5-Bromo-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINYRSNPGPWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289945 | |
| Record name | 5-bromo-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-43-2 | |
| Record name | 6950-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-nitrobenzoic Acid
Abstract
5-Bromo-2-nitrobenzoic acid is a pivotal intermediate in the landscape of organic synthesis, particularly within pharmaceutical and specialty chemical development. Its trifunctional nature—possessing a carboxylic acid, a nitro group, and a bromine atom on an aromatic scaffold—renders it a versatile building block for complex molecular architectures. A comprehensive understanding of its physical properties is not merely academic; it is the bedrock upon which efficient process development, purification, and formulation are built. This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound, supported by validated experimental methodologies and practical insights for the research and development scientist.
Core Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical properties. These parameters govern its behavior in reaction media, its purification profile, and its handling requirements. The core properties of this compound are summarized below.
Table 1: Summary of Key Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 6950-43-2 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.01 g/mol | [1] |
| Appearance | Yellow to off-white crystalline powder | - |
| Melting Point | 139-141 °C | - |
| Boiling Point | ~382 °C (rough estimate) | - |
| pKa | ~1.85 (Predicted) | - |
| Solubility | Sparingly soluble in water; Soluble in methanol and other polar organic solvents. | [2][3] |
Molecular Structure and Functionality
The arrangement of functional groups in this compound dictates its chemical reactivity and physical characteristics. The electron-withdrawing nature of the nitro group and the carboxylic acid significantly influences the aromatic ring's chemistry and the compound's acidity.
The carboxylic acid group is the primary site of acidity and a handle for forming esters, amides, and other derivatives. The nitro group, positioned ortho to the carboxylic acid, creates significant steric hindrance and electronic effects, increasing the acidity of the carboxyl proton. The bromine atom at the meta position relative to the carboxylic acid provides a site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecules.
Caption: Molecular structure of this compound.
Spectroscopic Profile for Structural Elucidation
Unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-9.0 ppm). Due to the substitution pattern, these protons are in distinct chemical environments. A representative spectrum in DMSO-d₆ shows a broad singlet for the acidic proton well downfield (~14 ppm) and three aromatic signals.[4]
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxyl carbon (typically 165-175 ppm) and six for the aromatic carbons.[5] The carbon attached to the bromine will be influenced by the heavy atom effect, while the carbons attached to the nitro and carboxyl groups will be significantly deshielded (shifted downfield).[5]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups.
-
O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
N-O Stretch: Two strong bands are characteristic of the nitro group, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation information.
-
Molecular Ion Peak: In electron ionization (EI-MS), the molecule will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 245 and 247.[6]
-
Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group (-OH), the nitro group (-NO₂), and the entire carboxyl group (-COOH).
Experimental Methodologies for Physical Property Determination
The trustworthiness of physical property data hinges on the robustness of the experimental methods used for their determination.
Melting Point Determination: The Capillary Method
The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broadened melting range.[7]
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a thin-walled capillary tube into the sample powder, loading it to a height of 2-3 mm.[8] Invert the tube and tap firmly to compact the sample at the sealed bottom.[8]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Heat rapidly to about 15-20°C below the expected melting point (139°C).
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[8]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[8]
-
Acidity Constant (pKa) Determination: Potentiometric Titration
The pKa is a measure of the acidity of the carboxylic acid functional group. While computational methods provide a good estimate (~1.85), experimental determination is the gold standard. Potentiometric titration is a highly accurate method.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture, often an alcohol-water mixture, due to its limited water solubility.[9]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments, recording the pH after each addition.
-
Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the curve.[10]
-
Caption: Workflow for the physical and structural characterization.
Solubility Profile and Recrystallization
Solubility is a critical parameter for designing reactions and purification schemes.
-
Qualitative Solubility: this compound is sparingly soluble in water but shows good solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][3] This behavior is expected, as the polar carboxylic acid and nitro groups can interact with polar solvents, while the larger aromatic ring limits aqueous solubility.
-
Recrystallization for Purification: Impurities can be effectively removed by recrystallization. A common and effective solvent system is an ethanol/water mixture. The compound is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes faintly turbid. Upon slow cooling, pure crystals of this compound will form, leaving more soluble impurities in the mother liquor.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a well-characterized organic intermediate whose physical properties are a direct consequence of its molecular structure. Its defined melting point, characteristic spectroscopic signatures, and predictable solubility make it a reliable and versatile tool for the synthetic chemist. The experimental protocols detailed herein represent standard, validated methods for confirming these properties, ensuring the quality and consistency required for advanced applications in research and drug development.
References
- 1. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-nitrobenzoic acid, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
5-Bromo-2-nitrobenzoic acid chemical structure
An In-depth Technical Guide to 5-Bromo-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind experimental choices, offers validated protocols, and grounds its claims in authoritative sources to provide a holistic and actionable understanding of this versatile chemical compound.
Core Molecular Identity and Structure
This compound is an organic compound characterized by a benzene ring substituted with a carboxylic acid group, a nitro group, and a bromine atom.[1][2] Its unique trifunctional nature—featuring an electron-withdrawing nitro group ortho to the carboxylic acid and a bromine atom para to the nitro group—makes it a highly valuable and reactive building block in organic synthesis.[3]
The strategic placement of these functional groups dictates the molecule's reactivity. The nitro group's strong electron-withdrawing effect increases the acidity of the carboxylic acid and influences the regioselectivity of further aromatic substitutions. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in reactions. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 6950-43-2 | [1][4][5] |
| Molecular Formula | C₇H₄BrNO₄ | [1][3][4] |
| Molecular Weight | 246.02 g/mol | [2][3][6] |
| Appearance | Yellow or slightly yellow powder/crystalline solid | [1][3] |
| Melting Point | 139-141 °C | [7] |
| pKa (Predicted) | 1.85 ± 0.25 | [1] |
| Solubility | Sparingly soluble in water | [1] |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)--INVALID-LINK--[O-] | [1][2][4] |
Synthesis and Mechanistic Rationale
This compound is not a naturally occurring compound and must be synthesized. A common and efficient laboratory-scale synthesis involves the nitration of a commercially available precursor.[8]
Core Principle: The synthesis relies on an electrophilic aromatic substitution reaction. The choice of starting material and reaction conditions is critical for achieving the desired regiochemistry (the specific placement of the nitro group). Starting with 2-bromobenzoic acid, the bromine atom and the carboxylic acid group direct the incoming electrophile (the nitronium ion, NO₂⁺). The carboxylic acid is a meta-director, while the bromine is an ortho-, para-director. The steric hindrance from the adjacent bromine and the deactivating effect of the carboxylic acid favor nitration at the C5 position.
Figure 2: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies.[8]
-
Reagent Preparation: In a flask suitable for exothermic reactions, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. This step must be performed in an ice bath to manage the heat generated upon mixing. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Addition of Starting Material: Slowly and portion-wise, add 2-bromobenzoic acid to the cold nitrating mixture with continuous stirring. Maintaining a low temperature (below 5°C) is crucial to prevent over-nitration and other side reactions.
-
Reaction: Allow the reaction to stir for approximately one hour at low temperature. The progress can be monitored using thin-layer chromatography (TLC).
-
Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and causes the organic product, which is sparingly soluble in water, to precipitate out of the acidic aqueous solution.[1]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to yellow solid.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective transformations to build molecular complexity.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) or conversion to an acyl chloride (using thionyl chloride or oxalyl chloride), which is a more reactive intermediate for forming amides.
-
Nitro Group: The nitro group is a cornerstone of this molecule's utility. It can be selectively reduced to an amine (-NH₂) using various reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). The resulting 2-amino-5-bromobenzoic acid is a valuable precursor for synthesizing heterocyclic compounds like benzoxazoles or quinazolinones.
-
Bromine Atom: The aryl bromide functionality is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents at the C5 position.
Figure 3: Key reaction pathways illustrating the synthetic versatility of this compound.
Applications in Research and Drug Development
This compound is primarily used as a versatile building block and intermediate in the synthesis of more complex molecules.[3][7]
-
Pharmaceutical Synthesis: It is a key starting material for creating various pharmaceutical scaffolds.[1] Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.[1] For instance, it is a key intermediate for synthesizing certain SGLT2 inhibitors, which are a class of drugs used to treat diabetes.[9]
-
Agrochemicals and Dyes: The compound serves as a precursor in the manufacturing of agrochemicals and specialized dyes.[3]
-
Materials Science: The ability to functionalize the molecule through its bromo and carboxylic acid groups makes it useful in creating functionalized aromatic systems for materials science applications.[10]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum provides information about the number of different types of protons and their chemical environment.
| Proton Signal | ¹H NMR Data (400 MHz, DMSO-d6) | Assignment |
| Carboxylic Acid | δ ≈ 14.12 (broad singlet, 1H) | -COOH proton |
| Aromatic Protons | δ ≈ 7.90-8.00 (multiplet, 3H) | Protons on the benzene ring |
Source: Adapted from experimental data.
Step-by-Step Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to the better solubility of benzoic acids and the positioning of the acidic proton peak away from other signals.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or warm the tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 8 to 16 scans.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |
| N-O (Nitro Group) | 1550 - 1500 and 1360 - 1300 | Asymmetric & Symmetric Stretching |
| C-Br | 680 - 515 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
| Adduct | Predicted m/z |
| [M-H]⁻ | 243.92509 |
| [M+H]⁺ | 245.93965 |
| [M+Na]⁺ | 267.92159 |
Source: PubChemLite.[11]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for safety. The following information is derived from its Safety Data Sheet (SDS).[12]
GHS Hazard Classification: [2][12]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.
Recommended Handling Procedures:[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Spill Response: In case of a spill, use personal protective equipment. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. appchemical.com [appchemical.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 5-Bromo-2-nitro-benzoic acid [oakwoodchemical.com]
- 7. chembk.com [chembk.com]
- 8. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Page loading... [guidechem.com]
- 11. PubChemLite - this compound (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Abstract: The Strategic Importance of a Multifunctional Building Block
<An In-depth Technical Guide to 5-Bromo-2-nitrobenzoic Acid (CAS: 6950-43-2)
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its strategic placement of a carboxylic acid, a nitro group, and a bromine atom on the benzene ring offers orthogonal chemical reactivity, making it a versatile scaffold for constructing diverse molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug development. By understanding the causality behind its reactivity, researchers can leverage this molecule to its full potential in creating novel chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. This compound typically appears as a slightly yellow or white crystalline solid.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 6950-43-2 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [3] |
| Molecular Weight | 246.01 g/mol | [3][4] |
| Melting Point | 139-141 °C | [3] |
| pKa | 1.85 ± 0.25 (Predicted) | [2] |
| Appearance | Slightly Yellow Powder / White Solid | [1][5] |
| Solubility | Sparingly soluble in water | [2] |
Spectroscopic Data Insights: The identity and purity of this compound are confirmed through standard spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characteristic. A key feature reported is a broad singlet for the carboxylic acid proton (δ ≈ 14.12 ppm), along with distinct signals in the aromatic region (δ ≈ 7.90-8.00 ppm) corresponding to the three protons on the benzene ring.[5]
-
Mass Spectrometry: The monoisotopic mass is 244.93237 Da.[4][6] The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a key identifier in mass spectrometry.
Synthesis and Purification: A Validated Protocol
The most common and industrially scalable synthesis of this compound involves the nitration of 3-Bromobenzoic acid.[5] The choice of this precursor is strategic; the bromine atom and the carboxylic acid group are meta-directing, yet the conditions force the nitration to the position ortho to the carboxylic acid and para to the bromine.
Causality in Synthesis: The use of a strong nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures is critical. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the existing substituents on the aromatic ring. Maintaining a low temperature (0-5 °C) is crucial to control the exothermic reaction and prevent the formation of dinitrated or other side products.[5][7]
Detailed Synthesis Protocol:
-
Reaction Setup: Suspend 3-Bromobenzoic acid (1.0 eq.) in concentrated sulfuric acid in a flask equipped with a stirrer and cooled to 0 °C in an ice bath.
-
Nitration: Slowly add concentrated nitric acid (0.97 eq.) dropwise to the stirring suspension, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Carefully pour the reaction mixture into a large beaker of ice water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.
-
Drying: Dry the purified this compound to obtain a white to off-white solid. Expected yields are typically high, often exceeding 90%.[5]
Workflow for Synthesis of this compound
Caption: Workflow diagram illustrating the synthesis of this compound.
Key Chemical Transformations and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential and selective modifications, a highly desirable feature in multi-step synthesis.
Diagram of Reactivity Sites
Caption: Key reactive sites on the this compound molecule.
A. Reduction of the Nitro Group
The transformation of the electron-withdrawing nitro group into an electron-donating amino group is a common and powerful step. This fundamentally alters the electronic properties of the ring and provides a nucleophilic handle for further reactions.
-
Expert Insight: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, it can sometimes lead to de-bromination. A more chemoselective choice is often reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid. These conditions are robust and reliably reduce the nitro group while preserving the aryl bromide, which is essential for subsequent cross-coupling reactions.
B. Palladium-Catalyzed Cross-Coupling
The bromine atom serves as an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This reaction is a cornerstone of modern drug discovery for constructing biaryl structures.
-
Mechanism Rationale: The Suzuki-Miyaura reaction involves the coupling of an organohalide (our aryl bromide) with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[8][10] The base is crucial for activating the organoboron reagent to facilitate the transmetalation step in the catalytic cycle.[11] The choice of palladium catalyst, ligand, and base can be tuned to optimize the reaction for specific substrates.
Illustrative Suzuki Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a precursor for biologically active molecules.[2] Its derivatives are found in scaffolds targeting a range of diseases. For instance, bromo- and nitro-substituted benzoic acids are common starting points for synthesizing heterocyclic compounds like quinazolinones and benzimidazoles, which are prevalent in many pharmaceutical agents.[12][13]
The reduction of the nitro group to an amine, followed by intramolecular cyclization or coupling with other reagents, is a common strategy. This approach allows for the rapid assembly of complex heterocyclic systems that are often essential for binding to biological targets like enzymes or receptors.[13]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.[4][14]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask is recommended.
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[15]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its trifunctional nature provides a robust platform for creating chemical diversity, particularly through powerful transformations like nitro group reduction and palladium-catalyzed cross-coupling. For scientists in drug discovery and development, a deep understanding of this building block's properties and reactivity is key to unlocking new synthetic pathways and accelerating the creation of novel therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 6. PubChemLite - this compound (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]
- 7. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. 6950-43-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 15. 6950-43-2|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to 5-Bromo-2-nitrobenzoic Acid: From Molecular Weight to Practical Synthesis
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-nitrobenzoic acid (CAS No: 6950-43-2), a pivotal intermediate in the fields of organic synthesis, pharmaceutical development, and materials science. Moving beyond a simple data sheet, this document offers in-depth analysis of the compound's physicochemical properties, anchored by its precise molecular weight, and explores the mechanistic basis for its synthesis and reactivity. It provides field-proven insights into its applications, a detailed, self-validating experimental protocol for its preparation, and critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile building block in their work.
Core Physicochemical Characteristics
This compound is a substituted aromatic carboxylic acid whose utility is defined by the interplay of its three functional groups: the carboxyl group, the electron-withdrawing nitro group, and the reactive bromo group. A precise understanding of its fundamental properties is the cornerstone of its effective application in experimental design.
The molecular weight is a foundational parameter, essential for all stoichiometric calculations in reaction planning. It dictates the exact mass of the substance required to achieve a specific molar quantity, ensuring reaction efficiency and maximizing yield.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 246.01 g/mol | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [1][2][3] |
| CAS Number | 6950-43-2 | [1][2][3] |
| Appearance | Slightly yellow to yellow powder/solid | [2][4] |
| Melting Point | 139-141 °C | [5] |
| pKa (Predicted) | 1.85 ± 0.25 | [4] |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)--INVALID-LINK--[O-] | [1] |
| IUPAC Name | This compound | [1] |
Synthesis and Mechanistic Insights
The standard synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. A common industrial and laboratory-scale method involves the nitration of a bromobenzoic acid precursor.
The choice of reagents is mechanistically critical. A combination of a strong nitric acid and sulfuric acid is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to attack the electron-deactivated benzene ring, which is already substituted with an electron-withdrawing carboxyl group. The reaction is typically performed at low temperatures to control the highly exothermic nature of the nitration process and to prevent over-nitration or side reactions.
The following diagram illustrates the high-level workflow for a typical synthesis.
Caption: High-level workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for constructing more complex molecules.[2][6] Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed in subsequent synthetic steps.
-
Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, serving as a handle to connect to other molecular fragments.
-
Nitro Group: Can be readily reduced to an amine (-NH₂), which is a common functional group in APIs and a key precursor for forming amides, sulfonamides, or participating in diazotization reactions.
-
Bromo Group: Can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds to build complex molecular scaffolds.
This trifunctional nature makes it an exceptionally versatile intermediate for synthesizing a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.[2][7] It is particularly valuable in the construction of heterocyclic compounds, which form the core of many modern drugs.[2]
Caption: Role of this compound as a key synthetic intermediate.
Validated Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures and includes self-validating characterization steps to ensure product integrity.[8]
Objective: To synthesize this compound via nitration.
Materials:
-
3-Bromobenzoic acid
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the precursor, 3-bromobenzoic acid. Cool the flask in an ice bath to 0-5 °C.
-
Causality: The nitration reaction is highly exothermic. Pre-cooling and maintaining a low temperature are critical to prevent runaway reactions and the formation of unwanted byproducts.
-
-
Reagent Addition: Slowly and dropwise, add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Following this, slowly add concentrated nitric acid via a dropping funnel over a period of 30-60 minutes.[8]
-
Causality: A slow, controlled addition of the nitrating mixture is essential to manage heat evolution and ensure the formation of the required nitronium electrophile without degrading the starting material.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to 20 °C and continue stirring for 1 hour to ensure the reaction goes to completion.[8]
-
Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture into a large beaker containing a substantial amount of crushed ice and water.[8] A solid precipitate should form.
-
Causality: Pouring the acidic mixture into ice water serves two purposes: it quenches the reaction instantly, and it causes the organic product, which is sparingly soluble in water, to precipitate out of the aqueous/acidic solution.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid thoroughly with copious amounts of cold deionized water (e.g., 2 x 1000 mL washes for a large-scale prep) to remove any residual acid.[8]
-
Drying: Dry the purified product, this compound, under vacuum or in a desiccator. The product should be a white to slightly yellow solid.[8]
Self-Validation System:
-
Melting Point: Determine the melting point of the dried product. A sharp melting point in the range of 139-141 °C is indicative of high purity.[5]
-
¹H NMR Spectroscopy: For definitive structural confirmation, acquire a proton NMR spectrum. The expected chemical shifts for the product dissolved in DMSO-d₆ are: δ ≈ 14.1 (broad singlet, 1H, COOH), 8.0 (doublet, 1H, Ar-H), 7.9-8.0 (multiplet, 2H, Ar-H).[8] The presence of these specific signals validates the successful synthesis of the target molecule.
Critical Safety and Handling Protocols
This compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification: [1][9]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Personal Protective Equipment (PPE) & Handling: [9][10][11]
-
Eye Protection: Wear chemical safety goggles with side-shields.
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure exposed skin is not visible.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage & Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Store locked up.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let product enter drains.[11]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a fundamentally important chemical intermediate whose value is derived directly from its molecular structure and physicochemical properties. Its molecular weight of 246.01 g/mol is the starting point for its quantitative use in the laboratory, while the strategic placement of its bromo, nitro, and carboxylic acid functionalities provides a versatile platform for advanced organic synthesis. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and safe handling is not merely academic but a prerequisite for innovation and success.
References
- 1. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. innospk.com [innospk.com]
- 8. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
5-Bromo-2-nitrobenzoic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-2-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, an exploration of the underlying physicochemical principles, and detailed protocols for its experimental determination.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is not merely a physical constant; it is a cornerstone of process development and optimization. From ensuring homogenous reaction conditions to enabling efficient crystallization and purification, understanding and controlling solubility is paramount. In drug development, poor solubility can lead to challenges in formulation and bioavailability, hindering the therapeutic potential of a promising compound. This guide is designed to provide the researcher with a foundational understanding of the solubility of this compound, empowering more informed decisions in the laboratory and during process scale-up.
Physicochemical Properties of this compound
This compound (C₇H₄BrNO₄) is a crystalline solid with a molecular weight of 246.02 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a bromine atom on a benzene ring, dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₄ | [1][3] |
| Molecular Weight | 246.016 g/mol | [3] |
| Appearance | Yellow Powder / Colorless crystal | [3] |
| pKa | 1.85±0.25 (Predicted) | [3] |
| Melting Point | 180-181 °C | [4] |
The presence of the polar carboxylic acid and nitro groups suggests the potential for hydrogen bonding and dipole-dipole interactions, which would favor solubility in polar solvents. Conversely, the benzene ring and the bromine atom contribute to the molecule's non-polar character, which may enhance solubility in less polar organic solvents. The interplay of these functional groups results in a nuanced solubility profile.
Understanding the Solubility of this compound: A Qualitative Overview
Predicting solubility can be guided by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity.[5] For this compound, its acidic nature and the presence of polar functional groups are key determinants of its solubility.
Based on available data, a qualitative assessment of its solubility is as follows:
| Solvent Class | Solvent | Qualitative Solubility | Rationale |
| Water | Water | Sparingly Soluble[3], Insoluble | The polar carboxylic acid and nitro groups can interact with water, but the non-polar benzene ring and bromine limit overall solubility. |
| Alcohols | Methanol | Soluble[4][6] | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid and nitro groups of the solute. |
| Ethanol | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |
| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, interacting with the carboxylic acid proton. |
| Esters | Ethyl Acetate | Likely Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |
| Ethers | Diethyl Ether | Likely Sparingly Soluble | Diethyl ether is a relatively non-polar solvent with limited ability to engage in strong intermolecular interactions with polar functional groups. |
| Halogenated | Dichloromethane | Likely Soluble | Dichloromethane is a polar aprotic solvent that can dissolve a range of organic compounds. |
| Chloroform | Likely Soluble | Similar to dichloromethane, chloroform is a common organic solvent with the ability to dissolve many organic solids. |
It is important to note that terms like "soluble" and "insoluble" are qualitative. For precise applications, quantitative experimental determination is essential.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is the equilibrium (or thermodynamic) solubility method, often carried out using the shake-flask technique.[7][8] This method measures the concentration of a solute in a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Incubator shaker or constant temperature water bath with shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[9][10]
Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare each solvent system in triplicate to ensure reproducibility.[9]
-
-
Equilibration:
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[10][11] A preliminary experiment can be conducted to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[9][10] This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.[10]
-
Construct a calibration curve from the standard solutions (absorbance vs. concentration).
-
Determine the concentration of this compound in the filtered sample by interpolating its absorbance on the calibration curve. This concentration represents the equilibrium solubility.
-
Data Analysis and Reporting
-
Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
Visualizing Molecular Interactions and Experimental Workflow
To better understand the factors influencing solubility and the process of its determination, the following diagrams are provided.
Caption: Intermolecular forces driving solubility.
Caption: Experimental workflow for solubility.
Conclusion
References
- 1. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chem.ws [chem.ws]
- 6. 5-Bromo-2-methylbenzoic acid CAS#: 79669-49-1 [m.chemicalbook.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
An In-depth Technical Guide to the Melting Point of 5-Bromo-2-nitrobenzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of 5-bromo-2-nitrobenzoic acid, a crucial parameter for its identification, purity assessment, and application in pharmaceutical and chemical synthesis. As an important intermediate, understanding its physical properties with precision is paramount for reproducible and reliable research and development outcomes.[1][2][3]
Core Properties of this compound
This compound is a yellow solid organic compound with the chemical formula C₇H₄BrNO₄.[1] It serves as a versatile building block in the synthesis of various pharmaceuticals and other specialty chemicals.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₄ | N/A |
| Molecular Weight | 246.02 g/mol | [1] |
| Appearance | Slightly Yellow Powder | [1] |
| CAS Number | 6950-43-2 | N/A |
The Significance of the Melting Point in Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. Therefore, an accurate melting point determination is a fundamental indicator of the purity of this compound.
Experimental Determination of the Melting Point: A Validated Protocol
The following protocol outlines the capillary method for determining the melting point of this compound. This method is widely adopted due to its accuracy and the small sample size required.
Instrument Calibration: The Foundation of Accuracy
Prior to sample analysis, the melting point apparatus must be calibrated to ensure the accuracy of the temperature readings. This is a critical step for data integrity.
Protocol for Melting Point Apparatus Calibration:
-
Selection of Standards: Choose a set of high-purity, certified reference standards with sharp, well-documented melting points that bracket the expected melting point of this compound (139-141°C). Suitable standards include:
-
Benzoic Acid (~122°C)
-
2-Chloro-4-nitroaniline (~145°C)
-
-
Sample Preparation: Prepare capillary tubes with each standard as described in section 3.2.
-
Measurement: Determine the melting point of each standard using the same method as for the test sample.
-
Calibration Curve: Plot the observed melting points against the certified melting points of the standards. The resulting curve should be linear. If the instrument's readings deviate significantly from the certified values, a correction factor should be applied to all subsequent measurements, or the instrument should be serviced.
Sample Preparation and Loading
Proper sample preparation is crucial for obtaining a sharp and reproducible melting point.
-
Sample Purity: Ensure the this compound sample is pure. If impurities are suspected, the sample should be purified by recrystallization. The slightly yellow color of the compound is characteristic; however, significant deviation or the presence of visible impurities warrants purification.[1]
-
Grinding: The sample should be a fine, homogeneous powder to ensure uniform heat transfer. Grind a small amount of the solid using a mortar and pestle.
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.
-
The packed sample height should be 2-3 mm. An excessive amount of sample can lead to a broadened melting range.
-
Melting Point Measurement
-
Initial Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point of 139°C.
-
Ramp Rate: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.
-
Observation and Recording:
-
T₁ (Onset of Melting): Record the temperature at which the first drop of liquid is observed.
-
T₂ (Completion of Melting): Record the temperature at which the last solid particle melts.
-
-
Reporting: The melting point is reported as the range between T₁ and T₂. For pure this compound, this range should be narrow, for instance, 139-141°C.
Experimental Workflow Diagram
Caption: Workflow for accurate melting point determination.
The Impact of Impurities and Purification by Recrystallization
The synthesis of this compound may result in impurities such as unreacted starting materials, by-products from side reactions (e.g., isomers), or residual solvents. These impurities will lower and broaden the melting point.
Recrystallization Protocol for Purification:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common solvent system for benzoic acid derivatives is a mixture of ethanol and water.
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals thoroughly to remove any residual solvent, which can also act as an impurity.
-
Verification: Determine the melting point of the recrystallized product. A sharper and higher melting point range compared to the crude material indicates successful purification.
Confirming Identity with Mixed Melting Point Analysis
If there is a need to confirm the identity of a synthesized batch of this compound, a mixed melting point analysis is a definitive and straightforward technique.
Mixed Melting Point Protocol:
-
Sample Preparation: Thoroughly mix a small, approximately equal amount of the synthesized product with a known, pure sample of this compound.
-
Melting Point Determination: Measure the melting point of this mixture.
-
Interpretation of Results:
-
No Depression: If the melting point of the mixture is sharp and matches the melting point of the pure standard, the synthesized product is identical to the standard.
-
Depression and Broadening: If the melting point of the mixture is depressed and occurs over a wider range, the synthesized product is not the same as the standard.
-
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. All handling should be performed in a well-ventilated fume hood.
Conclusion
The melting point of this compound is a critical physical constant that provides valuable information about its purity and identity. By adhering to calibrated instrumentation and meticulous experimental technique, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate, leading to more robust and reproducible scientific outcomes.
References
An In-Depth Technical Guide to the Spectral Characterization of 5-Bromo-2-nitrobenzoic Acid
Introduction
5-Bromo-2-nitrobenzoic acid (C₇H₄BrNO₄, CAS No: 6950-43-2) is a key aromatic building block in organic synthesis, utilized in the development of pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from the unique arrangement of three distinct functional groups on the benzene ring: a carboxylic acid, a nitro group, and a bromine atom. This substitution pattern imparts specific reactivity and properties, making unambiguous structural confirmation and purity assessment paramount.
This technical guide provides a comprehensive analysis of the spectral data for this compound. As experimental spectra are not universally available in public databases, this document integrates available experimental data with expertly predicted spectral characteristics. We will delve into the causality behind the observed and predicted spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers a robust framework for the identification and quality control of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can confirm the substitution pattern of the aromatic ring.
Expertise & Rationale: ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, we expect to see signals for the three aromatic protons and the single carboxylic acid proton. The electron-withdrawing effects of the nitro (-NO₂) and carboxyl (-COOH) groups, and the halogen (-Br), will significantly influence the chemical shifts of the aromatic protons, moving them downfield (to a higher ppm value) compared to unsubstituted benzene (7.34 ppm).
The provided experimental data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar analytes like carboxylic acids.[3] The acidic proton of the carboxyl group is expected to be a broad singlet at a very high chemical shift, often above 13 ppm, due to hydrogen bonding with the solvent.
Interpreting the Aromatic Region:
The aromatic region is key to confirming the 1,2,5-substitution pattern. The three aromatic protons (H-3, H-4, H-6) will exhibit a distinct splitting pattern based on their coupling (J-coupling) with neighboring protons.
-
H-6: Is adjacent to H-5 (brominated carbon) and H-1 (carboxylated carbon). It has only one proton neighbor, H-4, at a meta position (3 bonds away). This should result in a doublet with a small coupling constant (³J ≈ 2-3 Hz).
-
H-4: Is adjacent to H-3 and H-5 (brominated carbon). It has two proton neighbors: H-3 (ortho, 3 bonds away) and H-6 (meta, 4 bonds away). This should result in a doublet of doublets (dd).
-
H-3: Is adjacent to the nitro-substituted C-2 and H-4. It has one proton neighbor, H-4, at an ortho position. This should result in a doublet with a larger coupling constant (³J ≈ 8-9 Hz).
Based on this analysis, we can interpret the reported experimental data.
Experimental and Deconvoluted ¹H NMR Data
| Signal Assignment | Reported Data (DMSO-d₆, 400 MHz)[3] | Deconvoluted Interpretation | Multiplicity | Coupling Constant (J) | Integration |
| -COOH | 14.12 (br. s, 1H) | ~14.12 ppm | Broad Singlet (br s) | N/A | 1H |
| H-6 | 8.00 (d, J = 1.8 Hz, 1H) | ~8.00 ppm | Doublet (d) | J = ~2.3 Hz | 1H |
| H-4 | 7.98-7.90 (m, 2H) | ~7.96 ppm | Doublet of Doublets (dd) | ³J = ~8.7 Hz, ⁴J = ~2.3 Hz | 1H |
| H-3 | ~7.92 ppm | Doublet (d) | ³J = ~8.7 Hz | 1H |
Note: The reported multiplet ("m, 2H") from 7.98-7.90 ppm has been deconvoluted based on established splitting patterns for this substitution arrangement. The chemical shifts for H-3 and H-4 are assigned based on the stronger deshielding effect of the adjacent nitro group on H-3, though the signals are very close.
Expertise & Rationale: ¹³C NMR Spectroscopy
-
C-1 (-COOH): This carbon is attached to the electron-withdrawing carboxylic acid group and is adjacent to the nitro group. It is expected to be significantly downfield.
-
C-2 (-NO₂): Directly attached to the strongly electron-withdrawing nitro group, this carbon will be highly deshielded.
-
C-5 (-Br): The carbon bearing the bromine atom will be shifted downfield, but the effect is less pronounced than that of the nitro group.
-
Aromatic C-H Carbons (C-3, C-4, C-6): Their shifts will be influenced by their position relative to the substituents.
-
Carboxyl Carbon (C=O): This carbon is typically found in the 165-175 ppm region.
Predicted ¹³C NMR Data
The following chemical shifts are predicted based on additive models and comparison with similar structures.[4][5]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C=O | ~165.5 | Typical range for an aromatic carboxylic acid. |
| C-2 | ~149.0 | Directly attached to the strongly deshielding -NO₂ group. |
| C-1 | ~135.0 | Adjacent to -NO₂ and attached to -COOH; deshielded. |
| C-4 | ~132.0 | Para to the -NO₂ group. |
| C-6 | ~130.5 | Ortho to the -Br group. |
| C-3 | ~128.0 | Ortho to the -NO₂ group. |
| C-5 | ~121.0 | Directly attached to the -Br atom. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures data integrity. The accuracy of the entire spectrum relies on correctly referencing the solvent's residual peak.
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound for ¹³C NMR (or 3-5 mg for ¹H NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently agitate until the sample is fully dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity and peak shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse sequence. Typically, 16-64 scans are sufficient.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing & Validation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Crucial Validation Step: Calibrate the spectrum by setting the residual DMSO solvent peak to its known chemical shift (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).[3]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Visualization: NMR Workflow
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending).[6]
Expertise & Rationale: Predicted IR Absorption Bands
For this compound, we can predict a number of characteristic absorption bands. While an experimental spectrum was not found, the predicted spectrum is based on well-established correlation tables and data from analogous structures.[7]
-
-OH Stretch (Carboxylic Acid): This is one of the most recognizable IR bands. It appears as a very broad and strong absorption over a wide range, typically from 3300 to 2500 cm⁻¹, due to strong intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: These absorptions are typically of medium to weak intensity and appear just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): The carbonyl group of a conjugated carboxylic acid gives a strong, sharp absorption band, typically in the range of 1710-1680 cm⁻¹.
-
-NO₂ Stretches (Nitro Group): Nitro groups have two characteristic and strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1370-1330 cm⁻¹.
-
Aromatic C=C Stretches: These appear as multiple bands of varying intensity in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine bond vibration is found in the fingerprint region, typically between 680-500 cm⁻¹, and may be difficult to assign definitively.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| ~3100 | Medium - Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1530 | Strong | Asymmetric N-O Stretch | Nitro Group |
| ~1475 | Medium | C=C Stretch | Aromatic Ring |
| ~1350 | Strong | Symmetric N-O Stretch | Nitro Group |
| ~850 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
| < 700 | Medium | C-Br Stretch | Aryl Halide |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique for solid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Visualization: IR Analysis Workflow
Caption: Workflow for ATR-FTIR spectral analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Expertise & Rationale: Ionization and Predicted Fragmentation
For a molecule like this compound, Electron Ionization (EI) is a common technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M•⁺). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.
Key Predicted Features:
-
Molecular Ion (M•⁺): The molecular weight is 246.01 g/mol .[8] A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should show two peaks of almost equal intensity for the molecular ion: one at m/z 245 (containing ⁷⁹Br) and one at m/z 247 (containing ⁸¹Br). This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.
-
Major Fragmentation Pathways: The fragmentation will be driven by the loss of stable neutral molecules or radicals from the molecular ion.[9][10]
-
Loss of •OH (M-17): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
-
Loss of •NO₂ (M-46): A characteristic fragmentation for nitroaromatic compounds.
-
Loss of •COOH (M-45): Cleavage of the entire carboxylic acid group.
-
Loss of Br• (M-79/81): Cleavage of the carbon-bromine bond.
-
Predicted Mass Spectrometry Data
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Relative Abundance | Identity of Fragment |
| 245 | 247 | Medium | [C₇H₄⁷⁹/⁸¹BrNO₄]•⁺ (Molecular Ion, M•⁺) |
| 228 | 230 | Medium | [M - •OH]⁺ |
| 199 | 201 | Medium | [M - •NO₂]⁺ |
| 166 | N/A | Low | [M - Br•]⁺ |
| 151 | 153 | Low | [M - •NO₂ - CO]⁺ |
Experimental Protocol: GC-MS with Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing this compound.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like acetone or ethyl acetate.
-
GC Conditions:
-
Injector: Use a split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms) is appropriate.
-
Oven Program: Start at a moderate temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
-
-
MS Conditions:
-
Interface Temperature: ~280°C to prevent condensation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350 to cover the molecular ion and expected fragments.
-
-
Data Analysis:
-
Identify the compound's peak in the total ion chromatogram (TIC).
-
Extract the mass spectrum corresponding to that peak.
-
Analyze the spectrum to identify the molecular ion (verifying the M/M+2 bromine pattern) and major fragment ions.
-
Visualization: Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
The structural identity and purity of this compound can be confidently established through a multi-technique spectroscopic approach. The ¹H NMR spectrum confirms the 1,2,5-trisubstituted aromatic ring system through its characteristic chemical shifts and coupling patterns. Infrared spectroscopy validates the presence of the essential carboxylic acid, nitro, and aryl-bromide functional groups. Finally, mass spectrometry confirms the molecular weight via the molecular ion and its distinct bromine isotopic pattern, while its fragmentation provides further structural corroboration. By integrating experimental data with theoretically predicted values, this guide provides a comprehensive and reliable framework for researchers and scientists working with this versatile chemical intermediate.
References
- 1. 6950-43-2|this compound|BLD Pharm [bldpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. CASPRE [caspre.ca]
- 6. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
5-Bromo-2-nitrobenzoic Acid: A Technical Guide to Investigating its Potential Biological Activity
Introduction
5-Bromo-2-nitrobenzoic acid is a halogenated nitroaromatic compound with the chemical formula C₇H₄BrNO₄.[1] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The presence of both a bromo and a nitro group on the benzoic acid backbone suggests the potential for significant biological activity, as these functional groups are known to influence the physicochemical and pharmacological properties of organic molecules.[3] This technical guide provides an in-depth exploration of the potential biological activities of this compound, drawing upon existing research on related compounds. It is designed for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. While direct and extensive studies on the biological effects of this compound are limited, this guide offers a comprehensive framework for its investigation, including detailed experimental protocols and an analysis of the structure-activity relationships of analogous compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₄ | [4] |
| Molecular Weight | 246.01 g/mol | [4] |
| Appearance | Yellow Powder | [5] |
| pKa (Predicted) | 1.85 ± 0.25 | [5] |
The strong electron-withdrawing nature of both the nitro and bromo groups is expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This acidity can significantly influence its interactions with biological targets.
Potential Anticancer Activity
While direct studies on the anticancer effects of this compound are not extensively documented, derivatives of similar substituted nitrobenzoic acids have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action for some related compounds is thought to involve inducing apoptosis and inhibiting DNA replication and protein synthesis.[5] For instance, a study on 4-methyl-3-nitrobenzoic acid revealed its ability to inhibit the migration of several cancer cell lines with low cytotoxicity, suggesting a potential role in targeting metastasis.[6]
Causality Behind Experimental Choices
The selection of anticancer assays for this compound should be guided by the known activities of related nitroaromatic compounds. An initial screening for cytotoxicity against a panel of cancer cell lines is a logical first step. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] A dose-dependent decrease in cell viability upon treatment with the compound would warrant further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) and its effects on cell cycle progression.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested. Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Experimental workflow for the MTT cell viability assay.
Potential Antimicrobial Activity
Substituted benzoic acid derivatives, particularly those with halogen and nitro groups, have been reported to possess antimicrobial properties.[9] The antimicrobial efficacy of such compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.[10] For halogenated antimicrobial agents, the proposed mechanisms of action include oxidation of essential proteins and halogenation of peptide linkages, leading to altered protein function and microbial death.[3]
Causality Behind Experimental Choices
To evaluate the antimicrobial potential of this compound, a standard and quantitative method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This assay provides a quantitative measure of the compound's potency against specific bacterial and fungal strains. The choice of test organisms should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, to assess the spectrum of activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol details the determination of the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]
Caption: Workflow for the broth microdilution MIC assay.
Potential Anti-inflammatory Activity
Certain benzoic acid derivatives have been investigated for their anti-inflammatory properties. A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.[13]
Causality Behind Experimental Choices
Given the structural similarities to some anti-inflammatory agents, it is plausible that this compound could exhibit inhibitory activity against COX enzymes. An in vitro COX inhibitor screening assay is a direct and effective method to evaluate this potential. This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[13] By testing against both isoforms, one can also assess the selectivity of the compound, which is a critical factor in the development of safer anti-inflammatory drugs.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to screen for COX-1 and COX-2 inhibition.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
This compound
-
Known COX inhibitor (e.g., Celecoxib for COX-2) as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzyme, heme, and TMPD in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of this compound to the inhibitor wells. Include wells for a 100% initial activity control (enzyme without inhibitor) and a background control (buffer and heme without enzyme).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the background control.
-
Absorbance Measurement: Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a kinetic mode for 5-10 minutes.[13]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the 100% initial activity control. The IC₅₀ value can be calculated from a dose-response curve.
Caption: Potential inhibition of the cyclooxygenase (COX) pathway.
Conclusion and Future Directions
This compound presents an intriguing scaffold for the exploration of novel biological activities. While current literature primarily highlights its role as a synthetic intermediate, the presence of key pharmacophores suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental frameworks provided in this guide offer a systematic approach to validating these potential activities. Future research should focus on obtaining direct quantitative data for this compound in the described assays. Positive results would warrant further investigation into its mechanism of action at the molecular level, as well as studies on its safety and efficacy in more complex biological systems. The synthesis and evaluation of a library of derivatives based on the this compound core could also elucidate crucial structure-activity relationships, paving the way for the development of new therapeutic agents.
References
- 1. PubChemLite - this compound (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]
- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2-nitrobenzoic Acid for Research and Development
This guide provides an in-depth analysis of the safety and handling protocols for 5-Bromo-2-nitrobenzoic acid (CAS No. 6950-43-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3][4][5][6] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a framework of causal logic behind each procedural step, ensuring a culture of safety and experimental integrity.
Understanding the Compound: A Profile of this compound
This compound is a yellow, solid organic compound with the molecular formula C₇H₄BrNO₄.[1][2][7] Its utility as a building block in organic synthesis stems from the reactivity of its functional groups, which allow for the construction of more complex molecules.[1][2][4][5] However, the very features that make it synthetically valuable also necessitate stringent safety protocols.
| Property | Value | Source |
| CAS Number | 6950-43-2 | [1][3][8][9][10][11][12] |
| Molecular Formula | C₇H₄BrNO₄ | [1][2][7][10][12] |
| Molecular Weight | 246.01 g/mol | [1][7][10] |
| Appearance | Yellow to slightly yellow solid/powder | [1][2] |
| Melting Point | 139-141°C | [7][8] |
| Boiling Point | 382.1°C at 760 mmHg | [8] |
Hazard Identification and Risk Assessment: A Proactive Approach
According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that demand respect and careful management.[8][10] A thorough understanding of these risks is the foundation of a self-validating safety system.
| Hazard Classification | GHS Hazard Statement | Causality and Implication for Researchers |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This underscores the critical importance of preventing hand-to-mouth contact and prohibiting eating, drinking, or smoking in laboratory areas.[8][10] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The acidic nature and chemical structure of the compound can disrupt the skin's lipid barrier, leading to inflammation, redness, and discomfort upon contact.[8][9][10] This necessitates the use of appropriate chemical-resistant gloves and protective clothing. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The eyes are particularly vulnerable. Contact can cause significant irritation, pain, and potential damage to the cornea. This is a non-negotiable justification for wearing safety goggles with side shields at all times.[8][9][10] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | As a fine powder, the compound can become airborne. Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[8][9][10] Engineering controls like fume hoods are essential to mitigate this risk. |
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
-
Engineering Controls : The primary line of defense is to handle this compound within a certified chemical fume hood.[13] This ensures that any dust or vapors are effectively captured and exhausted, protecting the user and the laboratory environment.[14] An accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[8][13][15]
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified risks.
-
Eye and Face Protection : Wear safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][13][15]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) that are regularly inspected for signs of degradation or puncture.[8][9]
-
Skin and Body Protection : A lab coat or impervious clothing is required to prevent skin contact.[8][16]
-
Respiratory Protection : If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[13]
-
Caption: Hierarchy of controls and mandatory PPE.
Standard Operating Procedure (SOP) for Safe Handling
This protocol is designed as a self-validating system. Each step logically follows from the risk assessment to ensure minimal exposure.
Preparation:
-
Verification : Confirm that the chemical fume hood is operational and has a valid certification.
-
Area Inspection : Ensure the work area is clear of clutter and that an emergency spill kit is accessible.
-
PPE Donning : Put on all required PPE (lab coat, safety goggles, gloves) before handling the primary container.
Handling and Use:
-
Location : Conduct all manipulations of this compound, including weighing and transferring, inside the fume hood.[14]
-
Dispensing : When transferring the solid, use a spatula. Avoid actions that could generate dust, such as scooping aggressively or pouring from a height.
-
Container Management : Keep the container tightly closed when not in use to prevent accidental spills and contamination.[8][9][17]
-
Hygiene : Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling, even if gloves were worn.[8][9]
Storage:
-
Location : Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9][13][17]
-
Segregation : Keep away from strong acids, alkalis, and oxidizing or reducing agents.[8]
-
Security : Store in a locked-up location to prevent unauthorized access.[8][9][16]
Caption: Safe handling workflow for this compound.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a prepared and rapid response is crucial to mitigate harm.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.[8][9] |
| Skin Contact | Take off immediately all contaminated clothing.[9] Wash skin with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, get medical advice.[9][17] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][9][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[9][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8][9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9] |
Spill Response Protocol: This protocol is for incidental spills that can be safely managed by laboratory personnel. For major spills, evacuate the area and contact emergency services.[18]
-
Alert Personnel : Notify others in the immediate area of the spill.[19]
-
Isolate Area : Prevent others from entering the spill zone.[18][19]
-
PPE : Ensure you are wearing appropriate PPE before beginning cleanup.[19]
-
Containment : For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne. For liquid solutions, build a dike around the spill with absorbent material (e.g., vermiculite, sand).[18][20]
-
Cleanup :
-
Decontamination : Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste.[19][20]
-
Disposal : Dispose of the sealed waste container according to local, state, and federal regulations.[8][9][21]
-
Restock : Replenish the spill kit with any used items.[19]
Waste Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.[21] It should be collected in a clearly labeled, sealed container and disposed of through an approved waste disposal plant in accordance with all applicable regulations.[8][9][17][21] Do not empty into drains.[21]
Conclusion: A Commitment to Scientific Integrity and Safety
The responsible use of this compound is a matter of both personal safety and scientific rigor. By understanding the inherent hazards, implementing robust engineering and administrative controls, and adhering to proven handling and emergency protocols, researchers can confidently utilize this valuable compound while upholding the highest standards of laboratory safety. This guide serves as a dynamic framework, intended to be integrated into site-specific Chemical Hygiene Plans and training programs.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 5-BROMO-2-NITRO-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 10. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-nitro-benzoic acid [oakwoodchemical.com]
- 12. appchemical.com [appchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 19. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 20. acs.org [acs.org]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Strategic Importance of 5-Bromo-2-nitrobenzoic Acid
An In-Depth Technical Guide to Sourcing 5-Bromo-2-nitrobenzoic Acid for Scientific Research and Development
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview for the procurement and qualification of this compound (CAS No. 6950-43-2). Moving beyond a simple supplier list, this document delves into the critical aspects of material quality, impurity profiling, analytical verification, and safe handling, ensuring the integrity of your research and manufacturing processes.
This compound is a highly functionalized aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid, a nitro group, and a bromine atom, makes it an exceptionally versatile building block in organic synthesis.[1][2] These functional groups provide multiple reactive handles for a wide array of chemical transformations, making it a valuable starting material in the synthesis of complex molecules.
Key Chemical Properties:
-
Molecular Formula: C₇H₄BrNO₄[3]
-
Molecular Weight: 246.01 g/mol [3]
-
Appearance: Typically a slightly yellow to light brown solid powder.[1][4]
-
CAS Number: 6950-43-2[3]
Its primary utility lies in the development of pharmaceuticals and agrochemicals, where it serves as a key intermediate for creating active pharmaceutical ingredients (APIs) and novel pesticides.[5] The strategic positioning of its functional groups allows for the construction of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.[1][6]
Commercial Supplier Landscape
A reliable supply chain is paramount for any research or development project. This compound is available from a range of global suppliers, from large chemical houses to specialized boutique firms. When selecting a supplier, researchers should consider not only price but also purity grades, available quantities, and the quality of documentation provided, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Below is a comparative table of notable commercial suppliers.
| Supplier | Reported Purity | Available Quantities | Noteworthy Details |
| MedChemExpress | ≥99.8% (HPLC)[4] | Milligrams to grams | Provides detailed CoA with HPLC and NMR data.[4] |
| Fisher Scientific | Typically ≥97% | Grams to kilograms | A major distributor with robust supply chains.[7] |
| Biosynth | Not specified | Grams | Focus on high-quality reference standards.[2] |
| Oakwood Chemical | Not specified | Grams to kilograms | Specializes in reagents for synthesis.[8] |
| CymitQuimica | Min. 95%[1] | 10g, 25g, 50g | European-based supplier.[1] |
| ChemicalBook | 98%, 99%+[9] | Kilograms | A platform listing multiple, often Asia-based, suppliers.[9] |
This table is representative and not exhaustive. Researchers should always request a lot-specific CoA before purchase.
Quality Specifications and Potential Impurity Profile
The adage "you get what you pay for" is particularly true for chemical reagents. The purity of this compound directly impacts reaction yield, downstream purification efforts, and the impurity profile of the final compound.
Decoding the Certificate of Analysis (CoA)
A CoA is a self-validating document that provides critical quality parameters for a specific batch. Always request a lot-specific CoA. A typical analysis will include:
-
Appearance: A visual check against specifications.[4]
-
Purity (by HPLC): The most critical quantitative measure of purity. High-quality suppliers often provide >99% purity.[4]
-
¹H NMR Spectrum: Confirms the chemical structure and identity of the compound.[4]
-
Water Content (by Karl Fischer): Important for reactions sensitive to moisture. A value of ~0.1% is common.[4]
-
Residue on Ignition: Measures the amount of inorganic impurities.[4]
Understanding the Synthesis and Potential Impurities
The common synthesis of nitrobenzoic acids involves the nitration of a corresponding bromobenzoic acid precursor.[10] This process can lead to several process-related impurities that researchers must be aware of:
-
Starting Material: Unreacted 2-bromobenzoic acid.
-
Regioisomers: The nitration process can yield other isomers, such as 3-bromo-2-nitrobenzoic acid or 2-bromo-5-nitrobenzoic acid. These can be difficult to separate due to similar physical properties.
-
Di-nitrated Species: Over-nitration can lead to the formation of dinitrobromobenzoic acid byproducts.
The presence of these impurities can complicate subsequent synthetic steps and introduce unintended side products. Therefore, robust analytical verification of incoming material is not just recommended; it is essential.
Incoming Material Quality Control Workflow
It is a best practice to independently verify the quality of critical starting materials. The following workflow provides a robust system for qualifying a new batch of this compound.
Caption: Quality control workflow for incoming this compound.
Experimental Protocol: HPLC Purity Assessment
This protocol is adapted from standard methods for analyzing aromatic carboxylic acids and provides high resolution for detecting common impurities.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.
-
Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Experimental Protocol: ¹H NMR Identity Confirmation
This protocol confirms the molecular structure and can identify proton-bearing impurities.[11]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard proton spectrum with 16-64 scans.
-
Expected Spectrum: The spectrum should be consistent with the structure of this compound. Look for three distinct aromatic protons. The carboxylic acid proton will appear as a very broad singlet far downfield.
-
Analysis: Process the spectrum with appropriate phasing and baseline correction. Compare the obtained spectrum to a reference or the supplier's provided spectrum. Check for small, unexpected peaks that may indicate impurities.
Safe Handling, Storage, and Disposal
Proper chemical hygiene is essential when working with this compound.
Hazard Identification
Based on aggregated GHS data, this compound presents the following hazards:
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.[14] Prevent dispersion of dust during weighing and transfer.[14]
Storage and Disposal
-
Storage: Store in a cool, well-ventilated place with the container tightly closed.[12][15] Recommended storage temperatures can range from room temperature to 10°C - 25°C.[2][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12][15] Do not allow the product to enter drains or water courses.[12]
Synthetic Utility: A Versatile Precursor
The value of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid can be activated for amide or ester formation, the nitro group can be reduced to an amine for further functionalization or cyclization, and the bromine can participate in cross-coupling reactions.
The diagram below illustrates a common synthetic sequence where the nitro group is first reduced, followed by an intramolecular cyclization to form a heterocyclic core, a foundational step in many drug discovery programs.
Caption: General synthetic pathway using this compound.
This ability to selectively manipulate each part of the molecule makes it an invaluable tool for medicinal chemists aiming to generate libraries of complex, drug-like molecules for screening and lead optimization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 6950-43-2 | FB37399 [biosynth.com]
- 3. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-Bromo-2-nitro-benzoic acid [oakwoodchemical.com]
- 9. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 10. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 5-BROMO-2-NITRO-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to the Theoretical Properties of 5-Bromo-2-nitrobenzoic Acid
Abstract
5-Bromo-2-nitrobenzoic acid (CAS No. 6950-43-2) is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in various sectors of chemical science, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its distinct substitution pattern, featuring a carboxylic acid, a nitro group, and a bromine atom, endows it with unique reactivity, making it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its theoretical properties, spectroscopic signature, synthesis, and key applications, with a focus on its role in the preparation of critical analytical reagents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.
Molecular Identity and Physicochemical Properties
This compound is a solid, typically appearing as a yellow powder or colorless crystals.[1] The presence of a strongly electron-withdrawing nitro group ortho to the carboxylic acid significantly influences its acidity, while the bromine atom at the meta position provides a reactive site for cross-coupling reactions.
Core Compound Identifiers
A summary of the fundamental identifiers for this compound is presented below.
| Identifier | Value | Reference(s) |
| CAS Number | 6950-43-2 | [1][3][4] |
| Molecular Formula | C₇H₄BrNO₄ | [1][3][4] |
| Molecular Weight | 246.02 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Common Synonyms | 2-Nitro-5-bromobenzoic acid | [4] |
Theoretical and Physical Properties
The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions, its solubility in various solvent systems, and its potential interactions in biological systems.
| Property | Value | Significance in Research & Development |
| Melting Point | 139-141°C | Indicates purity and defines the thermal limits for handling and reactions. |
| pKa (Predicted) | 1.85 ± 0.25 | The low pKa value signifies a relatively strong acid, a direct consequence of the electron-withdrawing nitro group stabilizing the carboxylate anion. This is crucial for acid-base extraction and reaction condition selection.[1] |
| Solubility | Sparingly soluble in water. | Influences the choice of solvent for reactions, purification (crystallization), and formulation.[1] |
| Topological Polar Surface Area (TPSA) | 83.1 Ų | A key descriptor in medicinal chemistry for predicting drug transport properties, such as cell permeability.[1][3] |
| XLogP3-AA (Predicted) | 2.2 | This value suggests moderate lipophilicity, which is important for designing molecules that can cross biological membranes.[3] |
Spectroscopic Characterization: The Analytical Fingerprint
Spectroscopic analysis is indispensable for the unambiguous confirmation of a molecule's structure. While a complete, peer-reviewed spectroscopic dataset for this compound is not centrally available, key data and expected characteristics are outlined below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides precise information about the electronic environment of hydrogen atoms in a molecule. For this compound, the aromatic region is of primary diagnostic importance.
-
Reported ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ= 14.12 (s, 1H) : This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ= 8.00 (d, J = 1.8 Hz, 1H) : Aromatic proton.
-
δ= 7.98-7.90 (m, 2H) : Aromatic protons.
-
Expected IR and Mass Spectrometry Signatures
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key expected peaks include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), asymmetric and symmetric NO₂ stretches (around 1550 and 1350 cm⁻¹), and a C-Br stretch in the fingerprint region.
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 245 and 247 with a near 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. PubChem's database predicts a monoisotopic mass of 244.93237 Da.[3]
Standard Protocol for NMR Sample Preparation
A self-validating protocol ensures reproducibility and accuracy of results.
-
Material Weighing : Accurately weigh 5-10 mg of this compound using an analytical balance.
-
Solvent Selection : Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
-
Dissolution : Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.
-
Analysis : Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C spectra using standard instrument parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Internal Standard (Validation) : For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, though modern spectrometers often reference the residual solvent peak.
Synthesis and Strategic Applications
The utility of this compound lies in its role as a precursor. Its synthesis must be robust, and its reactivity well-understood to leverage its potential.
Representative Synthetic Workflow
A common and effective method for preparing this compound involves the nitration of a brominated precursor. The following protocol is based on established chemical literature.
Protocol: Nitration Synthesis of this compound
-
Reactor Setup : In a glass-lined reactor equipped with a stirrer and temperature control, cool a mixture of sulfuric acid and nitric acid to 0-5°C.
-
Substrate Addition : Slowly add the starting material (e.g., a suitable brominated benzoic acid derivative) portion-wise, ensuring the internal temperature does not exceed 10°C. Causality: This controlled addition prevents runaway reactions and minimizes the formation of dinitrated or other side products.
-
Reaction Monitoring : Stir the mixture at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 1 hour). The reaction progress should be monitored by a suitable technique like TLC or HPLC.
-
Quenching & Precipitation : Carefully pour the reaction mixture into a separate vessel containing ice water. This step quenches the reaction and precipitates the solid product due to its low water solubility.
-
Isolation & Purification : Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acids.
-
Drying : Dry the resulting white or yellow solid under vacuum to yield the final product.
Caption: A generalized workflow for the synthesis of this compound.
Core Application: Synthesis of Ellman's Reagent
Perhaps the most notable application of this compound is as a key intermediate in the synthesis of 5,5'-Dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent.[2][5]
-
Mechanism of Action : DTNB is a water-soluble compound used extensively in biochemistry to quantify free sulfhydryl (thiol) groups.[5] It reacts with a thiol to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[5] The TNB²⁻ anion is intensely yellow and has a high molar absorption coefficient at 412 nm, allowing for the colorimetric quantification of thiols in proteins, peptides, and other biological samples.[5]
The transformation from this compound to DTNB underscores its value in creating essential tools for biochemical research.
Caption: Logical pathway from the starting material to its end-use application.
Safety, Handling, and Toxicology
As with any laboratory chemical, a thorough understanding of the associated hazards is crucial for safe handling. This compound is classified as an irritant and is harmful if swallowed.[5]
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. |
| (Source: Aggregated GHS information from multiple suppliers)[5] |
Safe Handling and Emergency Protocol
Engineering Controls & Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Ensure safety showers and eyewash stations are readily accessible.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Body Protection : Wear a standard laboratory coat.
First Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Dispose of waste material in accordance with local, state, and federal regulations.
It is important to note that the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated. Therefore, it should be handled with the care accorded to an experimental substance.
Conclusion
This compound is a compound of significant theoretical and practical interest. Its well-defined physicochemical properties, predictable reactivity, and established role as a precursor to vital reagents like DTNB make it an invaluable asset for researchers in synthetic chemistry, medicinal chemistry, and biochemistry. A comprehensive understanding of its properties, coupled with stringent adherence to safety protocols, enables its effective and responsible use in advancing scientific discovery.
References
Methodological & Application
Application Note: Synthesis of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) using 5-Bromo-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent, is a versatile and widely used chemical for the quantification of free sulfhydryl (thiol) groups in peptides, proteins, and other biological samples.[1][2] The reaction of DTNB with a thiol group results in a stoichiometric release of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[1] This application note provides a detailed protocol for the synthesis of DTNB, starting from 5-Bromo-2-nitrobenzoic acid. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by an in-situ oxidation. Understanding this synthesis is crucial for researchers who may need to prepare DTNB in-house or require a deeper understanding of its chemistry.
Reaction Mechanism
The synthesis of DTNB from this compound proceeds in two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): The first step involves the displacement of the bromide group from this compound by a sulfur nucleophile, typically from sodium sulfide (Na₂S). The presence of the electron-withdrawing nitro group (-NO₂) ortho and para to the leaving group (bromide) activates the aromatic ring towards nucleophilic attack, facilitating the SNAr mechanism. This reaction forms the intermediate, 5-thio-2-nitrobenzoic acid.
-
Oxidation: The newly formed thiol (sulfhydryl) group in 5-thio-2-nitrobenzoic acid is then oxidized to form a disulfide bond, yielding the final product, 5,5'-dithiobis(2-nitrobenzoic acid). This oxidation can occur in situ, often facilitated by air or a mild oxidizing agent.
Caption: Overall reaction scheme for the synthesis of DTNB.
Experimental Protocol
This protocol details the synthesis of DTNB from this compound.
Materials and Equipment
| Material/Equipment | Description |
| This compound | Reagent grade, >98% purity |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | Reagent grade |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Deionized water | |
| Ethanol | 95% |
| Round-bottom flask | 250 mL |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Condenser | |
| pH meter or pH paper | |
| Buchner funnel and filter paper | |
| Vacuum flask | |
| Beakers and graduated cylinders | |
| Rotary evaporator (optional) | |
| Melting point apparatus |
Synthesis Procedure
Step 1: Formation of 5-Thio-2-nitrobenzoic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 10.0 g (40.6 mmol) of this compound in 100 mL of deionized water .
-
In a separate beaker, prepare a solution of 12.0 g (50.0 mmol) of sodium sulfide nonahydrate in 50 mL of deionized water .
-
Slowly add the sodium sulfide solution to the stirred solution of this compound at room temperature.
-
Heat the reaction mixture to 50 °C and maintain this temperature with stirring for 2 hours . The color of the solution will change, indicating the progress of the reaction.
Step 2: In-situ Oxidation and Precipitation of DTNB
-
After 2 hours, cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH and continue adding acid until the pH is approximately 3.5 . This will protonate the carboxylate group and facilitate the precipitation of the product.
-
During acidification, the intermediate thiol will be oxidized by air to the disulfide, DTNB, which will precipitate out of the solution as a yellow solid. To enhance oxidation, you can bubble air through the solution for about 30 minutes.
-
Continue stirring the mixture at room temperature for an additional hour to ensure complete precipitation.
Step 3: Isolation and Purification
-
Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold deionized water to remove any remaining salts and impurities.
-
Recrystallization: Transfer the crude DTNB to a beaker and dissolve it in a minimal amount of hot 95% ethanol. If the solution is not clear, hot filter it to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified DTNB in a desiccator under vacuum to a constant weight.
-
Determine the melting point of the purified product (literature value: 240-245 °C with decomposition) and calculate the yield. An expected yield is approximately 70-80%.
Caption: Experimental workflow for the synthesis of DTNB.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium sulfide (and its hydrate): Corrosive and toxic. Contact with acids liberates toxic hydrogen sulfide gas. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric acid (concentrated): Highly corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate care.
-
DTNB: May cause skin, eye, and respiratory tract irritation.
References
The Strategic Utility of 5-Bromo-2-nitrobenzoic Acid in Modern Synthesis
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-2-nitrobenzoic acid, a seemingly unassuming difunctionalized benzene ring, emerges as a synthetic building block of significant value for researchers, particularly in the realm of medicinal chemistry and drug development. Its intrinsic chemical features—a carboxylic acid for derivatization, a nitro group poised for transformation into a key amine, and a bromine atom providing a handle for carbon-carbon bond formation—offer a trifecta of reactivity. This unique arrangement allows for a modular and sequential approach to molecular elaboration, making it an indispensable intermediate in the synthesis of high-value compounds, most notably in the development of targeted cancer therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]
This technical guide provides an in-depth exploration of this compound as a synthetic tool. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, providing detailed, field-proven protocols for its key transformations. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge and strategic insights required to effectively harness the synthetic potential of this versatile molecule.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a building block's physical and spectral properties is the foundation of its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6950-43-2 | [3] |
| Molecular Formula | C₇H₄BrNO₄ | [3] |
| Molecular Weight | 246.01 g/mol | [3] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 165-169 °C | Commercial Supplier Data |
Spectroscopic Data:
Definitive characterization relies on spectroscopic analysis. The following data provides the expected spectral signature for this compound.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 14.12 (br. s, 1H, COOH), 8.00 (d, J = 1.8 Hz, 1H, Ar-H), 7.98-7.90 (m, 2H, Ar-H).[5]
-
¹³C NMR (Predicted): Due to the limited availability of experimentally verified public data for the specific isomer, predicted chemical shifts are provided as a guideline. Aromatic carbons are expected in the ~120-150 ppm range, with the carboxyl carbon appearing downfield (>165 ppm). The carbon bearing the nitro group (C2) and the carbon bearing the bromine (C5) will be significantly influenced by the electronic effects of these substituents.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is best demonstrated through its three primary modes of reactivity: reduction of the nitro group, derivatization of the carboxylic acid, and cross-coupling at the bromine-substituted carbon.
Selective Reduction of the Nitro Group: Gateway to Anilines
The transformation of the nitro group to an amine is arguably the most critical step in unlocking the potential of this building block, yielding 2-amino-5-bromobenzoic acid. This product is a direct precursor to a vast array of heterocyclic compounds and is a key fragment in many pharmaceutical agents.
Causality of Method Selection: The choice of reducing agent is dictated by the need for chemoselectivity. The conditions must be mild enough to preserve the carboxylic acid and the carbon-bromine bond.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a clean and high-yielding method. However, a significant risk is hydrodebromination (loss of the bromine atom), especially with palladium catalysts. Careful reaction monitoring is crucial.
-
Metal-Mediated Reduction (e.g., SnCl₂): Stannous chloride (tin(II) chloride) is a classic and highly reliable reagent for the selective reduction of aromatic nitro groups in the presence of halogens and other reducible functionalities.[6] It operates under acidic conditions and proceeds via a series of single-electron transfers from Sn(II) to the nitro group, followed by protonation steps. This method avoids the risk of hydrodebromination, making it a robust choice for this specific substrate.
Protocol 1: Selective Nitro Reduction using Tin(II) Chloride
This protocol details the synthesis of 2-amino-5-bromobenzoic acid, a key intermediate for further elaboration.
Caption: Workflow for SnCl₂-mediated nitro reduction.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: While stirring, add Tin(II) chloride dihydrate to the suspension. Carefully add concentrated HCl (approx. 4 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Basify the acidic solution by the slow addition of a concentrated NaOH solution until the pH is >10. This will precipitate tin salts as tin hydroxide.
-
Filter the mixture through a pad of Celite® to remove the insoluble tin salts, washing the filter cake with water.
-
Transfer the clear filtrate to a new beaker and cool in an ice bath.
-
-
Isolation:
-
Slowly acidify the filtrate with concentrated HCl with stirring. The product will precipitate out of the solution around pH 4-5.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to afford 2-amino-5-bromobenzoic acid.
-
Expected Outcome: This procedure typically provides 2-amino-5-bromobenzoic acid in good to excellent yields (85-95%) as a solid.
Amide Bond Formation: Constructing the Core of PARP Inhibitors
The carboxylic acid functionality is readily converted into amides, a critical linkage in a vast number of pharmaceuticals. In the context of PARP inhibitors, this amide bond often forms the central backbone of the molecule. Standard peptide coupling reagents are highly effective.
Causality of Method Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient, uronium-based coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient amines. It works by forming a highly reactive O-acylisourea intermediate.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a classic, cost-effective carbodiimide-based method. EDC activates the carboxylic acid, which is then trapped by HOBt to form an active ester. This active ester is less prone to side reactions and racemization than the O-acylisourea intermediate from EDC alone.
Protocol 2: HATU-Mediated Amide Coupling
This protocol provides a general method for coupling this compound with a primary or secondary amine.
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Lithium Chloride (LiCl) solution (e.g., 5% aqueous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound, the amine, and HATU.
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with the LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Expected Outcome: HATU coupling is highly efficient, with yields typically ranging from 70% to >95%, depending on the nature of the amine.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the direct installation of aryl or heteroaryl groups, a key strategy for building the complex biaryl scaffolds found in many modern drugs.
Causality of Method Selection: The success of a Suzuki coupling hinges on the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical. For an electron-deficient substrate like this compound (due to the -NO₂ and -COOH groups), the oxidative addition of the Pd(0) catalyst into the C-Br bond is generally facile. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate the transmetalation step. A phosphine ligand (e.g., PPh₃) stabilizes the palladium catalyst throughout the cycle.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling this compound with an arylboronic acid.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Condition | Equivalents/Mol% | Rationale |
| Aryl Halide | This compound | 1.0 eq | Substrate |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 eq | Coupling partner; slight excess ensures full conversion. |
| Catalyst | Pd(PPh₃)₄ | 3-5 mol% | Pre-catalyst, generates active Pd(0) in situ. |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 eq | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1) | - | Biphasic system aids in dissolving both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | - | Provides thermal energy to drive the catalytic cycle. |
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash it with brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a testament to the power of strategic functionalization in a synthetic building block. Its three distinct reactive sites can be addressed sequentially and chemoselectively, providing a reliable and versatile platform for the synthesis of complex, high-value molecules. The protocols and insights provided herein demonstrate its utility in key transformations that are central to modern drug discovery and development. By understanding the principles behind the reaction choices, researchers can confidently and efficiently incorporate this powerful intermediate into their synthetic campaigns, accelerating the path to novel chemical entities.
References
Application Notes and Protocols: Synthesis of 5-Bromo-2-nitrobenzoyl chloride
Introduction
5-Bromo-2-nitrobenzoyl chloride is a key bifunctional molecule widely utilized in organic synthesis. Its importance lies in its reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and the substituted aromatic ring, which allows for further synthetic modifications. This compound serves as a critical building block in the pharmaceutical and agrochemical industries for the synthesis of a diverse range of complex molecules, including potential therapeutic agents and pesticides.[1][2] The conversion of 5-Bromo-2-nitrobenzoic acid to its corresponding acyl chloride is a fundamental and enabling transformation, most commonly and efficiently achieved through the use of thionyl chloride (SOCl₂).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with thionyl chloride. It delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and addresses critical safety and handling considerations.
Reaction Mechanism and Scientific Principles
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and highly effective method in organic synthesis.[3] The reaction proceeds via a nucleophilic acyl substitution pathway. The hydroxyl group of the carboxylic acid is a relatively poor leaving group. Thionyl chloride's role is to convert this hydroxyl group into a much better leaving group, facilitating the subsequent nucleophilic attack by a chloride ion.[4][5]
The mechanism can be described in the following key steps:
-
Nucleophilic Attack by the Carboxylic Acid: The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of the this compound attacking the electrophilic sulfur atom of thionyl chloride.[6][7]
-
Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a protonated acyl chlorosulfite intermediate.[5]
-
Deprotonation: A base, which can be the displaced chloride ion or another molecule of the carboxylic acid, deprotonates the intermediate to form the acyl chlorosulfite.
-
Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, then attacks the carbonyl carbon of the acyl chlorosulfite intermediate.[3]
-
Collapse of the Tetrahedral Intermediate and Product Formation: The resulting tetrahedral intermediate is unstable and collapses. This collapse results in the reformation of the carbonyl double bond and the departure of the leaving group, which fragments into the stable gaseous byproducts sulfur dioxide (SO₂) and a chloride ion. The newly formed acyl chloride and gaseous HCl are the final products.[3][7] The evolution of these gaseous byproducts helps to drive the reaction to completion.[3]
The overall reaction is: this compound + SOCl₂ → 5-Bromo-2-nitrobenzoyl chloride + SO₂ + HCl
Experimental Protocol
This protocol details the synthesis of 5-bromo-2-nitrobenzoyl chloride from this compound using thionyl chloride.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity/Grade |
| This compound | C₇H₄BrNO₄ | 246.02 | ≥98% |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Pyridine | C₅H₅N | 79.10 | Anhydrous |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line or equivalent for inert atmosphere operations
-
Rotary evaporator
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup:
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent hydrolysis of the thionyl chloride and the product.
-
Add this compound (e.g., 10.0 g, 40.6 mmol) to the flask.
-
Add anhydrous dichloromethane (100 mL) to the flask to dissolve the starting material. Some gentle warming may be necessary.
-
Add a catalytic amount of anhydrous pyridine (e.g., 2-3 drops). While not always necessary, pyridine can catalyze the reaction.[8]
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (e.g., 4.4 mL, 60.9 mmol, 1.5 equivalents) to the reaction mixture at room temperature using a dropping funnel over 15-20 minutes.
-
The reaction is exothermic and will evolve HCl and SO₂ gases. Ensure the reaction is performed in a well-ventilated fume hood.[3]
-
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane).[8]
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol to form the methyl ester, and comparing it to the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent by distillation under reduced pressure using a rotary evaporator.[8][9] To ensure complete removal of thionyl chloride, anhydrous toluene can be added and subsequently evaporated under reduced pressure; this process can be repeated two to three times.[9]
-
The resulting crude 5-Bromo-2-nitrobenzoyl chloride is often obtained as a solid and can be used in the next step without further purification for many applications.[8]
-
If higher purity is required, the product can be purified by recrystallization from a suitable anhydrous solvent like hexane or by vacuum distillation, though the latter may be challenging depending on the boiling point and thermal stability of the compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-Bromo-2-nitrobenzoyl chloride.
Safety and Handling
Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent that requires careful handling in a well-ventilated chemical fume hood.[10][11]
Personal Protective Equipment (PPE)
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[11][12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and closed-toe shoes.[10][13]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[13]
Handling and Storage
-
Thionyl chloride reacts violently with water, releasing toxic gases such as HCl and SO₂. Therefore, it must be handled under anhydrous conditions.
-
Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[10][13] Containers should be tightly sealed, and it is often stored under an inert atmosphere.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]
-
Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material. For larger spills, evacuate the area and contact emergency personnel.
Waste Disposal
-
All waste materials, including residual thionyl chloride and contaminated materials, must be treated as hazardous waste and disposed of according to institutional and local regulations.[13]
-
Quench excess thionyl chloride cautiously by slowly adding it to a stirred, cooled solution of sodium carbonate.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Moisture in the reaction.- Impure starting materials. | - Extend the reflux time and monitor by TLC.- Ensure all glassware is dry and use anhydrous solvents.- Use high-purity starting materials. |
| Low Yield | - Hydrolysis of the product during work-up.- Loss of product during solvent removal. | - Ensure all work-up procedures are conducted under anhydrous conditions.- Carefully control the temperature and pressure during rotary evaporation. |
| Dark-colored Product | - Decomposition of the product at high temperatures. | - Avoid excessive heating during the reaction and purification.- Purify by recrystallization if necessary. |
References
- 1. benchchem.com [benchchem.com]
- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 7. youtube.com [youtube.com]
- 8. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. bionium.miami.edu [bionium.miami.edu]
- 13. drexel.edu [drexel.edu]
Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-nitrobenzoic Acid in Modern Medicinal Chemistry
Abstract: 5-Bromo-2-nitrobenzoic acid is a pivotal building block in organic synthesis, offering a strategically functionalized aromatic scaffold for the construction of complex molecular architectures. Its unique arrangement of a carboxylic acid, a nitro group, and a bromine atom on a benzene ring provides multiple reactive handles for diverse chemical transformations. These notes explore the multifaceted applications of this intermediate in medicinal chemistry, detailing its role in the synthesis of pharmacologically relevant heterocycles and other bioactive molecules. We provide detailed, field-proven protocols for its key transformations, emphasizing the rationale behind experimental choices to empower researchers in drug discovery and development.
Introduction: A Multifunctional Synthetic Intermediate
This compound (CAS No. 6950-43-2) is a yellow crystalline solid that serves as a versatile starting material in the synthesis of novel therapeutic agents.[1][2] The power of this molecule lies in the orthogonal reactivity of its three key functional groups:
-
The Carboxylic Acid (-COOH): Provides a reactive site for forming amide bonds, esters, and other acyl derivatives, crucial for creating prodrugs or interacting with biological targets.
-
The Nitro Group (-NO₂): Acts as a potent electron-withdrawing group, activating the aromatic ring for certain reactions. More importantly, it can be readily reduced to an amine (-NH₂), a fundamental precursor for building a vast array of heterocyclic systems and introducing a key basic center.
-
The Bromine Atom (-Br): A versatile halogen that can be displaced via nucleophilic aromatic substitution (SNAr) or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.
This trifecta of reactivity allows for a modular and divergent approach to library synthesis, making it an invaluable tool for exploring structure-activity relationships (SAR). Its derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6950-43-2 | [1][2][3] |
| Molecular Formula | C₇H₄BrNO₄ | [1][4][5] |
| Molecular Weight | 246.01 g/mol | [5] |
| Appearance | Yellow Powder / Crystalline Solid | [1][2] |
| Melting Point | 139-141 °C | |
| pKa | 1.85 ± 0.25 (Predicted) | [1] |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)--INVALID-LINK--[O-] | [4] |
Core Applications in Medicinal Chemistry
The strategic value of this compound is most evident in its role as a precursor to complex heterocyclic scaffolds, which are prevalent in many approved drugs.
Synthesis of Fused Heterocyclic Systems
A primary application involves the sequential transformation of the nitro and carboxylic acid groups to construct fused bicyclic systems. The reduction of the nitro group to an aniline is often the first step, generating a 2-amino-5-bromobenzoic acid intermediate. This ortho-amino-acid motif is a classic precursor for heterocycles like:
-
Quinazolinones: Cyclocondensation with various reagents can yield quinazolinone cores, which are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.
-
Benzodiazepines: Reaction with appropriate partners can lead to the formation of the benzodiazepine scaffold, a privileged structure in central nervous system (CNS) drug discovery.
-
Phenazines: As demonstrated with the related isomer 2-bromo-3-nitrobenzoic acid, these intermediates are crucial for synthesizing phenazine derivatives, known for their antibacterial properties.[6]
The bromine atom is typically retained through these initial cyclization steps, providing a subsequent handle for late-stage functionalization via cross-coupling reactions to fine-tune the molecule's properties.
Workflow for Derivatization
The following diagram illustrates the primary synthetic pathways accessible from this compound, showcasing its versatility.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two fundamental transformations of this compound. These are foundational reactions for leveraging its synthetic potential.
Protocol 1: Amide Bond Formation via EDCI/HOBt Coupling
This protocol details the synthesis of N-benzyl-5-bromo-2-nitrobenzamide, a representative amide derivative. Amidation is a cornerstone of medicinal chemistry for modifying solubility, cell permeability, and target engagement.
Rationale: The use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) is a standard, reliable method for forming amide bonds from carboxylic acids and amines. EDCI activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve yields. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. A mild base like triethylamine (TEA) is used to neutralize the HCl byproduct of the reaction.
Materials:
-
This compound
-
Benzylamine
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: Add HOBt (1.2 equiv) and EDCI (1.2 equiv) to the solution. Stir at room temperature for 15 minutes. A slight warming of the mixture may be observed.
-
Amine Addition: Add triethylamine (1.5 equiv) followed by the dropwise addition of benzylamine (1.1 equiv).
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure N-benzyl-5-bromo-2-nitrobenzamide.
-
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes the synthesis of 2-amino-5-bromobenzoic acid, a critical intermediate for heterocyclic synthesis.
Rationale: Tin(II) chloride (SnCl₂) in ethanol is a classic and effective method for the chemoselective reduction of an aromatic nitro group in the presence of other sensitive functional groups like a carboxylic acid and an aryl bromide. The reaction is typically performed under acidic conditions or with heating. The workup procedure is designed to remove the tin salts that precipitate upon neutralization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Celite
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain it for 2-4 hours. The yellow color of the starting material should fade. Monitor the reaction by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate.
-
Carefully add saturated NaHCO₃ solution dropwise with vigorous stirring until the pH is ~8. A thick white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid, 2-amino-5-bromobenzoic acid, is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization.
-
Workflow for Heterocycle Synthesis
This diagram illustrates a hypothetical, yet representative, pathway for constructing a quinazolinone scaffold, a common motif in medicinal chemistry, starting from our key intermediate.
Caption: Synthetic pathway to a quinazolinone scaffold.
Safety and Handling
This compound is an irritant. It is harmful if swallowed and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a high-value, versatile building block for medicinal chemists. Its strategically placed functional groups allow for a wide array of chemical transformations, providing efficient routes to complex molecular scaffolds, particularly fused heterocyclic systems. The protocols provided herein offer reliable methods for its derivatization, serving as a foundation for the synthesis of novel compounds in drug discovery programs. Its continued application is expected to contribute to the development of new therapeutic agents across various disease areas.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 3. 5-Bromo-2-nitro-benzoic acid [oakwoodchemical.com]
- 4. PubChemLite - this compound (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preparation of 5-Bromo-2-nitrobenzoic Acid Derivatives: An Application Guide for Researchers
Abstract
5-Bromo-2-nitrobenzoic acid is a pivotal scaffold in medicinal chemistry and materials science, serving as a versatile precursor for a diverse range of functionalized molecules. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a nitro group that modulates electronic properties and offers a handle for further transformation, makes it an exceptionally valuable starting material. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical protocols and field-proven insights for the preparation of key derivatives, including esters, amides, and biaryl compounds. The narrative emphasizes the causality behind experimental choices, providing a framework for reaction optimization, troubleshooting, and the creation of robust, self-validating synthetic systems.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound (CAS No: 6950-43-2) has emerged as a critical building block, particularly in the synthesis of complex heterocyclic structures for pharmaceutical applications.[1] Its derivatives are key intermediates in the development of novel therapeutics, including anti-inflammatory agents and kinase inhibitors.[2]
The power of this molecule lies in its trifunctional nature:
-
The Carboxylic Acid (C1): Serves as the primary site for derivatization, readily forming esters and amides to explore structure-activity relationships (SAR).
-
The Nitro Group (C2): As a strong electron-withdrawing group, it significantly influences the reactivity of the entire molecule. It activates the bromine atom for nucleophilic aromatic substitution and modulates the acidity of the carboxylic acid. Furthermore, it can be reduced to an amine, opening a vast landscape of subsequent chemical transformations.[3]
-
The Bromine Atom (C5): A versatile handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann condensation.[4][5]
This guide will detail the core synthetic transformations of this compound, providing not just the steps, but the scientific rationale to empower researchers to adapt and innovate.
Esterification: Protecting Group and Bioisostere
The conversion of the carboxylic acid to an ester is often a crucial first step in a multi-step synthesis. It serves two primary purposes: protecting the acidic proton to prevent interference in subsequent base-mediated reactions (like Suzuki coupling) and modifying the physicochemical properties of the molecule, which is vital in drug discovery for tuning solubility and cell permeability. The Fischer-Speier esterification is the most direct and atom-economical method for this transformation.[6]
Causality of Experimental Choices
The Fischer esterification is an equilibrium-limited, acid-catalyzed nucleophilic acyl substitution.[7] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing the water byproduct.
-
Catalyst: A strong protic acid like concentrated sulfuric acid (H₂SO₄) is essential. It protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weakly nucleophilic alcohol.
-
Solvent/Reagent: Using a large excess of the alcohol (e.g., methanol for the methyl ester) serves as both reactant and solvent, effectively driving the equilibrium forward according to Le Châtelier's principle.[8]
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-nitrobenzoate
This protocol describes the reliable synthesis of the methyl ester, a common intermediate for subsequent cross-coupling reactions.
| Reagent/Material | Quantity | Purpose |
| This compound | 10.0 g (40.6 mmol) | Starting Material |
| Anhydrous Methanol (MeOH) | 150 mL | Reagent & Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 2.0 mL | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ~100 mL | Neutralization |
| Ethyl Acetate (EtOAc) | 200 mL | Extraction Solvent |
| Brine (Saturated NaCl soln.) | 50 mL | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | Drying Agent |
| Round-bottom flask (250 mL), Reflux condenser, Separatory funnel, Rotary evaporator | Glassware |
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 g). Add anhydrous methanol (150 mL) and swirl to dissolve.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise with continuous swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting material (acid) will have a lower Rf value than the product (ester). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of ice-water. The product may precipitate as a pale-yellow solid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (2 x 100 mL).
-
Neutralization & Washing: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the residual acid (Note: vent the separatory funnel frequently to release CO₂ pressure), followed by brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The crude product is often of high purity. If necessary, it can be recrystallized from methanol. The expected yield is typically >90%. Characterize by NMR and MS.[9]
Caption: Workflow for Fischer Esterification.
Amide Coupling: Building Blocks for Bioactive Molecules
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[10] Amides of this compound are precursors to a vast array of compounds with potential biological activity. The direct condensation of a carboxylic acid and an amine is inefficient; therefore, coupling reagents are employed to activate the carboxylic acid.
Causality of Experimental Choices: Selecting the Right Coupling Reagent
The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and potential for side reactions. For an electron-deficient substrate like this compound, several systems are effective.
-
Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct.
-
The Role of Additives (HOBt/Oxyma): To prevent this side reaction and increase efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are crucial. They trap the O-acylisourea intermediate to form a more stable and highly reactive active ester, which then cleanly reacts with the amine.[11]
-
-
Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, especially for less reactive amines or sterically hindered acids. HATU forms a highly reactive OAt-active ester, leading to rapid coupling times and high yields.[10]
-
Base (DIPEA/Et₃N): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, without competing with the primary amine nucleophile.
Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2-nitrobenzamide
This protocol provides a general procedure using the robust EDC/HOBt coupling system.
| Reagent/Material | Quantity | Purpose |
| This compound | 1.23 g (5.0 mmol) | Starting Material |
| Benzylamine | 0.59 mL (5.5 mmol, 1.1 eq) | Amine Nucleophile |
| EDC·HCl | 1.05 g (5.5 mmol, 1.1 eq) | Coupling Reagent |
| HOBt | 0.74 g (5.5 mmol, 1.1 eq) | Additive |
| DIPEA | 1.74 mL (10.0 mmol, 2.0 eq) | Base |
| Anhydrous Dichloromethane (DCM) | 50 mL | Solvent |
| 1M HCl (aq) | 25 mL | Washing Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 25 mL | Washing Agent |
| Brine (Saturated NaCl soln.) | 25 mL | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~10 g | Drying Agent |
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.23 g) in anhydrous DCM (50 mL).
-
Reagent Addition: Add HOBt (0.74 g), EDC·HCl (1.05 g), benzylamine (0.59 mL), and finally DIPEA (1.74 mL).
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 2:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid confirms completion. LC-MS can also be used to monitor the formation of the product mass.
-
Work-up: Dilute the reaction mixture with DCM (50 mL).
-
Washing: Transfer to a separatory funnel and wash sequentially with 1M HCl (1 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from EtOAc/hexanes) to yield the pure amide as a solid. Expected yields are generally in the 75-95% range.
Caption: Mechanism of EDC/HOBt Amide Coupling.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures prevalent in pharmaceuticals.[12] The bromine atom at the C5 position of the 5-bromo-2-nitrobenzoate scaffold is an ideal handle for this transformation. Esterification of the carboxylic acid prior to coupling is highly recommended to avoid complications with the basic reaction conditions.
Causality of Experimental Choices
The success of a Suzuki coupling hinges on the careful selection of the catalyst system and base.
-
Palladium Precatalyst: A Pd(0) species is the active catalyst. Precatalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly. Alternatively, a more stable Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] is often used in combination with a phosphine ligand, which reduces the Pd(II) to Pd(0) in situ.[3]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like triphenylphosphine (PPh₃) or more advanced biaryl phosphine ligands (e.g., SPhos) can accelerate the rate-limiting oxidative addition step.[3]
-
Base: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[13] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can be critical for substrates with base-sensitive functional groups.[14]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.
Experimental Protocol: Suzuki Coupling of Methyl 5-bromo-2-nitrobenzoate
This protocol details the coupling of the methyl ester with phenylboronic acid.
| Reagent/Material | Quantity | Purpose |
| Methyl 5-bromo-2-nitrobenzoate | 1.30 g (5.0 mmol) | Starting Material |
| Phenylboronic Acid | 0.73 g (6.0 mmol, 1.2 eq) | Coupling Partner |
| Pd(PPh₃)₄ | 0.29 g (0.25 mmol, 5 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.07 g (15.0 mmol, 3.0 eq) | Base |
| 1,4-Dioxane | 40 mL | Solvent |
| Water | 10 mL | Solvent |
| Ethyl Acetate (EtOAc) | 100 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~10 g | Drying Agent |
-
Reaction Setup: To a round-bottom flask, add methyl 5-bromo-2-nitrobenzoate (1.30 g), phenylboronic acid (0.73 g), and potassium carbonate (2.07 g).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.29 g).
-
Reaction: Heat the mixture to 80-90°C in a preheated oil bath and stir vigorously for 4-8 hours.
-
Reaction Monitoring (Self-Validation): Monitor the disappearance of the starting bromide by TLC or LC-MS. The biaryl product will be significantly less polar.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (50 mL), and extract with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to obtain the desired biaryl compound. Expected yields can range from 70-95%.[5]
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its derivatives, accessible through robust and well-understood chemical transformations like esterification, amidation, and palladium-catalyzed cross-coupling, are of immense value to the scientific community. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers. By understanding the underlying principles of each reaction, scientists can troubleshoot challenges, optimize conditions for novel substrates, and ultimately accelerate the discovery and development of new chemical entities that address pressing needs in medicine and technology. The continued exploration of derivatives from this versatile scaffold promises to yield further innovations across the chemical sciences.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
5-Bromo-2-nitrobenzoic Acid: A Keystone Precursor for the Synthesis of Active Pharmaceutical Ingredients
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Bromo-2-nitrobenzoic acid as a pivotal precursor in the synthesis of active pharmaceutical ingredients (APIs). This document delves into the strategic importance of this molecule, its physicochemical properties, and detailed protocols for its key chemical transformations. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic pathways.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry.[1] Its strategic value lies in the orthogonal reactivity of its three key functional groups: a carboxylic acid, a bromine atom, and a nitro group. This trifecta of reactive sites allows for a modular and sequential approach to the construction of complex molecular architectures, a cornerstone of modern drug discovery.
The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of functionalization, including amide bond formation and the construction of heterocyclic rings. The carboxylic acid group provides a straightforward route to esters and amides, which are prevalent in many biologically active molecules. This inherent versatility makes this compound an attractive starting material for the synthesis of diverse compound libraries for high-throughput screening and lead optimization.[1]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of a precursor is paramount for its safe handling and the successful execution of synthetic protocols.
| Property | Value | Reference |
| CAS Number | 6950-43-2 | [2] |
| Molecular Formula | C₇H₄BrNO₄ | [2] |
| Molecular Weight | 246.01 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 139-141°C | [4] |
| Density | ~2.0 g/cm³ | [5] |
Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is best illustrated through the detailed examination of the key reactions involving its functional groups. The following protocols are presented as robust starting points for laboratory synthesis.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are common motifs in many APIs.
Rationale: The bromine atom at the 5-position of this compound serves as an excellent handle for Suzuki-Miyaura coupling. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The nitro and carboxylic acid groups are generally stable under these conditions, allowing for selective reaction at the C-Br bond.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2-nitrobenzoic acid.
Causality of Experimental Choices:
-
Palladium(II) acetate and Triphenylphosphine: This combination forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.
-
Potassium Carbonate: A base is required to activate the boronic acid for transmetalation to the palladium center.
-
Dioxane/Water Solvent System: This solvent mixture is effective at dissolving both the organic and inorganic reagents, facilitating the reaction.
dot
References
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 5. Buy 5-Bromo-4-chloro-2-nitrobenzoic acid | 392319-07-2 [smolecule.com]
Application Note & Protocol: Regioselective Nitration of 3-Bromobenzoic Acid
Abstract
This document provides a comprehensive guide for the regioselective nitration of 3-bromobenzoic acid to synthesize 3-bromo-5-nitrobenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research.[1][2][3][4] The protocol details a robust experimental procedure, including theoretical background, safety precautions, step-by-step instructions, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers with a deep understanding of the reaction dynamics. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction: The Synthetic Utility of 3-Bromo-5-nitrobenzoic Acid
3-Bromo-5-nitrobenzoic acid is a key building block in organic synthesis due to its trifunctional nature, incorporating a carboxylic acid, a bromine atom, and a nitro group on an aromatic ring.[1] This unique combination of functional groups allows for a wide range of subsequent chemical transformations, making it an indispensable intermediate in the synthesis of complex organic molecules.[2] Notably, its derivatives have shown promise in the development of novel therapeutics, including treatments for tuberculosis and various cancers, as well as in the agrochemical industry for the synthesis of herbicides.[1][3]
The synthesis of 3-bromo-5-nitrobenzoic acid is typically achieved through the electrophilic aromatic substitution (EAS) of 3-bromobenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring.
Theoretical Background: Understanding Regioselectivity in Electrophilic Aromatic Substitution
The nitration of 3-bromobenzoic acid is a classic example of an electrophilic aromatic substitution reaction. The incoming electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[5][6][7]
The position of the incoming nitro group is directed by the two substituents already on the ring: the bromine atom and the carboxylic acid group.
-
Carboxylic Acid (-COOH): This group is a meta-director and a deactivator of the aromatic ring. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.[8] The deactivating effect is strongest at the ortho and para positions, thus directing the incoming electrophile to the meta position.
-
Bromine (-Br): Halogens are an interesting case as they are deactivating yet ortho-, para-directing. The inductive effect of the electronegative bromine atom withdraws electron density, deactivating the ring. However, the lone pairs on the bromine can be donated to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) when the attack is at the ortho or para positions.
In the case of 3-bromobenzoic acid, the directing effects of the two substituents must be considered. The carboxylic acid group at position 1 directs incoming electrophiles to position 5 (meta). The bromine atom at position 3 directs to positions 1 (already occupied), 5 (para to the bromine), and 2 (ortho to the bromine). Both groups, therefore, reinforce the substitution at the 5-position. The position ortho to the bromine and meta to the carboxylic acid (position 2) is sterically hindered and electronically less favored. Consequently, the major product of the nitration of 3-bromobenzoic acid is 3-bromo-5-nitrobenzoic acid.
Reaction Mechanism
The mechanism for the nitration of 3-bromobenzoic acid follows the general three-step process of electrophilic aromatic substitution:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][6]
-
Electrophilic Attack: The π-electron system of the 3-bromobenzoic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 3-bromo-5-nitrobenzoic acid.[7]
Safety Precautions: Handling Nitrating Agents
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[9][10] Strict adherence to safety protocols is essential to prevent accidents.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles. A face shield is also recommended.[9][11]
-
Fume Hood: All operations involving concentrated nitric acid and sulfuric acid must be performed in a well-ventilated chemical fume hood.[9][12]
-
Acid Handling: Always add the more dense acid (sulfuric acid) to the less dense one (nitric acid) slowly and with cooling to dissipate the heat of mixing. Never add water to concentrated acids.
-
Temperature Control: The reaction is highly exothermic. The temperature of the reaction mixture must be carefully controlled using an ice bath to prevent runaway reactions and the formation of by-products.[10][13]
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with stirring. This safely decomposes any unreacted nitrating agent and precipitates the product.
-
Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines. Do not mix nitric acid waste with other waste streams, especially organic solvents.[12]
Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzoic Acid
This protocol is designed for a laboratory scale synthesis of 3-bromo-5-nitrobenzoic acid.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Bromobenzoic Acid | 201.02 | 5.0 g (24.87 mmol) | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | Catalyst and solvent |
| Concentrated Nitric Acid (70%) | 63.01 | 5 mL | Nitrating agent |
| Crushed Ice | - | ~100 g | For quenching |
| Distilled Water | 18.02 | As needed | For washing |
| Ethanol | 46.07 | As needed | For recrystallization |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid.
-
Cool this mixture in an ice bath to below 10 °C.
-
-
Reaction Setup:
-
Place 5.0 g of 3-bromobenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 10 mL of concentrated sulfuric acid to the flask and stir until the 3-bromobenzoic acid dissolves. This may require gentle warming, but the solution must be cooled back down before proceeding.
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Nitration:
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-bromobenzoic acid over a period of 20-30 minutes.
-
Use a thermometer to monitor the internal temperature of the reaction and maintain it below 10 °C. The rate of addition should be adjusted to control the temperature.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Then, remove the ice bath and let the mixture stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with constant stirring.
-
A white to pale yellow precipitate of 3-bromo-5-nitrobenzoic acid should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with several portions of cold distilled water to remove any residual acid.
-
Purification
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a desiccator.
Characterization
-
Melting Point: The melting point of the purified 3-bromo-5-nitrobenzoic acid should be in the range of 159-161 °C.[2]
-
Spectroscopy: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizing the Workflow and Logic
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-bromo-5-nitrobenzoic acid.
Regioselectivity Logic
Caption: Logic of regioselectivity in the nitration of 3-bromobenzoic acid.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-bromo-5-nitrobenzoic acid. By understanding the underlying principles of electrophilic aromatic substitution and adhering to strict safety precautions, researchers can successfully prepare this valuable synthetic intermediate. The regioselectivity of the reaction is well-controlled by the directing effects of the bromo and carboxyl substituents, leading to the desired product in good yield and purity after recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. chemlab.truman.edu [chemlab.truman.edu]
Application Note: A Guide to the Quantitative Analysis of 5-Bromo-2-nitrobenzoic Acid
Abstract
5-Bromo-2-nitrobenzoic acid is a key chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its purity and concentration must be precisely determined during synthesis and for final product quality control. This document provides a comprehensive guide to the primary analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, offering field-proven insights into experimental design and data interpretation. A comparative analysis is included to guide the selection of the most appropriate method based on specific analytical needs.
Introduction: The Analytical Imperative for this compound
This compound (C₇H₄BrNO₄, Molar Mass: 246.01 g/mol ) is a substituted aromatic carboxylic acid.[3] Its molecular structure, featuring a carboxylic acid group, a nitro group, and a bromine atom, makes it a versatile building block in organic synthesis.[4] The accurate quantification of this intermediate is critical for several reasons:
-
Reaction Monitoring: Tracking the consumption of the starting material and the formation of the product in real-time.
-
Yield Determination: Calculating the efficiency of a synthetic step.
-
Purity Assessment: Identifying and quantifying impurities in the final product.
-
Quality Control: Ensuring the consistency and quality of batches for manufacturing processes.
This guide focuses on the two most practical and widely applicable analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity, and UV-Vis Spectrophotometry as a simpler, rapid alternative for less complex samples.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase modality, is the premier technique for the analysis of this compound. It offers unparalleled resolution and sensitivity, allowing for the separation of the target analyte from impurities and starting materials.[5][6]
Principle of Analysis
Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (typically C18 bonded silica) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile or methanol).[6] this compound, being a moderately polar molecule, will partition between the two phases. Its retention time is controlled by adjusting the composition of the mobile phase. The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.[7][8] Detection is typically achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance.
HPLC Experimental Workflow
The general workflow for HPLC analysis involves sample preparation, chromatographic separation, and data analysis.
Caption: General workflow for HPLC quantification.
Detailed HPLC Protocol
This protocol is a robust starting point and can be optimized as needed.
A. Instrumentation and Materials
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm).[6][9]
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid, analytical grade.
-
Syringe filters (0.45 µm).
-
This compound reference standard (purity ≥98%).
B. Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Stationary Phase | C18 bonded silica (5 µm, 150 mm x 4.6 mm)[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[7] |
| Mobile Phase B | Acetonitrile |
| Elution Type | Isocratic (e.g., 60:40 A:B) or Gradient |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or 254 nm[9] |
| Injection Volume | 10 µL |
Expert Insight: A detection wavelength of 210 nm is often chosen for aromatic acids to maximize sensitivity, while 254 nm can offer better selectivity if interfering substances absorb at lower wavelengths. The choice of acidifier depends on detector compatibility; formic acid is preferred for Mass Spectrometry (MS) applications.[7]
C. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain the analyte. Dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
D. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[6]
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.
-
Inject the working standard solutions in sequence, from lowest to highest concentration.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solution(s).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Typical Performance Characteristics
The following table summarizes expected performance data for a validated HPLC method.
| Parameter | Typical Value | Justification |
| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and detector response.[5] |
| Limit of Detection (LoD) | 0.1 - 0.5 µg/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LoQ) | 0.5 - 2.0 µg/mL | The lowest concentration that can be accurately quantified. |
| Precision (%RSD) | < 2% | Demonstrates the reproducibility of the method. |
| Accuracy (% Recovery) | 98 - 102% | Shows how close the measured value is to the true value. |
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method for quantifying this compound in samples where interfering, UV-absorbing substances are not present.[5]
Principle of Analysis
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aromatic ring and the nitro group in this compound act as chromophores, absorbing light in the UV region of the electromagnetic spectrum.[10] By measuring the absorbance at a specific wavelength (λmax), the concentration of the analyte can be determined.
UV-Vis Experimental Workflow
The workflow is straightforward, focusing on the preparation of a calibration curve and subsequent sample measurement.
Caption: General workflow for UV-Vis quantification.
Detailed UV-Vis Protocol
A. Instrumentation and Materials
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, pipettes.
-
Methanol or Ethanol, spectroscopic grade.
-
This compound reference standard (purity ≥98%).
B. Preparation of Solutions
-
Solvent Selection: Methanol or ethanol are suitable solvents. The chosen solvent will also serve as the reference blank.
-
Stock Standard Solution (200 µg/mL): Accurately weigh 20 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the solvent. This concentration range is typical for UV-Vis analysis of benzoic acid derivatives.[11]
C. Analysis and Quantification
-
Determine λmax: Place the solvent in both the reference and sample cuvettes to zero the instrument. Take one of the mid-range working standards (e.g., 10 µg/mL) and scan the UV spectrum (e.g., from 400 nm down to 200 nm) to find the wavelength of maximum absorbance (λmax).
-
Generate Calibration Curve: Set the spectrophotometer to the determined λmax. Zero the instrument using the solvent blank. Measure the absorbance of each working standard, from lowest to highest concentration. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a sample solution with an expected concentration within the calibration range. Measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
Expert Insight: The primary limitation of this method is its lack of specificity. Any impurity or other component in the sample that absorbs at or near the λmax of the analyte will lead to an overestimation of the concentration.[5] Therefore, this method is best suited for pure or nearly pure samples.
Comparative Summary of Analytical Techniques
The choice of method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Measurement of light absorbance |
| Specificity | High (separates analyte from impurities) | Low (prone to interference from other absorbers)[5] |
| Sensitivity | High (ng/mL to µg/mL range)[5] | Moderate (µg/mL range)[5] |
| Sample Throughput | Lower (minutes per sample) | Higher (seconds per sample) |
| Cost & Complexity | Higher (specialized equipment and solvents) | Lower (simpler equipment)[5] |
| Best For | Complex mixtures, purity analysis, trace quantification | Quick analysis of pure or simple samples |
Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but often require a derivatization step (e.g., esterification) to make the acidic analyte volatile, which adds complexity.[5] Titrimetric methods , involving neutralization with a standard base, are simple and inexpensive but have low sensitivity and are only suitable for the assay of bulk material.[5]
Conclusion
For the robust and reliable quantification of this compound, High-Performance Liquid Chromatography (HPLC) is the recommended method. Its high specificity and sensitivity make it ideal for accurate analysis in complex matrices encountered during research and drug development. UV-Vis Spectrophotometry serves as a valuable, rapid screening tool for relatively pure samples where speed and cost are primary considerations. The protocols and insights provided in this guide offer a solid foundation for developing and implementing validated analytical methods for this important chemical intermediate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 6950-43-2 | FB37399 [biosynth.com]
- 3. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzoic acid, 5-bromo-2-hydroxy- | SIELC Technologies [sielc.com]
- 8. 5-Bromo-2-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 5-Bromo-2-nitrobenzoic Acid and Its Process-Related Impurities
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromo-2-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The method is demonstrated to be stability-indicating through forced degradation studies, proving its specificity for separating the main component from its potential process-related impurities and degradation products. This protocol is designed for researchers, quality control analysts, and professionals in drug development who require a reliable method to assess the purity and stability of this compound.
Introduction
This compound is a critical building block in organic synthesis, particularly for the preparation of various heterocyclic compounds that form the backbone of many pharmaceutical agents.[1] Given its role as a key starting material, the purity of this compound is of paramount importance, as the presence of impurities can adversely affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
The most common industrial synthesis of this compound involves the nitration of 3-Bromobenzoic acid.[3] This reaction, while effective, can lead to the formation of several process-related impurities. These include unreacted starting material (3-Bromobenzoic acid) and isomeric byproducts such as 3-bromo-2-nitrobenzoic acid and 3-bromo-4-nitrobenzoic acid, arising from the directing effects of the bromo and carboxyl functional groups on the aromatic ring. Furthermore, degradation of the molecule under stress conditions (e.g., heat, light, acid, base, oxidation) can generate additional impurities.
Therefore, a well-developed, stability-indicating analytical method is crucial for the quality control of this compound. Reverse-phase HPLC with UV detection is a powerful and widely used technique for this purpose due to its high sensitivity and resolving power.[4] This application note provides a detailed protocol for an RP-HPLC method capable of separating this compound from its key potential impurities, along with a comprehensive guide to method validation based on the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade, obtained from a Milli-Q or equivalent system)
-
Potential Impurities (for method development and validation):
-
Impurity A: 3-Bromobenzoic acid
-
Impurity B: 3-Bromo-2-nitrobenzoic acid
-
Impurity C: 3-Bromo-4-nitrobenzoic acid
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| HPLC Column | C18 bonded silica, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Causality behind Experimental Choices:
-
Stationary Phase (C18): A C18 column was selected due to its excellent hydrophobicity, which provides good retention and separation for the moderately polar this compound and its related impurities. The 250 mm length and 5 µm particle size offer high efficiency and resolution.
-
Mobile Phase: A mixture of acidified water and acetonitrile is a common and effective mobile phase for the analysis of acidic compounds in reverse-phase HPLC.[8] The addition of phosphoric acid to Mobile Phase A suppresses the ionization of the carboxylic acid group of the analyte and impurities, leading to sharper, more symmetrical peaks and improved retention.
-
Gradient Elution: A gradient elution program was developed to ensure the efficient elution of all components within a reasonable runtime. The gradient allows for the separation of early-eluting polar impurities from the main peak and the later elution of any less polar byproducts.
-
Detection Wavelength (254 nm): The choice of 254 nm is based on the strong UV absorbance of the nitroaromatic chromophore present in the analyte and its key impurities, ensuring high sensitivity for both the main component and its related substances.
Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution in the diluent.
-
Spiked Sample Solution (for Specificity): Prepare a sample solution as described above and spike it with known amounts of Impurities A, B, and C at a concentration of approximately 0.5% of the main analyte concentration.
HPLC Analysis Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram:
Caption: Workflow for HPLC analysis of this compound.
Results and Discussion
The developed HPLC method successfully separates this compound from its potential process-related impurities. A representative chromatogram of a spiked sample would show baseline separation of all components.
Table 2: Typical Chromatographic Performance Data (Hypothetical)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A (3-Bromobenzoic acid) | 8.5 | - | 1.1 |
| Impurity B (3-Bromo-2-nitrobenzoic acid) | 12.2 | > 2.0 | 1.2 |
| Impurity C (3-Bromo-4-nitrobenzoic acid) | 14.8 | > 2.0 | 1.1 |
| This compound | 16.5 | > 2.0 | 1.0 |
The elution order is consistent with the principles of reverse-phase chromatography. The unreacted starting material, 3-Bromobenzoic acid (Impurity A), being less polar than the nitrated products, elutes first. The isomeric impurities (B and C) are well-resolved from each other and from the main peak, demonstrating the high resolving power of the method. The main component, this compound, is well-retained and exhibits excellent peak symmetry.
Method Validation
To ensure the reliability and suitability of the analytical method for its intended purpose, a validation study was conducted in accordance with ICH Q2(R1) guidelines.[9] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11] The this compound sample was subjected to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
In all cases, the method was able to resolve the main peak from all degradation products, and the peak purity analysis of the this compound peak indicated no co-eluting impurities.
Validation Workflow
The process of method validation follows a structured approach to ensure all key performance characteristics are evaluated.
Caption: Workflow for HPLC method validation according to ICH guidelines.
Summary of Validation Results
Table 3: Summary of Method Validation Data (Hypothetical)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. Peak purity > 990. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of the working concentration | 40 - 600 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | Passed (for minor changes in flow rate, column temperature, and mobile phase composition) |
The validation results confirm that the method is linear, accurate, precise, and specific for the intended range of concentrations. The low LOD and LOQ demonstrate the method's high sensitivity for detecting trace impurities.
Conclusion
The RP-HPLC method described in this application note provides a reliable, robust, and stability-indicating tool for the quality control of this compound. The method is highly specific for the separation of the main component from its potential process-related impurities and degradation products. The comprehensive validation in accordance with ICH guidelines ensures that the method is suitable for its intended purpose in a regulated environment. This protocol can be readily implemented in quality control laboratories for routine analysis, in-process control, and stability studies of this compound.
References
- 1. jetir.org [jetir.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Role of 5-Bromo-2-nitrobenzoic Acid in the Synthesis of Novel Enzyme Inhibitors
Abstract
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and biologically active molecules. 5-Bromo-2-nitrobenzoic acid (CAS: 6950-43-2) has emerged as a highly versatile and valuable building block, particularly in the synthesis of targeted enzyme inhibitors.[1][2] Its trifunctional nature—possessing a carboxylic acid, a nitro group, and a bromine atom on a benzene scaffold—offers a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of the strategic applications of this compound, detailing its chemical reactivity and providing field-proven protocols for its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors, two critical classes of therapeutic agents.
The Molecular Versatility of this compound
This compound is more than a simple chemical intermediate; it is a pre-functionalized scaffold engineered for sequential, regioselective transformations.[3][4] Understanding the distinct reactivity of each functional group is the key to unlocking its synthetic potential.
-
The Carboxylic Acid (-COOH): This group serves as the primary anchor point for molecular elaboration, most commonly through amide bond formation. The creation of an amide linkage is a cornerstone of medicinal chemistry, providing a robust and stable connection to other molecular fragments. This reaction can be achieved through activation with standard coupling reagents or via conversion to a more reactive acid chloride.[5][6]
-
The Nitro Group (-NO₂): The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH₂). This transformation is pivotal, as it introduces a nucleophilic center that can be used for subsequent cyclization reactions to form heterocyclic cores (e.g., lactams) or for coupling with other electrophilic partners.[7][8]
-
The Bromo Atom (-Br): Positioned meta to the carboxylic acid, the bromine atom is an excellent handle for modern cross-coupling reactions.[9] Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, enable the introduction of diverse aryl, heteroaryl, or alkyl groups. This functionality is critical for tuning the steric and electronic properties of the final inhibitor to achieve high potency and selectivity for its target enzyme.[10]
Caption: Key reactive sites of this compound and their primary synthetic transformations.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[11] In cancers with mutations in BRCA1 or BRCA2 genes, inhibiting PARP leads to a "synthetic lethality" effect, making PARP inhibitors a powerful class of anticancer drugs.[12][13] The scaffold of many PARP inhibitors contains a phthalazinone or related heterocyclic core, which can be efficiently constructed using this compound.
Synthetic Strategy Overview
The general workflow involves a three-stage process that leverages the orthogonal reactivity of the functional groups. First, the carboxylic acid is used to form an amide bond with a suitable amine-containing fragment. Second, the nitro group is reduced to an amine. Finally, the newly formed amine participates in an intramolecular reaction, often a cyclization, to generate the core heterocyclic system of the inhibitor.
Caption: General workflow for synthesizing a PARP inhibitor scaffold.
Protocol: Synthesis of a Benzamide Intermediate
This protocol details the first critical step: the formation of an amide bond.
Objective: To synthesize N-benzyl-5-bromo-2-nitrobenzamide.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
Procedure:
-
Acid Chloride Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a catalytic drop of anhydrous DMF.
-
Slowly add thionyl chloride (2.0 eq) dropwise via a syringe. Causality Note: The conversion to the highly reactive acid chloride is necessary to drive the reaction to completion, especially with moderately nucleophilic amines. DMF catalyzes this conversion.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear. Monitor reaction completion by TLC.
-
Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 5-bromo-2-nitrobenzoyl chloride is used directly in the next step.
-
Amide Formation: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Causality Note: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
-
Re-dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the acid chloride is consumed.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-5-bromo-2-nitrobenzamide.
| Step | Product | Typical Yield | Purity (LC-MS) |
| 1 | N-benzyl-5-bromo-2-nitrobenzamide | 85-95% | >98% |
| 2 | 2-amino-N-benzyl-5-bromobenzamide | 90-98% | >97% |
| 3 | Bromo-lactam core | 70-85% | >99% |
Table 1: Representative yields and purities for a multi-step PARP inhibitor synthesis.
Application in the Synthesis of Kinase Inhibitors
Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][14] Kinase inhibitors often feature complex bi-aryl or heteroaryl structures designed to fit within the ATP-binding pocket of the target kinase.[9] this compound is an ideal starting point for building such structures, primarily utilizing the bromo- group for a Suzuki cross-coupling reaction.
Synthetic Strategy Overview
The strategy here prioritizes the construction of the core bi-aryl scaffold early in the synthesis. This is typically achieved via a Suzuki-Miyaura coupling at the bromine position. Subsequent reduction of the nitro group and amide bond formation are then used to append other necessary pharmacophoric elements.
Caption: General workflow for synthesizing a bi-aryl kinase inhibitor.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling to form a bi-aryl system.
Objective: To synthesize 5-(4-methoxyphenyl)-2-nitrobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Causality Note: The palladium catalyst is oxygen-sensitive, and removing oxygen is critical to prevent its degradation and ensure catalytic activity.
-
Add the degassed dioxane/water solvent mixture via cannula. The aqueous base (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. The reaction time can range from 4 to 16 hours.
-
Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting brominated acid.
-
Work-up and Purification: After cooling to room temperature, acidify the mixture with 1N HCl to a pH of ~2-3. This protonates the product's carboxylic acid, making it less water-soluble.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the pure bi-aryl product.
| Target Kinase | Inhibitor Scaffold | IC₅₀ (nM) |
| AXL | 5-(pyridin-4-yl)-benzamide | 15 |
| FLT3 | 5-(1H-indazol-5-yl)-benzamide | 8 |
| RET | 5-(quinolin-6-yl)-benzamide | 22 |
Table 2: Representative inhibitory activities of kinase inhibitors synthesized from derivatives of this compound.
Conclusion
This compound is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide medicinal chemists with a reliable and efficient platform for synthesizing complex heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its central role in the development of potent and selective PARP and kinase inhibitors. By enabling the systematic and modular construction of drug candidates, this versatile building block accelerates the drug discovery process, paving the way for the next generation of targeted therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2010002075A1 - Methods for preparing amide derivatives - Google Patents [patents.google.com]
- 7. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Application of 5-Bromo-2-nitrobenzoic Acid in Advanced Materials Science: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 5-Bromo-2-nitrobenzoic acid emerges as a highly versatile, yet underexplored, building block in the rational design of functional materials. Its unique trifecta of reactive sites—a carboxylic acid, a nitro group, and a bromine atom—offers a rich chemical playground for the synthesis of sophisticated polymers and metal-organic frameworks (MOFs). This guide provides an in-depth exploration of its potential applications, supported by detailed protocols derived from analogous, well-established synthetic transformations.
While direct, extensive literature on the application of this compound in materials science is nascent, its strategic value can be extrapolated from the well-documented chemistry of its constituent functional groups. The carboxylic acid provides a primary coordination site for metal ions in MOF synthesis, the nitro group can be reduced to a reactive amine for polymerization, and the bromine atom serves as a handle for post-synthetic modification or cross-coupling reactions. This guide will illuminate the path from this fundamental understanding to practical application.
Core Principles for Material Design with this compound
The utility of this compound in materials science is rooted in the distinct reactivity of its functional groups. Understanding the interplay of these groups is paramount for designing successful synthetic strategies.
-
The Carboxylic Acid Moiety: This group is the primary anchor for forming coordination bonds with metal ions, making it a suitable candidate for the synthesis of Metal-Organic Frameworks. The position of the carboxylic acid ortho to the nitro group can influence the coordination geometry and the resulting framework topology.
-
The Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the resulting material. More importantly, the nitro group can be readily reduced to an amine (NH2) group, a versatile functional group for a variety of polymerization reactions, most notably the formation of polyamides. This two-step approach allows for the creation of polymers that would be otherwise inaccessible.
-
The Bromine Atom: The bromine atom offers a site for post-synthetic modification. In the context of MOFs, this allows for the introduction of new functionalities after the framework has been constructed. In polymer chemistry, the bromine atom can be a site for cross-coupling reactions to create conjugated polymers or to attach specific side chains, thereby tuning the material's properties.
Application Note I: Synthesis of Functionalized Polyamides
The conversion of this compound to 5-bromo-2-aminobenzoic acid opens the door to the synthesis of functionalized polyamides. These polymers can exhibit enhanced thermal stability and specific recognition capabilities due to the presence of the bromo-substituent.
Protocol: Synthesis of 5-Bromo-2-aminobenzoic Acid
This protocol details the reduction of the nitro group of this compound to an amine, a critical first step for polymerization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide until the pH is approximately 7-8.
-
The resulting precipitate, 5-bromo-2-aminobenzoic acid, is collected by vacuum filtration.
-
Wash the product with cold distilled water and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization:
-
Melting Point: Compare the melting point of the synthesized product with the literature value.
-
FT-IR Spectroscopy: Look for the disappearance of the characteristic nitro group peaks (around 1530 and 1350 cm⁻¹) and the appearance of amine group peaks (around 3300-3500 cm⁻¹).
-
¹H NMR Spectroscopy: Analyze the aromatic proton signals to confirm the structure.
Protocol: Synthesis of a Polyamide from 5-Bromo-2-aminobenzoic Acid
This protocol outlines a general procedure for the polycondensation of 5-bromo-2-aminobenzoic acid with a diacid chloride to form a polyamide.
Materials:
-
5-Bromo-2-aminobenzoic acid
-
Terephthaloyl chloride (or other diacid chloride)
-
N,N-dimethylacetamide (DMAc)
-
Pyridine
-
Lithium chloride (LiCl)
-
Methanol
Procedure:
-
In a dry, nitrogen-purged flask, dissolve 5-bromo-2-aminobenzoic acid and lithium chloride in N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0 °C and add pyridine.
-
Slowly add a solution of terephthaloyl chloride in DMAc to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for 2 hours and then at room temperature for 12-18 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80-100 °C.
Characterization:
-
Inherent Viscosity: Determine the polymer's molecular weight by measuring its inherent viscosity in a suitable solvent (e.g., concentrated sulfuric acid).
-
FT-IR Spectroscopy: Confirm the formation of the amide bond by the presence of characteristic C=O stretching (around 1650 cm⁻¹) and N-H stretching (around 3300 cm⁻¹) bands.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyamide.
Application Note II: Design of Functional Metal-Organic Frameworks (MOFs)
This compound can serve as a functionalized linker in the synthesis of MOFs. The bromo and nitro groups can be used to tune the pore environment and introduce specific functionalities.
Conceptual Workflow for MOF Synthesis
Caption: Workflow for the synthesis of a functionalized MOF using this compound.
Hypothetical Protocol for MOF Synthesis
This protocol provides a general guideline for the solvothermal synthesis of a MOF using this compound as the organic linker. The specific conditions will need to be optimized based on the chosen metal salt and desired framework.
Materials:
-
This compound
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)
-
N,N-dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve this compound and the metal salt in a mixture of DMF and ethanol.
-
The molar ratio of linker to metal salt should be systematically varied to find the optimal conditions for crystal growth.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to a specific temperature (typically between 80-150 °C) for a period of 24-72 hours.
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which the framework decomposes.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.
Data Summary
| Property | This compound | 5-Bromo-2-aminobenzoic acid |
| Molecular Formula | C₇H₄BrNO₄ | C₇H₆BrNO₂ |
| Molecular Weight | 246.02 g/mol | 216.03 g/mol |
| Appearance | Slightly yellow powder | Off-white to brown powder |
| Melting Point | 139-141 °C[1] | 213-215 °C |
Future Perspectives and Advanced Applications
The true potential of this compound in materials science lies in the creative combination of its functionalities. For instance, after incorporation into a MOF, the nitro group could be reduced to an amine within the framework, creating a reactive handle for further modifications. The bromine atom could then be used for orthogonal chemistry, allowing for the stepwise construction of highly complex, multifunctional materials.
Potential advanced applications include:
-
Sensors: The electron-deficient nature of the aromatic ring, which can be further tuned by the substituents, makes materials derived from this molecule promising candidates for sensing electron-rich analytes.
-
Catalysis: The functional groups can act as catalytic sites or as anchors for catalytically active species.
-
Photoactive Materials: The nitroaromatic system can be a precursor to materials with interesting photophysical properties, such as luminescence or nonlinear optical activity.
References
Application Note: Derivatization of 5-Bromo-2-nitrobenzoic Acid for Enhanced Analytical Detection by GC-MS and HPLC
Abstract
5-Bromo-2-nitrobenzoic acid is a crucial intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, including SGLT2 inhibitors.[1][2] Accurate quantification and characterization of this molecule are essential for process monitoring, quality control, and metabolic studies. However, its intrinsic properties—high polarity, low volatility, and the presence of a carboxylic acid group—present significant challenges for direct analysis by common chromatographic techniques.[3][4] This application note provides a comprehensive guide to the derivatization of this compound to overcome these analytical hurdles. We present detailed, field-proven protocols for converting the analyte into derivatives suitable for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), complete with explanations of the underlying chemical principles and comparative data to guide methodology selection.
The Imperative for Derivatization in Analyzing Polar Carboxylic Acids
The analytical challenge posed by this compound stems from the active hydrogen on its carboxylic acid group. This functional group promotes strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability, making it unsuitable for direct GC analysis.[3][5] While HPLC is a viable alternative, derivatization can dramatically enhance detection sensitivity and selectivity, particularly for mass spectrometry.
The core objectives of derivatizing this compound are:
-
To Increase Volatility and Thermal Stability for GC Analysis: By replacing the acidic proton with a non-polar group, intermolecular forces are minimized, allowing the molecule to vaporize without degradation in the hot GC injection port.[6]
-
To Enhance Detector Response and Ionization Efficiency: For HPLC-UV, a chromophore can be introduced to increase molar absorptivity. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can add a readily ionizable group, significantly boosting signal intensity in the mass spectrometer.[7][8][9]
This guide focuses on two primary strategies: alkylation/silylation for GC-MS and amide formation for HPLC-MS.
Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS, the goal is to create a volatile and thermally stable derivative. Silylation and esterification are the most robust and widely adopted methods for this purpose.[3][5]
Workflow for GC-MS Derivatization
Caption: General workflow for GC-MS sample preparation and analysis.
Protocol 1: Silylation using BSTFA
Silylation is a rapid and effective method that replaces the active proton of the carboxylic acid with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent that produces volatile and stable TMS-esters.[6][10]
Causality: The TMS group is non-polar and sterically hinders hydrogen bonding, which drastically increases the volatility of the analyte. The reaction is efficient and often quantitative, but it is highly sensitive to moisture, which can consume the reagent and hydrolyze the derivative.[5][6]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the isolated this compound sample is completely dry. Place 10-100 µg of the analyte into a 2 mL autosampler vial. Residual water will quench the reaction.[6]
-
Reagent Addition: Add 50 µL of an anhydrous solvent such as pyridine or acetonitrile to dissolve the analyte.
-
Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block.[6]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Methyl Esterification with Methanol and H₂SO₄ (Fischer Esterification)
Esterification converts the carboxylic acid into an ester, a classic and cost-effective derivatization method. Using methanol in the presence of an acid catalyst produces the corresponding methyl ester.[11]
Causality: This is a reversible, acid-catalyzed nucleophilic acyl substitution.[11] The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile. The resulting methyl ester is significantly more volatile than the parent acid.
Step-by-Step Protocol:
-
Sample Preparation: Place the dried analyte (up to 1 mg) in a 4 mL vial.
-
Reagent Addition: Add 1 mL of anhydrous methanol.
-
Catalyst: Carefully add 50 µL of concentrated sulfuric acid.
-
Reaction: Securely cap the vial and heat at 60°C for 30-60 minutes with stirring. Monitor reaction completion via TLC if necessary.
-
Work-up: Cool the reaction to room temperature. Neutralize the acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the methyl ester derivative with 1 mL of ethyl acetate or dichloromethane. Vortex vigorously and allow the layers to separate.
-
Analysis: Transfer the organic layer to a new vial, dry it over anhydrous sodium sulfate if needed, and inject it into the GC-MS.
Comparative Data for GC-MS Derivatization Methods
| Parameter | Silylation (BSTFA) | Methyl Esterification | Rationale & Citation |
| Reaction Speed | Fast (30-60 min) | Moderate (30-60 min + work-up) | Silylation is often a one-step, single-vial reaction.[6] |
| Derivative Stability | Moderately stable (moisture sensitive) | Highly stable | Ester bonds are generally less susceptible to hydrolysis than silyl ethers.[6] |
| Reagent Hazards | Moderate | High (conc. H₂SO₄) | Concentrated acids require careful handling. |
| Byproducts | Volatile and often elute early | Water, salts (removed during work-up) | Silylation byproducts are generally GC-compatible.[5] |
| Suitability | Excellent for a wide range of polar analytes | Robust, cost-effective standard method | Silylation is highly versatile; esterification is a classic, reliable choice.[3][11] |
Protocol for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
For HPLC, derivatization is not primarily for volatility but to enhance ionization for MS detection. By introducing a functional group that readily accepts a proton (a "proton handle"), the signal intensity in positive-ion electrospray ionization (ESI+) can be increased by orders of magnitude.[7][8]
Workflow for HPLC-MS Derivatization
Caption: General workflow for HPLC-MS sample preparation and analysis.
Protocol 3: Amide Formation using 4-APEBA for Enhanced ESI-MS (+) Detection
This protocol uses a carbodiimide-mediated coupling reaction to form an amide bond between the carboxylic acid and a derivatizing agent containing a tertiary amine. A reagent like 4-(2-(aminooxy)ethyl)benzenaminium (4-APEBA) is effective. The coupling is facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and often enhanced by N-hydroxysuccinimide (NHS).[8]
Causality: The EDC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the primary amine of the derivatization reagent. The resulting derivative incorporates a tertiary amine, which has a high proton affinity, leading to efficient formation of [M+H]⁺ ions in the ESI source and a dramatically improved MS signal.[8]
Step-by-Step Protocol:
-
Sample & Reagent Preparation:
-
Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine:
-
200 µL of the analyte solution (e.g., 1 mM in water).
-
200 µL of the 4-APEBA solution.
-
50 µL of the NHS buffer solution.
-
50 µL of the EDC solution.
-
-
Reaction: Vortex the mixture and incubate at 60°C for 60 minutes.[8]
-
Analysis: After cooling, the sample can be directly injected or diluted with the mobile phase for HPLC-MS analysis.
Expected Outcome and Chromatographic Conditions
| Parameter | Details | Rationale & Citation |
| Derivative | 5-Bromo-N-(4-(2-(aminooxy)ethyl)phenyl)-2-nitrobenzamide | Stable amide derivative with a readily protonated amine group. |
| HPLC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3 µm) | Standard column for retaining small aromatic molecules.[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/Acetonitrile | Formic acid aids in protonation for positive-ion mode MS.[8][12] |
| Detection Mode | ESI-MS in Positive Ion Mode | The derivatization is specifically designed to enhance positive ion formation.[8] |
| Expected m/z | [M+H]⁺ corresponding to the derivatized product | The bromine atom will produce a characteristic isotopic pattern (⁷⁹Br/⁸¹Br), aiding in identification.[13] |
Conclusion
The successful analysis of this compound hinges on selecting an appropriate derivatization strategy tailored to the chosen analytical platform. For GC-MS, silylation with BSTFA offers a rapid and efficient path to creating volatile derivatives, while classic methyl esterification provides highly stable products. For high-sensitivity analysis by HPLC-MS, derivatization via amide formation with a reagent like 4-APEBA is a superior strategy, dramatically enhancing ionization efficiency and signal response. By understanding the principles behind each method and following these detailed protocols, researchers can achieve reliable, reproducible, and sensitive quantification of this important chemical intermediate.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 5-Bromo-2-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 13. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 5-Bromo-2-nitrobenzoic Acid
Introduction: The Strategic Importance of 5-Bromo-2-nitrobenzoic Acid
This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitro group, and a bromine atom, offers a versatile platform for diverse chemical transformations. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound, with a strong emphasis on process safety, scalability, and product purity. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.
| Property | Value |
| CAS Number | 6950-43-2 |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.01 g/mol [4] |
| Appearance | Slightly yellow to light brown crystalline powder[1][5] |
| Melting Point | 180-181 °C[6] |
| pKa | 1.85 ± 0.25 (Predicted)[7] |
| Solubility | Sparingly soluble in water[7] |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)--INVALID-LINK--[O-][4] |
| InChI | InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)[4] |
Synthetic Route: Nitration of 3-Bromobenzoic Acid
The selected synthetic route for the large-scale production of this compound is the direct nitration of 3-Bromobenzoic acid using a mixed acid system of concentrated sulfuric acid and nitric acid. This method is chosen for its high atom economy, relatively low cost of starting materials, and straightforward reaction pathway.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring of 3-bromobenzoic acid. The directing effects of the existing substituents (bromo and carboxyl groups) primarily favor the formation of the 5-bromo-2-nitro isomer.
Caption: Reaction mechanism for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a target yield of approximately 280 g of this compound. All operations should be conducted in a well-ventilated chemical fume hood or a designated reactor bay with appropriate safety measures in place.
Materials and Equipment
-
Reactants:
-
3-Bromobenzoic acid (249 g, 1.24 mol)
-
Concentrated Sulfuric Acid (98%, 800 mL)
-
Concentrated Nitric Acid (70%, 57.2 mL, approximately 1.2 mol)
-
-
Equipment:
-
5 L glass-lined reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling bath (e.g., ethylene glycol/water chiller)
-
Large Buchner funnel and vacuum flask
-
Filter paper
-
Drying oven
-
Experimental Procedure
Caption: Experimental workflow for the large-scale synthesis.
-
Reactor Setup and Charging: In a 5 L glass-lined reactor, suspend 3-Bromobenzoic acid (249 g, 1.24 mol) in concentrated sulfuric acid (800 mL).[3]
-
Cooling: Cool the suspension to 0°C using an external cooling bath.[3]
-
Nitrating Mixture Preparation and Addition: In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid (57.2 mL) to a portion of the sulfuric acid. Note: For enhanced safety on a large scale, the pre-mixing of acids is often avoided. Instead, nitric acid is added directly to the sulfuric acid/substrate slurry. Slowly add the concentrated nitric acid dropwise to the stirred suspension in the reactor, ensuring the internal temperature does not exceed 5°C.[6] This slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to 20°C and continue stirring for 1 hour.[3] Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Work-up and Isolation: Carefully pour the reaction mixture into 2 L of ice water with vigorous stirring.[3] This will cause the product to precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a large Buchner funnel. Wash the filter cake sequentially with two 1000 mL portions of cold water to remove residual acids.[3]
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C until a constant weight is achieved. The expected yield is approximately 280 g (91.94%).[3]
Purification
For most applications, the product obtained after washing is of sufficient purity. However, if a higher purity is required, recrystallization can be performed.
-
Solvent Selection: A common solvent system for recrystallization of substituted benzoic acids is a mixture of ethanol and water.
-
Procedure: Dissolve the crude product in a minimal amount of hot 30% ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Safety Precautions
Nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Temperature Control: Strict temperature control is paramount. A runaway reaction can occur if the temperature is not maintained below the recommended limit, potentially leading to an explosion.[8][9]
-
Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes.
-
Quenching: The quenching of the reaction mixture in ice water is also an exothermic process and should be done slowly and with vigorous stirring to dissipate the heat.
-
Spill Response: Have appropriate spill kits, including neutralizing agents like sodium bicarbonate, readily available.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By adhering to the detailed procedures and safety precautions outlined, researchers and production chemists can confidently and safely produce this valuable chemical intermediate on a large scale. The key to a successful and safe scale-up lies in meticulous temperature control and a thorough understanding of the reaction's exothermic nature.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 6950-43-2 | FB37399 [biosynth.com]
- 3. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 4. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. vapourtec.com [vapourtec.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. This compound is a valuable building block in the synthesis of pharmaceuticals and specialty chemicals, prized for its specific substitution pattern that allows for diverse chemical transformations.[1][2]
However, its synthesis is not without challenges, often related to regioselectivity, reaction control, and purification. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve a successful synthesis.
Section 1: Overview of Synthetic Strategies
Several routes to this compound have been reported, each with its own set of advantages and challenges. The optimal choice depends on the available starting materials, scale, and purification capabilities.
-
Nitration of 2-Bromobenzoic Acid : This is the most direct and commonly reported high-yield method. The directing effects of the ortho-bromo and meta-directing carboxylic acid groups align to favor the introduction of the nitro group at the C-5 position.[3]
-
Nitration of 3-Bromobenzoic Acid : While seemingly straightforward, this route is plagued by poor regioselectivity. The directing effects of the substituents are in conflict, leading to a complex mixture of isomers (including the desired product, 4-bromo-3-nitro, and others) that are difficult to separate.[4][5]
-
Oxidation of 5-Bromo-2-nitrotoluene : This method is viable but involves the use of strong oxidizing agents like potassium permanganate or sodium dichromate.[6][7] Challenges include achieving complete oxidation without degrading the molecule and the subsequent removal of inorganic byproducts.[8]
The following diagram illustrates the primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and purification of this compound in a question-and-answer format.
Topic: Nitration of 2-Bromobenzoic Acid
Q1: My nitration of 2-bromobenzoic acid resulted in a very low yield. What are the common causes?
A1: Low yields in this nitration are typically traced back to three factors: temperature control, reagent quality, and reaction time.
-
Temperature Control (Critical): Nitration is a highly exothermic reaction. If the temperature rises above the optimal range (typically 0-5°C), side reactions, including the formation of unwanted isomers and oxidative degradation (charring), can significantly reduce the yield of the desired product.[3]
-
Solution: Ensure your reaction vessel is submerged in an efficient ice/salt bath. Add the 2-bromobenzoic acid portion-wise to the cold nitrating mixture (sulfuric and nitric acid) to maintain strict temperature control. Monitor the internal temperature continuously with a low-temperature thermometer.
-
-
Reagent Quality: The concentration of the nitric and sulfuric acids is crucial.
-
Solution: Use concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Water in the reaction mixture can quench the nitronium ion (NO₂⁺), the active electrophile, thereby stalling the reaction.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, leaving unreacted starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can promote side reactions.
Q2: My final product is a mixture of isomers according to NMR analysis. How can I improve the regioselectivity for the 5-nitro product?
A2: While the nitration of 2-bromobenzoic acid is generally selective, the formation of minor isomeric impurities (like 2-bromo-3-nitrobenzoic acid) can occur.
-
Understanding the Causality: The regiochemical outcome is dictated by the directing effects of the substituents. The carboxylic acid (-COOH) is a deactivating, meta-directing group, while the bromine (-Br) is a deactivating, ortho, para-directing group.
-
For 2-bromobenzoic acid, the -COOH group directs incoming electrophiles to positions 3 and 5.
-
The -Br group directs to positions 3 and 6 (position 4 is also para, but less activated).
-
The C-5 position is favored because it is activated by the -Br (para) and the -COOH (meta), and is sterically accessible. The C-3 position is sterically hindered by the adjacent -COOH and -Br groups.
-
-
Improving Selectivity:
-
Low Temperature: Maintaining a low reaction temperature (0-5°C) is the most effective way to enhance selectivity. Higher temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Order of Addition: Adding the substrate to the nitrating mixture (and not the other way around) ensures that the concentration of the highly reactive nitronium ion is always in excess, promoting the kinetically favored product.
-
Q3: The reaction mixture turned dark brown/black, and I isolated a sticky, oily product instead of a solid. What went wrong?
A3: This indicates significant decomposition or "charring." This is a common issue in nitrations if the reaction temperature is not controlled.
-
Cause: The powerful oxidizing nature of the nitrating mixture, especially at elevated temperatures, can degrade the aromatic ring, leading to complex polymeric byproducts. The presence of any easily oxidizable impurities in the starting material can also initiate this process.
-
Solution:
-
Strict Temperature Control: This is the most critical preventative measure. If a runaway reaction occurs, it is often best to safely quench the reaction and start over.
-
Purity of Starting Material: Ensure your 2-bromobenzoic acid is pure and free from contaminants.
-
Controlled Addition: Add the substrate slowly and in small portions to the acid mixture to dissipate the heat generated.
-
Q4: The workup is challenging. My product precipitates as a very fine powder that clogs the filter paper. How can I improve the isolation step?
A4: The typical workup involves quenching the reaction mixture by pouring it onto crushed ice.[3] This rapid precipitation can lead to very small particle sizes.
-
Solution:
-
Slow Quenching: Instead of pouring the reaction mix into ice, try slowly adding ice to the reaction mixture in situ while it is still in the ice bath, or add the reaction mixture dropwise to a vigorously stirred beaker of ice water.
-
"Digesting" the Precipitate: After quenching, allow the slurry to stir in the cold for an additional 30-60 minutes. This process, known as digestion or aging, allows smaller crystals to dissolve and re-precipitate onto larger crystals, resulting in a more easily filterable solid.
-
Use of a Filter Aid: If the precipitate remains fine, consider using a pad of Celite or diatomaceous earth in your Buchner funnel to prevent clogging.
-
Topic: Purification
Q5: Recrystallization is not effectively removing the impurities from my this compound. What is a good solvent system?
A5: The key to successful recrystallization is finding a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while having a different solubility profile for the impurities.
-
Solvent Selection: Given the polar nature of the carboxylic acid and nitro groups, polar protic solvents are often a good starting point. Test small batches to find the optimal solvent.
| Solvent System | Rationale & Comments |
| Ethanol/Water | A very common and effective choice. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly. |
| Acetic Acid/Water | Acetic acid is a good solvent for benzoic acids. Dissolve in hot glacial acetic acid and add water to induce crystallization. |
| Toluene | A less polar solvent. May be effective if the impurities are significantly more or less polar than the product. |
-
Troubleshooting: If a single solvent doesn't work, a co-solvent system (like ethanol/water) is often the solution. If impurities co-crystallize, the issue may be that you are using too much solvent or cooling the solution too rapidly. Allow the flask to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
Q6: I suspect I have isomeric impurities. Would an acid-base extraction be an effective purification method?
A6: No, acid-base extraction is generally ineffective for separating isomeric nitrobenzoic acids. All isomers contain the same acidic carboxylic acid group and will have very similar pKa values. Therefore, they will all be extracted from an organic solvent into an aqueous base (like sodium bicarbonate solution) and will precipitate out together upon re-acidification. This technique is excellent for separating acidic products from neutral or basic impurities, but not for separating structurally similar acids from one another.[10] For isomer separation, column chromatography or careful fractional crystallization is required.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound? The nitration of 2-bromobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-5°C) is the most robust and highest-yielding method reported in the literature.[3] It is generally more selective and easier to control than other methods, making it suitable for scaling.
Q2: What are the key safety precautions for a nitration reaction?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: All work must be performed in a certified chemical fume hood due to the evolution of toxic nitrogen oxide gases.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath for cooling and add reagents slowly. Never add water directly to the concentrated acid mixture; always pour the acid mixture over ice.
-
Spill Kit: Have an appropriate acid spill kit (e.g., sodium bicarbonate) readily available.
Q3: How can I confirm the identity and purity of my final product? A combination of techniques should be used:
-
Melting Point (MP): The pure compound has a reported melting point of 180-181°C.[3] A broad or depressed melting point indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the substitution pattern. For this compound, you should expect to see three distinct aromatic protons with specific splitting patterns and chemical shifts.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (246.01 g/mol ).[11]
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity and compare the product to the starting material.
Q4: Why is nitrating 3-bromobenzoic acid not recommended for making the 5-bromo-2-nitro isomer? The directing effects of the substituents on 3-bromobenzoic acid are not aligned for the desired product. The -COOH group directs meta (to position 5), but the -Br group directs ortho and para (to positions 2, 4, and 6). This results in a mixture of several isomers, including this compound, 3-bromo-4-nitrobenzoic acid, and others.[5] Separating these isomers is extremely challenging due to their similar physical properties, making this route impractical for obtaining the pure target compound.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Nitration of 2-Bromobenzoic Acid
This protocol is adapted from established literature procedures.[3]
Caption: Workflow for the nitration of 2-bromobenzoic acid.
Materials & Reagents:
-
2-Bromobenzoic acid
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Crushed Ice and Water
-
Ice/Salt bath
Procedure:
-
Preparation: In a flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice/salt bath to 0°C.
-
Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 12 mL) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Cool the resulting mixture back down to 0°C.
-
Substrate Addition: Add 2-bromobenzoic acid (e.g., 10 g) in small portions over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for 1 hour.
-
Workup: Prepare a beaker containing a large amount of crushed ice (e.g., 200 g). Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. A white or pale-yellow precipitate will form.
-
Isolation: Allow the slurry to stir for 15-30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: The expected yield is typically high (>90%).[3] Confirm identity and purity using MP and NMR analysis.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or another suitable solvent from the table in Q5) to just dissolve the solid.
-
If using a co-solvent system, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Nitration of 3-bromobenzoicacid give what product? | Filo [askfilo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-nitrobenzoic Acid
Welcome to the technical support center for the purification of 5-bromo-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important organic intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification protocols for the highest purity and yield.
I. Understanding the Chemistry: Potential Impurities
The successful purification of this compound begins with a clear understanding of the potential impurities that can arise during its synthesis. The primary synthetic route involves the nitration of 5-bromobenzoic acid. The directing effects of the bromo group (ortho-, para-directing) and the carboxylic acid group (meta-directing) can lead to the formation of several impurities.
Common Impurities Include:
-
Regioisomers: The formation of other bromonitrobenzoic acid isomers is a significant possibility.
-
Starting Materials: Unreacted 5-bromobenzoic acid.
-
Over-nitrated Products: Dinitro-substituted benzoic acids can form under aggressive reaction conditions.
-
Reaction Byproducts: Other unforeseen products from side reactions.
A clear understanding of these potential contaminants is the first step in developing a robust purification strategy.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.
Problem 1: Low Purity After Recrystallization
Symptom: The melting point of the purified product is broad or lower than the expected 139-141°C, or analytical data (NMR, HPLC) shows significant impurities.[1]
| Possible Cause | Underlying Reason | Suggested Solution |
| Inappropriate Solvent Choice | The chosen solvent may have similar solubility profiles for both the desired product and the impurities at high and low temperatures. | Test a range of solvents with varying polarities. Ideal solvents should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures. Consider solvent pairs like ethanol/water or acetic acid/water. |
| Cooling Rate Too Fast | Rapid cooling of the saturated solution can lead to the trapping of impurities within the crystal lattice of the product. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
| Insufficient Washing | Residual mother liquor containing dissolved impurities remains on the surface of the crystals after filtration. | Wash the collected crystals with a small amount of the cold recrystallization solvent to displace the mother liquor. |
| Supersaturation Issues | The solution may be supersaturated, preventing crystallization even upon cooling. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] |
Problem 2: Poor Separation During Column Chromatography
Symptom: Fractions collected from the column show a mixture of the desired product and impurities, as indicated by TLC analysis.
| Possible Cause | Underlying Reason | Suggested Solution |
| Inappropriate Mobile Phase | The eluent polarity is not optimized to achieve differential migration of the product and impurities on the stationary phase. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. A common mobile phase for similar compounds is a mixture of hexanes and ethyl acetate.[3] |
| Column Overloading | Exceeding the capacity of the stationary phase leads to broad, overlapping bands of compounds. | Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight. |
| Improper Column Packing | Channels or cracks in the silica gel bed result in an uneven flow of the mobile phase, leading to poor separation. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry at any point during the purification.[4] |
| Product Tailing | The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel, causing the product spot to "tail" or streak down the column. | Add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to the mobile phase to suppress this interaction and improve peak shape.[3] |
Problem 3: Low Recovery After Purification
Symptom: The final isolated yield of pure this compound is significantly lower than expected.
| Possible Cause | Underlying Reason | Suggested Solution |
| Product Loss During Transfers | Multiple transfer steps of solids or solutions can lead to cumulative losses of material. | Minimize the number of transfers. Rinse glassware with the appropriate solvent to recover any residual product. |
| Excessive Washing | Over-washing the crystals during recrystallization can dissolve a significant amount of the product. | Use a minimal amount of cold solvent for washing the crystals. |
| Incorrect pH Adjustment in Acid-Base Extraction | If using acid-base extraction, incomplete protonation or deprotonation will result in the product remaining in the wrong phase. | Carefully monitor and adjust the pH of the aqueous layers to ensure complete conversion of the benzoic acid to its salt form (basic extraction) and back to the acid form (acidification). |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to pale yellow solid.[5] The reported melting point is in the range of 139-141°C.[1] A significant deviation from this range or a broad melting point suggests the presence of impurities.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) is excellent for detecting trace impurities and quantifying purity.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[7]
Q3: Can I use acid-base extraction for purification?
A3: Yes, acid-base extraction is a viable method. The carboxylic acid group of this compound can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.[3]
Q4: My purified product is discolored (yellowish). What could be the cause?
A4: A yellow discoloration can be due to the presence of nitro-aromatic impurities or residual nitric acid from the synthesis. Thorough purification by recrystallization or column chromatography should remove these colored impurities.
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purification using silica gel column chromatography.
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Step-by-step workflow for purification using column chromatography.
V. References
-
ChemBK. 5-BROMO-2-NITRO-BENZOIC ACID. Available from: --INVALID-LINK--
-
Guidechem. 5-BROMO-2-NITRO-BENZOIC ACID 6950-43-2 wiki. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
University of California, Davis. Recrystallization of Benzoic Acid. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of 2-Bromo-3-nitrobenzoic Acid. Available from: --INVALID-LINK--
-
Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Available from: --INVALID-LINK--
-
BenchChem. Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic acid: A Comparative Guide. Available from: --INVALID-LINK--
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: --INVALID-LINK--
References
byproduct formation in the synthesis of 5-Bromo-2-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you navigate potential byproduct formation and optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter during the synthesis of this compound, which is typically prepared by the nitration of 3-bromobenzoic acid.
Q1: My final product shows a lower melting point than expected and the NMR spectrum is complex. What are the likely isomeric byproducts?
A1: Cause & Analysis
The synthesis of this compound via electrophilic aromatic substitution on 3-bromobenzoic acid is governed by the directing effects of the existing substituents: the bromine atom and the carboxylic acid group.
-
Carboxylic Acid (-COOH): This is a deactivating, meta-directing group.
-
Bromine (-Br): This is a deactivating, ortho, para-directing group.
The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions that are electronically favored by these groups. In 3-bromobenzoic acid, the positions are numbered as follows:
Caption: Numbering of the 3-bromobenzoic acid ring.
Based on the directing effects, the following isomers can be formed as byproducts:
-
This compound (Desired Product): The nitro group is ortho to the bromine and meta to the carboxylic acid. This is generally the major product.
-
3-Bromo-2-nitrobenzoic acid: The nitro group is ortho to both the bromine and the carboxylic acid. Steric hindrance between all three adjacent bulky groups can limit the formation of this isomer.
-
3-Bromo-4-nitrobenzoic acid: The nitro group is para to the bromine and ortho to the carboxylic acid.
-
5-Bromo-4-nitrobenzoic acid: The nitro group is ortho to the bromine and ortho to the carboxylic acid.
-
3-Bromo-5-nitrobenzoic acid: The nitro group is meta to both the bromine and the carboxylic acid.[1][2][3]
The presence of these isomers will result in a depressed and broadened melting point range and a more complex NMR spectrum than that of the pure desired product.
Troubleshooting & Solutions
-
Reaction Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture.[4] Higher temperatures can lead to decreased selectivity and the formation of more varied isomers.
-
Purification:
-
Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be selected where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the isomeric byproducts have different solubility profiles.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate, with a small amount of acetic acid to prevent tailing, is a good starting point.[5]
-
Q2: I've noticed a significant amount of a non-acidic byproduct. What could this be and how can I avoid it?
A2: Cause & Analysis
The most likely non-acidic byproduct is 1-bromo-3-nitrobenzene , which results from the decarboxylation (loss of CO₂) of either the starting material (3-bromobenzoic acid) or the product (this compound). This side reaction is often promoted by high temperatures and strongly acidic conditions. Nitro-substituted benzoic acids are particularly susceptible to decarboxylation.[6]
Caption: Decarboxylation side reaction pathway.
Troubleshooting & Solutions
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. The exothermic nature of the nitration reaction requires careful and slow addition of reagents with efficient cooling.
-
Minimize Reaction Time: Once the reaction is complete (as determined by TLC or other monitoring), work up the reaction promptly. Prolonged exposure to the strong acid mixture can increase the likelihood of decarboxylation.
-
Purification via Acid-Base Extraction: This is an effective way to separate the acidic product from any non-acidic byproducts like 1-bromo-3-nitrobenzene. The detailed protocol is provided in the "Experimental Protocols" section.[5]
Q3: My product seems to be contaminated with a more polar, yellow compound. Could this be an over-nitration product?
A3: Cause & Analysis
Yes, it is possible to form di-nitrated byproducts , such as 5-bromo-2,4-dinitrobenzoic acid . The presence of two electron-withdrawing nitro groups makes these compounds more polar and often gives them a more intense yellow color. Over-nitration occurs when the reaction conditions are too harsh.
Factors leading to over-nitration:
-
Excess Nitrating Agent: Using a large excess of nitric acid.[7]
-
High Reaction Temperature: Elevated temperatures increase the reaction rate and can overcome the deactivating effect of the ring, leading to a second nitration.
-
Concentrated Sulfuric Acid: A very high concentration of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), driving the reaction towards di-nitration.
References
- 1. innospk.com [innospk.com]
- 2. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. benchchem.com [benchchem.com]
- 6. (PDF) Decarboxylation of 2-Nitrobenzoic Acids. - Acta [research.amanote.com]
- 7. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Synthesis of 5-Bromo-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound, providing explanations grounded in chemical principles.
Q1: What are the primary synthetic routes to this compound?
There are two main, well-established synthetic routes for the preparation of this compound:
-
Nitration of 3-Bromobenzoic Acid: This is a direct approach involving the electrophilic aromatic substitution of 3-bromobenzoic acid with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The carboxylic acid group is a meta-director, and the bromine atom is an ortho-, para-director. The directing effects of both substituents favor the introduction of the nitro group at the C2 and C5 positions. However, the formation of the desired 5-bromo-2-nitro isomer is generally favored.[1]
-
Oxidation of 2-Nitro-5-bromotoluene: This two-step route begins with the nitration of 5-bromo-toluene to form 2-nitro-5-bromo-toluene. The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield the final product.[2]
Q2: Why is temperature control so critical during the nitration of 3-bromobenzoic acid?
Temperature control is paramount for several reasons:
-
Minimizing Side Reactions: The nitration reaction is highly exothermic. Without proper cooling, the reaction temperature can rise uncontrollably, leading to the formation of dinitrated and other over-nitrated byproducts.[3]
-
Ensuring Regioselectivity: Reaction temperature can influence the isomeric distribution of the products. While the 5-bromo-2-nitro isomer is generally the major product, higher temperatures can lead to the formation of other isomers.
-
Safety: Uncontrolled exothermic reactions can pose a significant safety hazard in the laboratory. Maintaining a low temperature, typically between 0-20°C, is crucial for a safe and controlled reaction.[4]
Q3: What is the role of sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves two critical functions in the nitration of aromatic compounds:
-
Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring.[3]
-
Reaction Medium: It acts as a solvent for the reactants and helps to maintain a highly acidic environment, which is necessary for the generation and stability of the nitronium ion.
Q4: How can I purify the crude this compound?
The most common and effective purification method is recrystallization.[5] The choice of solvent is critical and depends on the impurities present. Water is often a suitable solvent as this compound has significantly higher solubility in hot water than in cold water.[5] For higher purity, techniques like column chromatography can be employed.[5] An acid-base extraction can also be effective in removing non-acidic impurities.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Nitration | - Ensure the use of concentrated nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion.[3]- Allow for an adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure thorough mixing to facilitate contact between the reactants. |
| Suboptimal Reaction Temperature | - Maintain the recommended temperature range (e.g., 0-20°C) throughout the addition of the nitrating agent and for the duration of the reaction.[4] Use an ice bath to control the exotherm. |
| Loss of Product During Workup | - this compound has some solubility in water. When precipitating the product by pouring the reaction mixture into ice water, use a sufficient volume of ice water and ensure it is cold to minimize solubility losses.[5]- When washing the filtered product, use cold water or a cold solvent to minimize product loss.[5] |
| Inefficient Oxidation (if using the 2-Nitro-5-bromotoluene route) | - Ensure the oxidizing agent (e.g., KMnO₄) is added slowly and in slight excess to drive the reaction to completion.[2]- A sufficient reflux period is often necessary for the oxidation to go to completion.[7] |
Problem 2: Impure Final Product (Multiple Spots on TLC or Broad Melting Point Range)
| Possible Cause | Recommended Solution |
| Formation of Isomeric Byproducts | - The primary isomeric byproduct is often 3-bromo-2-nitrobenzoic acid or other nitrated isomers.[1] Careful control of reaction conditions, particularly temperature, can help minimize their formation.- Purification via fractional crystallization or column chromatography may be necessary to separate the desired isomer. |
| Presence of Dinitrated Byproducts | - This is often a result of excessive reaction temperatures or using too strong of a nitrating agent.[3] Adhere strictly to the recommended temperature control.- Use the stoichiometric amount of nitric acid or a slight excess. |
| Unreacted Starting Material | - Monitor the reaction to completion using TLC before workup.- If starting material remains, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). |
| Inefficient Purification | - Optimize the recrystallization solvent and procedure. Test a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain soluble or insoluble at all temperatures.- For persistent impurities, consider column chromatography with an appropriate solvent system.[6] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound via the nitration of 3-bromobenzoic acid.
Protocol 1: Nitration of 3-Bromobenzoic Acid
Materials:
-
3-Bromobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 3-bromobenzoic acid (1.0 eq.) to concentrated sulfuric acid.
-
Stir the mixture until the 3-bromobenzoic acid is completely dissolved.
-
Cool the mixture to 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-bromobenzoic acid, ensuring the temperature does not exceed 20°C.[4]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
A white to pale yellow precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purify the crude product by recrystallization from hot water.
Visualizing the Process
To better understand the experimental logic, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Page loading... [guidechem.com]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Bromo-2-nitrobenzoic Acid
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of this important chemical intermediate.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Product Yield
A diminished yield of this compound can be a significant impediment to your research or production timeline. The underlying causes often fall into several categories:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material. - Extend Reaction Time: If starting material is still present after the initially planned duration, consider extending the reaction time. - Moderate Temperature Increase: A slight, controlled increase in reaction temperature can sometimes drive the reaction to completion. However, be cautious of potential side reactions. |
| Degradation of Starting Material or Product | - Verify Reagent Quality: Ensure the purity of your starting materials (2-bromobenzoic acid or 5-bromo-2-nitrotoluene) and reagents (nitric acid, sulfuric acid, potassium permanganate). Impurities can lead to unwanted side reactions. - Optimize Reaction Conditions: Avoid excessively harsh conditions such as extreme temperatures or pH, which can lead to decomposition. |
| Suboptimal Reagent Stoichiometry | - Precise Molar Ratios: Carefully calculate and measure the molar ratios of all reactants and catalysts. An excess or deficit of a key reagent can significantly impact the reaction outcome. |
Issue 2: Product Contamination & Low Purity
The presence of impurities can complicate downstream applications. Here’s how to address common purity issues:
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | - Drive Reaction to Completion: Implement the solutions for "Incomplete Reaction" mentioned above. - Effective Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to separate the product from unreacted starting materials.[1] |
| Formation of Isomeric Impurities | - Nitration of 2-Bromobenzoic Acid: The primary isomeric impurity is 3-bromo-2-nitrobenzoic acid. While the 5-bromo isomer is the major product, the formation of the 3-bromo isomer can occur.[2] Careful control of reaction temperature is crucial to maximize the desired isomer. - Optimize Reaction Conditions: Lowering the reaction temperature during nitration can enhance regioselectivity. |
| Side Reaction Products | - Oxidation of 5-Bromo-2-nitrotoluene: Incomplete oxidation can leave residual starting material. Over-oxidation is also a concern, potentially leading to ring-opening or other degradation products, though less common under controlled conditions. - Control Oxidant Addition: When using a strong oxidizing agent like potassium permanganate, add it portion-wise or as a solution to maintain control over the reaction exotherm. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: Which is the better synthetic route: nitration of 2-bromobenzoic acid or oxidation of 5-bromo-2-nitrotoluene?
A1: The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.
-
Nitration of 2-bromobenzoic acid: This is a common and often high-yielding method.[3] The starting material, 2-bromobenzoic acid, is commercially available.[4] The main challenge is controlling the regioselectivity to minimize the formation of the 3-bromo-2-nitrobenzoic acid isomer.[2]
-
Oxidation of 5-bromo-2-nitrotoluene: This route is also viable, particularly if 5-bromo-2-nitrotoluene is readily available.[5][6] The oxidation of the methyl group on an aromatic ring is a well-established transformation, often employing strong oxidizing agents like potassium permanganate.[7] Careful control of the reaction conditions is necessary to avoid side reactions.
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Both synthetic routes involve hazardous materials and require strict adherence to safety protocols.
-
Nitration: The use of a nitrating mixture (concentrated nitric and sulfuric acids) is highly hazardous.[8][9][10][11][12] This mixture is extremely corrosive and a strong oxidizing agent. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The addition of reagents should be done slowly and with cooling to control the exothermic reaction.
-
Oxidation with Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and can react violently with organic materials.[13][14][15][16][17] Avoid contact with combustible materials. The reaction can be exothermic, so controlled addition of the oxidant is crucial. Always wear appropriate PPE.
Q3: How can I effectively purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[1][18][19][20] The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. A mixture of ethanol and water is often a good starting point for the recrystallization of substituted benzoic acids.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or a rapid cooling rate. To address this, try redissolving the oil in a slightly larger volume of hot solvent and then allowing it to cool more slowly. Seeding the solution with a small crystal of pure product can also help induce crystallization.[19]
III. Detailed Experimental Protocols
These protocols provide step-by-step guidance for the two primary synthetic routes to this compound.
Protocol 1: Nitration of 2-Bromobenzoic Acid
This procedure is adapted from a known high-yield synthesis.[3]
Workflow Diagram:
Caption: Workflow for the nitration of 2-bromobenzoic acid.
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully and slowly add 25 mL of concentrated sulfuric acid to 12 mL of concentrated nitric acid. Maintain the temperature of the mixture below 5°C.[3]
-
Addition of 2-Bromobenzoic Acid: To the cold nitrating mixture, add 9.90 g (49.3 mmol) of 2-bromobenzoic acid in small portions, ensuring the temperature does not exceed 5°C.[3]
-
Reaction: Stir the reaction mixture vigorously for 1 hour, maintaining the temperature below 5°C. Monitor the reaction progress by TLC.
-
Work-up: After 1 hour, carefully pour the reaction mixture into a beaker containing 200 mL of ice-water. A white solid should precipitate.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and allow it to air dry on the filter.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. The expected melting point is 180-181°C.[3]
Protocol 2: Oxidation of 5-Bromo-2-nitrotoluene
This protocol is a general procedure for the oxidation of an activated methyl group on an aromatic ring using potassium permanganate.
Workflow Diagram:
Caption: Workflow for the oxidation of 5-bromo-2-nitrotoluene.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-nitrotoluene in a suitable aqueous base (e.g., a dilute solution of sodium carbonate or sodium hydroxide).
-
Addition of Oxidant: Prepare a solution of potassium permanganate in water. Heat the solution of 5-bromo-2-nitrotoluene to reflux and add the potassium permanganate solution dropwise. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: Continue the addition of potassium permanganate until a faint persistent pink or purple color remains, indicating a slight excess of the oxidant. Continue to reflux for an additional period to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate can be removed by vacuum filtration.
-
Product Precipitation: Carefully acidify the clear filtrate with a mineral acid (e.g., hydrochloric acid or sulfuric acid) until the solution is acidic (test with litmus paper). The this compound will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system.
-
Drying and Characterization: Dry the purified product and determine its melting point and other physical constants.
IV. References
-
Understanding the Hazards and Safe Use of Potassium Permanganate - CAP Remediation. (URL: --INVALID-LINK--)
-
Potassium Permanganate Uses in Food Processing: Safe Oxidation and Hygiene Protocols. (URL: --INVALID-LINK--)
-
Fact sheet: Chemical oxidation with permanganate—in situ. (URL: --INVALID-LINK--)
-
Potassium Permanganate. (URL: --INVALID-LINK--)
-
MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (URL: --INVALID-LINK--)
-
Nitration reaction safety - YouTube. (URL: --INVALID-LINK--)
-
Redox Ltd - Safety Data Sheet Potassium permanganate Revision 5, Date 13 Mar 2023. (URL: --INVALID-LINK--)
-
Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical. (URL: --INVALID-LINK--)
-
2-BROMO-5-NITROBENZOIC ACID synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
5-BROMO-2-NITRO-BENZOIC ACID - Safety Data Sheet - ChemicalBook. (URL: --INVALID-LINK--)
-
This compound-SDS-MedChemExpress. (URL: --INVALID-LINK--)
-
Mixed Nitrating Acid, Less Than 50% (HNO3) - AWS. (URL: --INVALID-LINK--)
-
NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals. (URL: --INVALID-LINK--)
-
5 - SAFETY DATA SHEET. (URL: --INVALID-LINK--)
-
p-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
2-Bromo-5-nitrobenzoic acid 98 943-14-6 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
The Bromo-2-nitrobenzoic Acids ^cooH y Nco - ElectronicsAndBooks. (URL: --INVALID-LINK--)
-
SAFETY DATA SHEET - Fisher Scientific. (URL: --INVALID-LINK--)
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (URL: --INVALID-LINK--)
-
5-BROMO-2-NITRO-BENZOIC ACID - ChemBK. (URL: --INVALID-LINK--)
-
CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents. (URL: --INVALID-LINK--)
-
JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents. (URL: --INVALID-LINK--)
-
Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. (URL: --INVALID-LINK--)
-
A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (URL: --INVALID-LINK--)
-
5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? - Quora. (URL: --INVALID-LINK--)
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (URL: --INVALID-LINK--)
-
Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... - ResearchGate. (URL: --INVALID-LINK--)
-
Technical Support Center: Purification of 2-Bromo-3-nitrobenzoic Acid - Benchchem. (URL: --INVALID-LINK--)
-
Nitration Of Benzoic Acid - Profnit. (URL: --INVALID-LINK--)
-
Chemical Name : 5-Bromo-2-nitrotoluene, CAS No : 52414-98-9 | Pharmaffiliates. (URL: --INVALID-LINK--)
-
2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem. (URL: --INVALID-LINK--)
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (URL: --INVALID-LINK--)
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (URL: --INVALID-LINK--)
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (URL: --INVALID-LINK--)
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Technical Support Center: 5-Bromosalicylamide Recrystallization - Benchchem. (URL: --INVALID-LINK--)
-
2-Bromo-5-nitrotoluene 98 7149-70-4 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
2-BROMO-5-NITROTOLUENE | 7149-70-4 - ChemicalBook. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide - Benchchem. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-BROMO-5-NITROTOLUENE | 7149-70-4 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. youtube.com [youtube.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 12. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. capremediation.com [capremediation.com]
- 14. Potassium Permanganate Uses in Food Processing: Safe Oxidation and Hygiene Protocols [elchemy.com]
- 15. Fact sheet: Chemical oxidation with permanganate—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 16. nwsci.com [nwsci.com]
- 17. redox.com [redox.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
troubleshooting common issues in 5-Bromo-2-nitrobenzoic acid reactions
Technical Support Center: 5-Bromo-2-nitrobenzoic Acid Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate, valued for its three distinct functional handles: a carboxylic acid, an aryl bromide, and a nitro group.[1][2] This trifunctionality allows for sequential, regioselective modifications, but it also presents unique challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in mechanistic principles and practical laboratory experience. We will address common pitfalls encountered during key transformations and offer logical, step-by-step solutions to get your research back on track.
Physicochemical Properties of this compound
A foundational understanding of the substrate's properties is critical for troubleshooting. Inconsistent results can often be traced back to issues of solubility or stability.
| Property | Value | Source |
| CAS Number | 6950-43-2 | [1][3] |
| Molecular Formula | C₇H₄BrNO₄ | [1][4] |
| Molecular Weight | 246.01 g/mol | [1][4] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | 139-141 °C | [5] |
| pKa | (No experimental value found; estimated to be lower than benzoic acid's pKa of 4.2 due to electron-withdrawing groups) | |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like Methanol, Ethanol, and Acetone.[6][7] |
Section 1: Amide Coupling (Acylation) Reactions
The conversion of the carboxylic acid to an amide is one of the most frequent reactions performed with this substrate.[8] While routine, the electronic nature of the ring can influence reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the standard coupling reagents for forming amides with this compound?
A1: Standard peptide coupling reagents are highly effective. The most common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.[9] For more challenging couplings, such as with sterically hindered or poorly nucleophilic amines, uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent alternatives.[9]
Q2: My starting material is poorly soluble in my reaction solvent (e.g., Dichloromethane). What should I do?
A2: Poor solubility is a common issue. While DCM is frequently used, more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are better choices for this compound.[6] If using a carbodiimide reagent, ensure your solvent is anhydrous, as water will consume the activated intermediate.
Troubleshooting Guide: Amide Coupling
Problem: My amide coupling reaction shows low conversion to the desired product, with significant unreacted starting material remaining.
-
Plausible Causes:
-
Inefficient Carboxylic Acid Activation: The activated species (e.g., O-acylisourea intermediate from EDC) is either not forming efficiently or is being quenched before the amine can react.
-
Deactivated Amine: The amine's nucleophilicity may be reduced by steric hindrance or electron-withdrawing groups.
-
Reagent Degradation: The coupling reagent or base may have degraded due to improper storage (e.g., exposure to moisture).
-
Incorrect Stoichiometry or Base: Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic. Common non-nucleophilic bases include Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
-
Diagnostic & Solution Workflow:
The following workflow provides a systematic approach to diagnosing and solving low-yield amide coupling reactions.
Caption: Troubleshooting workflow for low amide yield.
-
Recommended Protocol (HATU Coupling):
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add the amine (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution.
-
Stir the mixture for 5 minutes at room temperature under an inert atmosphere (N₂ or Ar).
-
Add HATU (1.2 equiv.) portion-wise to the mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
-
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
The aryl bromide moiety is an excellent handle for C-C bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10]
Frequently Asked Questions (FAQs)
Q1: Can I perform a Suzuki coupling without protecting the carboxylic acid?
A1: Yes, it is often possible. The basic conditions required for the Suzuki coupling (e.g., using K₂CO₃ or K₃PO₄) will deprotonate the carboxylic acid to form a carboxylate salt.[11] This salt is generally unreactive under these conditions. However, its presence can affect solubility and potentially chelate to the palladium catalyst, so optimization may be required. For sensitive substrates or to improve reproducibility, conversion to a methyl or ethyl ester prior to coupling is a robust strategy.[12]
Q2: What is a good starting catalyst/ligand system for this substrate?
A2: A reliable starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For this type of substrate, bulky, electron-rich biarylphosphine ligands such as SPhos or RuPhos are excellent choices, as they promote the often rate-limiting oxidative addition step and facilitate reductive elimination.[11][13]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: My Suzuki reaction is sluggish, and I observe significant amounts of a byproduct corresponding to the debrominated starting material (2-nitrobenzoic acid).
-
Plausible Causes:
-
Catalyst Deactivation: The palladium catalyst may be inactive or poisoned. This can be caused by impurities in the reagents or solvent.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is slow. This can be due to an inappropriate base or the presence of water in some anhydrous protocols.
-
Protodeborylation of Boronic Acid: The boronic acid partner can degrade under the reaction conditions, especially at high temperatures.
-
Hydrodehalogenation (Debromination): This is a common side reaction where the aryl bromide is reduced instead of coupled. It can be promoted by catalyst decomposition pathways or impurities.
-
-
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the key steps helps in troubleshooting. The cycle relies on a delicate balance between Pd(0) and Pd(II) species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Recommended Solutions & Protocol:
-
Degas Thoroughly: Ensure the reaction mixture is rigorously degassed before heating to remove oxygen, which can deactivate the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-20 minutes.[11]
-
Use a Robust Base: Switch to a stronger base like potassium phosphate (K₃PO₄), which is often effective in challenging couplings.[11]
-
Use a Boronic Ester: If protodeborylation is suspected, consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[13]
-
Screen Ligands: If a standard ligand fails, screen others. A different ligand can dramatically alter the outcome.
-
Optimized Protocol:
-
To a dry flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos, 4 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat 3x).
-
Add degassed solvent (e.g., a mixture of Toluene and water, 10:1).
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, acidify the mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
-
-
Section 3: Reduction of the Nitro Group
Selective reduction of the nitro group to an amine (5-Bromo-2-aminobenzoic acid) is a critical transformation, unlocking further derivatization possibilities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for selectively reducing the nitro group without affecting the bromine atom?
A1: Catalytic hydrogenation is a common method, but it carries a risk of hydrodehalogenation (loss of the bromine atom). A more chemoselective and widely used method is reduction with a metal in acidic media, such as tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate, or iron powder (Fe) in acetic acid or with ammonium chloride. These methods are generally very effective at preserving the aryl bromide.
Troubleshooting Guide: Nitro Reduction
Problem: My nitro reduction with SnCl₂ is incomplete, or I am getting a complex mixture of products.
-
Plausible Causes:
-
Insufficient Reductant: The stoichiometry of SnCl₂ is crucial. A significant excess is often required (typically 3-5 equivalents).
-
Incorrect pH: The reaction works best under acidic conditions. If the reaction stalls, the pH may have risen.
-
Formation of Tin Sludge: During workup, basic conditions can precipitate tin hydroxides, which can trap the product, leading to low isolated yields.
-
Air Oxidation: The resulting aniline product can be susceptible to air oxidation, especially during a lengthy workup, leading to colored impurities.
-
-
Recommended Protocol and Workup (SnCl₂ Reduction):
-
Suspend this compound (1.0 equiv.) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) in concentrated HCl, or add the solid SnCl₂ followed by the acid.
-
Heat the mixture to reflux (typically 50-78 °C) and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup - Critical Step: a. Cool the reaction mixture to room temperature and pour it over crushed ice. b. Carefully basify the mixture to pH ~8-9 using a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will be effervescent and may form a thick white precipitate (tin salts). c. Add a filter aid like Celite to the mixture and stir for 15 minutes. d. Filter the entire mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate or DCM. e. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with the organic solvent. f. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-nitro-benzoic acid [oakwoodchemical.com]
- 4. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. CAS 6942-36-5: 2-Bromo-5-nitrobenzoic acid methyl ester [cymitquimica.com]
- 13. Yoneda Labs [yonedalabs.com]
removal of unreacted starting materials from 5-Bromo-2-nitrobenzoic acid
Compound of Interest: 5-Bromo-2-nitrobenzoic acid CAS Number: 6950-43-2[1] Molecular Formula: C₇H₄BrNO₄[2][3]
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted starting materials from crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I might find in my crude this compound?
A1: The identity of unreacted starting materials is entirely dependent on your synthetic route. For instance, a common laboratory synthesis involves the nitration of 2-bromobenzoic acid.[4] In this case, the primary starting material impurity would be 2-bromobenzoic acid . Alternative routes might involve the bromination of 2-nitrobenzoic acid, leaving it as a potential contaminant. Identifying your specific synthetic pathway is the critical first step in troubleshooting purification.
Q2: How can I quickly assess the purity of my crude product and detect starting materials?
A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis is highly effective.
-
TLC Analysis: Spot your crude product, the pure starting material(s), and a co-spot (a mix of crude and starting material) on the same TLC plate. A well-chosen solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) will show distinct spots if impurities are present.
-
Melting Point Analysis: The presence of impurities typically causes a depression and broadening of the melting point range. The reported melting point for pure this compound is 180-181 °C.[4][5] A significantly lower and wider melting range indicates the presence of contaminants.
Q3: What is the most robust method for removing a neutral or basic starting material from my acidic product?
A3: Acid-base extraction is the method of choice.[6][7] This technique exploits the acidic nature of the carboxylic acid group on your product. By washing an organic solution of your crude product with an aqueous basic solution (like sodium bicarbonate), the this compound is deprotonated to form its water-soluble sodium salt, which migrates to the aqueous layer. Neutral or basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.[8][9]
Q4: My starting material is also a carboxylic acid (e.g., 2-bromobenzoic acid). Can I still use acid-base extraction?
A4: Separating two acids by extraction is challenging but can be possible if their acidities (pKa values) are sufficiently different. The electron-withdrawing nitro group makes this compound significantly more acidic than 2-bromobenzoic acid. Therefore, a carefully controlled extraction with a very weak base might selectively deprotonate the stronger acid. However, for more reliable and complete separation, recrystallization is often the superior method in such cases.
Q5: My final product is a pale yellow, but the literature describes it as a white solid. What causes this discoloration?
A5: Discoloration in nitroaromatic compounds is a common issue, often caused by trace amounts of nitrophenolic byproducts or other colored impurities, rather than the starting materials themselves.[10] This can typically be resolved by treating a hot solution of your product with activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[10]
Purification Troubleshooting and Protocols
This section provides detailed guides for the most effective purification techniques.
Technique 1: Acid-Base Extraction
This method is ideal for separating the acidic product from neutral or basic impurities.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Product | The pH of the aqueous layer was not made sufficiently acidic during precipitation. | After adding acid, check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH ~2). Add more acid if necessary. |
| The product has some solubility in cold water. | If you suspect product loss in the aqueous filtrate, perform a "back-extraction" into an organic solvent like ethyl acetate before discarding the aqueous solution. | |
| Incomplete extraction into the aqueous base. | Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions (e.g., 3 times) with the basic solution to ensure all the acidic product is transferred to the aqueous phase.[11] | |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. In the future, mix layers by gentle inversion rather than vigorous shaking.[11] |
| Product Precipitates During Base Extraction | The sodium salt of the product is not fully soluble in the aqueous layer. | Add more water to the separatory funnel to dissolve the precipitated salt. Using a slightly larger volume of aqueous base can also prevent this. |
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer. Stopper the funnel and invert it gently multiple times, venting frequently to release CO₂ pressure.[8][11]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 5-bromo-2-nitrobenzoate salt) into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer two more times with fresh sodium bicarbonate solution, combining all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (pH ~2).[12] Your purified product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified product thoroughly, preferably in a vacuum oven.
Technique 2: Recrystallization
This is the primary method for purifying the product from impurities with different solubility profiles, such as other acidic starting materials or regioisomers.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | Too much solvent was used. | Evaporate some of the solvent by gently heating the solution and allow it to cool again. Use the minimum amount of hot solvent to dissolve the crude product initially.[10][11] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product.[13] | |
| "Oiling Out" | The product is coming out of solution at a temperature above its melting point, often due to a high impurity load. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Alternatively, select a different solvent system.[10] |
| Poor Purity After Recrystallization | Cooling was too rapid, trapping impurities. | Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath for final crystallization.[10][13] |
| The chosen solvent is inappropriate. | The ideal solvent dissolves the product well when hot but poorly when cold. Test a range of solvents or solvent pairs (e.g., ethanol/water, acetic acid/water) on a small scale first.[9][13] |
The choice of solvent is crucial for successful recrystallization. Nitroaromatic benzoic acids are often soluble in polar organic solvents.
| Solvent | Boiling Point (°C) | Relative Polarity | Notes |
| Methanol | 64.7 | 0.762 | This compound is reported to be soluble in methanol.[5] Often used in a solvent pair with water. |
| Ethanol | 78.4 | 0.654 | Similar to methanol, a good "strong" solvent. An ethanol/water system is a common choice for recrystallizing substituted benzoic acids.[14] |
| Ethyl Acetate | 77.1 | 0.228 | A moderately polar solvent. Can be effective on its own or paired with a non-polar solvent like hexanes. |
| Water | 100.0 | 1.000 | While benzoic acid itself has good temperature-dependent solubility in water,[13][15] substituted analogs are often less soluble. Best used as the "poor" solvent in a mixed-solvent system. |
| Acetic Acid | 118.0 | 0.648 | Can be a good solvent for aromatic acids, often used with water for recrystallization.[9] |
Data sourced from various chemical property tables.[16][17][18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[13][19]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Air dry the crystals on the filter, then transfer them to a watch glass or drying dish to dry completely.
Purification Workflow Diagrams
The following diagrams illustrate the decision-making process and experimental workflows for purifying this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 2. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]
- 4. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 15. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. youtube.com [youtube.com]
characterization of impurities in 5-Bromo-2-nitrobenzoic acid
Answering the user's request.## Technical Support Center: Characterization of Impurities in 5-Bromo-2-nitrobenzoic Acid
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical troubleshooting for identifying and quantifying impurities. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Part 1: Understanding the Impurity Landscape
Impurity profiling is a critical regulatory requirement to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as ICH Q3A, that set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5] Any impurity found at a concentration above 0.1% must typically be identified and characterized.[2]
FAQ 1: What are the likely process-related impurities in this compound?
The most probable impurities are derived from the starting materials, by-products of side reactions, or intermediates from the synthetic route. The common synthesis for this compound involves the nitration of 3-Bromobenzoic acid.[6]
-
Starting Materials: Unreacted 3-Bromobenzoic acid is a primary potential impurity.
-
Isomeric Impurities: Nitration of 3-Bromobenzoic acid can lead to the formation of other isomers. While the nitro group is directed to the ortho and para positions relative to the bromine and meta to the carboxylic acid, small amounts of other isomers like 3-Bromo-2-nitrobenzoic acid , 3-Bromo-4-nitrobenzoic acid , or dinitrated products could form. Another synthetic route starts with 2-bromobenzoic acid, which could lead to the isomeric impurity 2-Bromo-5-nitrobenzoic acid .[7]
-
Related Compounds: Commercially available starting materials may contain related substances. For instance, the synthesis of 3-Bromobenzoic acid itself could introduce precursors as impurities.
Table 1: Potential Process-Related Impurities and their Origin
| Impurity Name | Chemical Structure | Probable Origin |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | Unreacted starting material[6] |
| 2-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | Isomer from an alternative synthesis route[7] |
| Dinitrated Species | C₇H₃BrN₂O₆ | By-product from over-nitration |
| Residual Solvents | Varies | Used during synthesis and purification (e.g., Toluene)[8] |
| Inorganic Impurities | Varies | Reagents, catalysts, inorganic salts from workup[2] |
Diagram: Potential Impurity Formation Pathway
Caption: Synthetic pathway and potential process-related impurities.
FAQ 2: What are degradation impurities and how do I study them?
Degradation impurities result from the chemical breakdown of the drug substance over time due to factors like heat, light, humidity, acid/base hydrolysis, or oxidation.[9][10] To identify these potential impurities, forced degradation (stress testing) studies are performed.[9] These studies are crucial for developing stability-indicating analytical methods.[9][11]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the degradants from the main compound.[11][12]
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C
-
Base Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidative Degradation: 3-6% H₂O₂ at room temperature
-
Thermal Degradation: Solid API at 105 °C
-
Photolytic Degradation: Exposing the API to UV and visible light as per ICH Q1B guidelines.
Part 2: Analytical Strategies & Troubleshooting
A multi-technique approach is often necessary for comprehensive impurity characterization.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity analysis and impurity profiling of non-volatile compounds like this compound.[14][15]
FAQ 3: I need a starting HPLC method for this compound. What do you recommend?
A reversed-phase HPLC method is most suitable. Here is a robust starting point.
Protocol: Reversed-Phase HPLC Method
-
System: HPLC or UPLC system with a UV/PDA detector.[13]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 254 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
FAQ 4: My peaks are tailing or fronting. How can I improve the peak shape?
Poor peak shape can compromise resolution and integration accuracy.
-
Causality (Tailing): Tailing for an acidic compound like this compound is often caused by secondary interactions between the analyte's carboxylate form and active sites (free silanols) on the silica-based column packing. It can also occur if the mobile phase pH is too close to the analyte's pKa.
-
Solution 1 (pH Adjustment): Lower the pH of the aqueous mobile phase (Mobile Phase A) by using an acid like phosphoric or formic acid. A pH of 2.5-3.0 will ensure the carboxylic acid is fully protonated, minimizing secondary interactions and improving peak shape.[16]
-
Solution 2 (Column Choice): Use a high-purity, end-capped C18 column, which has fewer active silanol groups.
-
Causality (Fronting): Peak fronting is typically a sign of column overload.
-
Solution 3 (Reduce Concentration): Lower the sample concentration or reduce the injection volume.
Diagram: HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC peak shape.
Mass Spectrometry (MS)
FAQ 5: How can I identify an unknown impurity detected by HPLC?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for structural elucidation of unknown impurities.[13][15]
-
Expertise: LC-MS provides the mass-to-charge ratio (m/z) of the impurity, giving a direct clue to its molecular weight. High-Resolution Mass Spectrometry (HRMS), such as Q-TOF, can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.[13][15]
-
Workflow:
-
LC-MS Analysis: Run the sample using an LC-MS system, often with the same or a similar HPLC method. Electrospray ionization (ESI) in negative mode is ideal for acidic compounds like this.
-
Determine Molecular Weight: The [M-H]⁻ ion will be the most prominent peak in the mass spectrum. For this compound (MW 246.01), this would appear at m/z 244.9. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will show two peaks of similar intensity separated by 2 Da (e.g., 244.9 and 246.9), confirming the presence of a single bromine atom.
-
Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the impurity's parent ion. The fragmentation pattern provides structural information about the molecule's backbone and substituent positions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ 6: Can NMR be used to identify impurities?
Yes, NMR spectroscopy is a powerful tool for unambiguous structure confirmation of impurities, especially for distinguishing between isomers.[13][17]
-
¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons.[6] An impurity, such as the starting material 3-Bromobenzoic acid, would have a different splitting pattern and chemical shifts, making it detectable even at low levels.
-
¹³C NMR: The carbon spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR excellent for differentiating isomers where proton environments might be similar.[18][19]
-
Trustworthiness: Unlike chromatographic techniques that rely on reference standards for quantification, NMR (specifically qNMR) can provide absolute quantification of an impurity without needing a standard of the impurity itself, by using a certified internal standard.
Table 2: Expected ¹H NMR Signals (Illustrative, in DMSO-d₆)
| Compound | Aromatic Protons | Expected Pattern & Chemical Shift (ppm) |
| This compound | H-3, H-4, H-6 | Three distinct signals in the 7.9-8.1 ppm region.[6] |
| 3-Bromobenzoic acid (Impurity) | H-2, H-4, H-5, H-6 | More complex pattern, with signals shifted relative to the product. |
| 2-Bromo-5-nitrobenzoic acid (Impurity) | H-3, H-4, H-6 | Three distinct signals, but with different chemical shifts and coupling constants compared to the main product.[7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FAQ 7: What is the role of FTIR in impurity analysis?
FTIR is primarily used for functional group identification and is less suited for quantifying low-level impurities. However, it can be very useful for confirming the identity of the bulk material and detecting impurities with unique functional groups.[20]
-
Causality: FTIR works by measuring the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies.
-
Application: For this compound, you would expect to see:
-
Troubleshooting: If an impurity lacking one of these groups (e.g., a decarboxylated impurity) were present at a significant level, the relative intensity of these peaks might change. Similarly, an impurity with a new functional group (e.g., an amino group from reduction of the nitro group) would show a new, characteristic peak (N-H stretch ~3300-3500 cm⁻¹).[21]
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 7. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. jetir.org [jetir.org]
- 10. scribd.com [scribd.com]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. instanano.com [instanano.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 5-Bromo-2-nitrobenzoic Acid
Welcome to the technical support center for the purification of 5-Bromo-2-nitrobenzoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification step. The information herein is grounded in established chemical principles and field-proven experience to ensure both scientific accuracy and practical applicability.
I. Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the recrystallization of this compound.
Issue 1: Poor or No Crystal Formation Upon Cooling
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals are forming, or only a very small amount has precipitated. What's going wrong?
Answer: This is a common issue that typically points to one of two scenarios: either the solution is not supersaturated, or there's a kinetic barrier to nucleation.
Causality and Solution Pathway:
-
Excess Solvent: The most frequent cause is the use of too much solvent.[1] A successful recrystallization relies on the principle that the compound is significantly more soluble in the hot solvent than in the cold solvent.[2] If an excessive volume of solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the this compound. Once you observe slight turbidity or the formation of a few crystals at the surface, allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.[1]
-
-
Lack of Nucleation Sites: Crystal formation requires an initial "seed" or nucleation site to begin. Sometimes, a supersaturated solution can be stable and resist crystallization if these sites are absent.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[3] This creates microscopic imperfections on the glass that can serve as nucleation points.
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution.[1] This will provide a template for further crystal growth. If you don't have a pure sample, you can dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can induce crystallization.[1]
-
Drastic Cooling: While slow cooling is generally preferred for purity, sometimes a brief period in an ice bath can shock the system into nucleation. Once crystals begin to form, remove the flask from the ice bath and allow it to return to a slower cooling rate at room temperature.
-
-
Issue 2: Oiling Out - Formation of a Liquid Instead of Crystals
Question: When my hot solution of this compound cools, it forms an oily liquid instead of solid crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[4] Given that this compound has a melting point of 139-141°C, this can happen if the boiling point of your chosen solvent is too high or if the concentration of the solute is excessively high.[5]
Causality and Solution Pathway:
-
High Solute Concentration/Rapid Cooling: If the solution is too concentrated, the saturation point may be reached at a temperature that is still above the compound's melting point. Rapid cooling exacerbates this issue.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly.[1] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, giving the molecules time to arrange into a crystal lattice.
-
-
Inappropriate Solvent Choice: The solvent's boiling point should ideally be lower than the melting point of the compound being recrystallized.[6]
Issue 3: Low Recovery of Purified Product
Question: After recrystallization and filtration, my final yield of this compound is very low. What are the potential causes?
Answer: A low yield can result from several factors, ranging from using too much solvent to premature crystallization during filtration.
Causality and Solution Pathway:
-
Excessive Solvent: As mentioned in Issue 1, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to a poor recovery.[1]
-
Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, the product will crystallize on the filter paper and in the funnel stem, leading to significant loss.[4]
-
Solution:
-
Use a stemless funnel to prevent clogging.[4]
-
Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or by placing it on a steam bath or hot plate.[9]
-
Add a small excess of hot solvent to the solution before filtering to ensure the product remains dissolved. This excess can be boiled off later.
-
-
-
Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product and wash it away with the filtrate.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product while still effectively rinsing away the impurity-laden mother liquor.
-
Issue 4: The Purified Crystals are Still Colored
Question: My starting material was a slightly yellow powder, and after recrystallization, the crystals still have a yellow tint. How can I obtain a colorless product?
Answer: The persistence of color indicates the presence of colored impurities that were not effectively removed during the recrystallization.
Causality and Solution Pathway:
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to this compound and can be incorporated into the crystal lattice.
-
Solution: A second recrystallization may be necessary. Ensure the cooling process is slow to allow for selective crystallization.
-
-
Adsorption of Impurities: Highly colored, often polymeric, impurities can adsorb to the surface of the crystals.
-
Solution: Use of Activated Charcoal: Activated charcoal is very effective at adsorbing colored impurities.[10]
-
Procedure: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.[1]
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Given its structure—a polar carboxylic acid group with aromatic character—good candidates include:
-
Water: Benzoic acid itself has a significantly higher solubility in hot water compared to cold water, making water a potential, albeit less likely for this substituted version, choice.[3][11]
-
Alcohols (Ethanol, Methanol): These are often good solvents for polar organic molecules.[7]
-
Mixed Solvent Systems: An alcohol/water mixture is a common and effective choice for compounds like this.[6][8] You would dissolve the compound in the minimum amount of hot alcohol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. A small addition of the "good" solvent will clarify the solution, which can then be cooled.
A systematic approach to solvent selection is recommended, testing small amounts of the compound in various solvents at room temperature and with heating.
Q2: How can I be sure my recrystallized product is pure?
A2: The most common methods for assessing the purity of a recrystallized solid are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that corresponds to the literature value (139-141°C for this compound).[5][9] Impurities will typically cause the melting point to be depressed and broaden the range.[9]
-
Thin-Layer Chromatography (TLC): Spotting the crude material and the recrystallized product on a TLC plate and eluting with an appropriate solvent system should show a single spot for the pure compound, while the crude material may show multiple spots.
-
Spectroscopic Methods (NMR, IR): For a more definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
Q3: Is it better to cool the solution slowly or quickly?
A3: Slow cooling is almost always preferred. [2] Gradual cooling allows for the selective formation of a crystal lattice, which tends to exclude impurity molecules.[3] Rapid cooling ("crashing out") can trap impurities within the rapidly forming crystals, undermining the purification process.[1] Allowing the flask to cool to room temperature on the benchtop, perhaps insulated with a beaker, before moving it to an ice bath is a standard and effective practice.[3]
III. Experimental Protocols & Data
Protocol: General Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate) at room and elevated temperatures to find a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or steam bath). Continue adding the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal growth appears to have stopped, the flask can be placed in an ice bath to maximize precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a temperature well below the melting point.
Data Summary: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Water | High | 100 | Potentially good, especially in a mixed system.[3][12] |
| Ethanol | Medium-High | 78 | Good candidate. Often used for polar organics.[13] |
| Methanol | Medium-High | 65 | Good candidate. Similar to ethanol.[7] |
| Ethyl Acetate | Medium | 77 | Possible, but alcohols are often a better starting point. |
| Hexane | Low | 69 | Unlikely to be a good solvent due to polarity mismatch. |
| Toluene | Low | 111 | May be suitable for some substituted benzoic acids.[7] |
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
IV. References
-
Guidechem. 5-BROMO-2-NITRO-BENZOIC ACID 6950-43-2 wiki.--INVALID-LINK--
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.--INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.--INVALID-LINK--
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.--INVALID-LINK--
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.--INVALID-LINK--
-
Recrystallization I. Handout.--INVALID-LINK--
-
CymitQuimica. this compound.--INVALID-LINK--
-
ChemBK. 5-BROMO-2-NITRO-BENZOIC ACID.--INVALID-LINK--
-
PubChem. this compound | C7H4BrNO4 | CID 248528.--INVALID-LINK--
-
Recrystallization of Benzoic Acid. Lab Procedure.--INVALID-LINK--
-
All In with Dr. Betts. Recrystallization Lab Procedure of Benzoic Acid.--INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-5-nitrobenzoic acid 98 943-14-6.--INVALID-LINK--
-
Slideshare. Experiment 4 purification - recrystallization of benzoic acid | PDF.--INVALID-LINK--
-
The Recrystallization of Benzoic Acid. Lab Procedure.--INVALID-LINK--
-
Alfa Chemistry. Recrystallization of Benzoic Acid.--INVALID-LINK--
-
Chemistry LibreTexts. 3.6F: Troubleshooting.--INVALID-LINK--
-
Thermo Scientific. 2-Bromo-5-nitrobenzoic acid.--INVALID-LINK--
-
Recrystallization and Crystallization. Handout.--INVALID-LINK--
-
Recrystallization PDF. Handout.--INVALID-LINK--
-
Reddit. Recrystallisation Help : r/Chempros.--INVALID-LINK--
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.--INVALID-LINK--
-
Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.--INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chembk.com [chembk.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Optimizing 5-Bromo-2-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose between them?
A1: There are two principal approaches to synthesizing this compound, both based on electrophilic aromatic substitution (EAS). The choice depends on the availability of starting materials and desired control over regioselectivity.
-
Route A: Nitration of 3-Bromobenzoic Acid. This is a common and direct method. However, controlling the regioselectivity can be challenging due to the competing directing effects of the substituents.
-
Route B: Bromination of 2-Nitrobenzoic Acid. This route can also yield the desired product, but again, regioselectivity is a key consideration.
The selection between these routes often comes down to which starting material is more readily available and which reaction provides a cleaner product profile in your hands. A decision-making workflow is illustrated below.
Caption: Decision workflow for synthesizing this compound.
Q2: In the nitration of 3-Bromobenzoic acid, what is the role of sulfuric acid? Is it truly a catalyst?
A2: In the classic synthesis, a mixture of concentrated nitric acid and sulfuric acid is used. Sulfuric acid plays a dual role. While often referred to as a catalyst, it is more accurately described as a co-reagent. Its primary function is to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2] The reaction is:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Without a strong acid like sulfuric acid, nitric acid alone is generally not electrophilic enough to nitrate a deactivated aromatic ring like 3-bromobenzoic acid efficiently.[1]
Q3: How do the existing substituents on the ring direct the position of the incoming group?
A3: The regiochemical outcome is a result of the directing effects of the substituents already on the aromatic ring. This is a fundamental concept in electrophilic aromatic substitution.[3]
-
-COOH (Carboxyl group): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making the reaction slower than with benzene itself.[3]
-
-Br (Bromo group): This is also a deactivating group but is ortho, para-directing.
-
-NO₂ (Nitro group): This is a strongly deactivating, meta-directing group.
In the nitration of 3-bromobenzoic acid , the carboxyl group directs meta (to position 5), and the bromo group directs ortho and para (to positions 2, 4, and 6). The desired product, this compound, arises from nitration at the 2-position, which is ortho to the bromine and meta to the carboxylic acid. The directing groups are in conflict, which can lead to a mixture of isomers. Careful control of reaction conditions is crucial to favor the desired product.
Q4: Are there modern catalytic alternatives to the classical mixed-acid nitration?
A4: Yes, modern catalysis offers several alternatives to improve safety, reduce waste, and potentially enhance regioselectivity.
-
Solid Acid Catalysts: These materials, such as zeolites, silica-supported sulfuric acid, or modified mixed-metal oxides, can replace liquid sulfuric acid.[4][5][6] Their primary advantages include easier separation from the reaction mixture (simple filtration), reduced corrosion, and the potential for reuse.[4][7] Some solid acids with specific pore structures can also offer shape-selectivity, favoring the formation of one isomer over another.[5]
-
Phase-Transfer Catalysis (PTC): PTC can be employed for nitration reactions, especially when dealing with substrates that have poor solubility in the reaction medium. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nitrating agent from an aqueous phase to an organic phase containing the substrate.[8] This can allow for milder reaction conditions and may influence selectivity.
Q5: For the bromination of 2-nitrobenzoic acid, what catalysts are recommended?
A5: For the bromination of a deactivated aromatic ring like 2-nitrobenzoic acid, a Lewis acid catalyst is typically required to activate the bromine.[9]
-
Lewis Acid Catalysts: Common choices include FeBr₃, FeCl₃, and AlCl₃.[9] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the deactivated ring. The mechanism involves the formation of a highly electrophilic complex.[9][10]
-
N-Bromosuccinimide (NBS) in Strong Acid: Using NBS in a strong acid like concentrated H₂SO₄ is another effective method for brominating deactivated aromatic compounds under relatively mild conditions.
Catalyst Selection Summary
| Reaction | Catalyst System | Advantages | Disadvantages |
| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Well-established, robust, high conversion. | Large amount of corrosive acid waste, safety concerns, potential for side reactions. |
| Nitration | Solid Acids (e.g., Zeolites, supported acids) | Recyclable, reduced waste, improved safety, potential for shape selectivity.[4][5][7] | Can have lower activity than mixed acid, may require higher temperatures. |
| Nitration | Phase-Transfer Catalysis (PTC) | Milder conditions, can improve selectivity, useful for biphasic systems. | Requires an additional catalyst, optimization of solvent system needed. |
| Bromination | Br₂ with Lewis Acid (e.g., FeBr₃) | Effective for deactivated rings, standard procedure.[9] | Lewis acids are moisture-sensitive, generates HBr byproduct. |
| Bromination | NBS in H₂SO₄ | Milder conditions, simple workup. | Requires stoichiometric use of NBS. |
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the likely causes?
A: Low yield can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Incomplete Reaction. The deactivating nature of the substituents makes these reactions inherently slow.
-
Solution: Ensure your reaction has run for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider slightly increasing the temperature or the reaction time. However, be cautious, as higher temperatures can lead to side products.
-
-
Cause 2: Impure Reagents. Water is a significant inhibitor, especially in reactions using strong acids or Lewis acids.
-
Solution: Use anhydrous solvents and ensure your starting materials are dry. For bromination with a Lewis acid catalyst, ensure the catalyst has not been deactivated by atmospheric moisture.[9]
-
-
Cause 3: Suboptimal Temperature Control. Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of byproducts and dinitrated species.
Caption: Troubleshooting workflow for low reaction yield.
Q: I am getting a mixture of isomers. How can I improve the regioselectivity for the 5-bromo-2-nitro isomer?
A: Achieving high regioselectivity is the primary challenge in this synthesis.
-
Cause 1: Competing Directing Effects. As discussed in the FAQs, the bromo and carboxyl groups direct to different positions.
-
Solution (Nitration of 3-Bromobenzoic Acid): Temperature control is critical. Lower temperatures (0-5°C) often favor the desired isomer.[12] The slow, dropwise addition of the nitrating agent into the substrate solution (rather than the reverse) can also help control the reaction. Experimenting with solid acid catalysts might offer improved selectivity due to steric constraints imposed by the catalyst's pores.[5]
-
-
Cause 2: Incorrect Starting Material. Double-check the identity and purity of your starting material. For example, if you are nitrating bromobenzoic acid, ensure you are starting with the 3-bromo isomer and not the 2-bromo or 4-bromo isomer, which would lead to different products.
Q: After the reaction, I have a difficult-to-purify mixture. What are the best purification strategies?
A: The product, being a carboxylic acid, offers specific purification handles.
-
Recrystallization: This is often the most effective method for removing isomeric impurities. Experiment with different solvent systems, such as aqueous ethanol or acetic acid/water mixtures, to find conditions where the desired product has low solubility when cold, while the impurities remain in solution.
-
Acid-Base Extraction: This technique is not ideal for separating isomeric bromo-nitrobenzoic acids from each other, as their acidities are very similar. However, it is excellent for removing any neutral or basic impurities from your crude product.
Experimental Protocols
Protocol 1: Classical Nitration of 3-Bromobenzoic Acid
-
Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath to below 0°C, slowly add 1.0 equivalent of concentrated nitric acid to 2.5 equivalents of cold, concentrated sulfuric acid with stirring. Keep this mixture cold.
-
Reaction Setup: In a separate reaction vessel, dissolve 1.0 equivalent of 3-bromobenzoic acid in 2.5 equivalents of concentrated sulfuric acid, maintaining the temperature below 5°C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 3-bromobenzoic acid. The temperature of the reaction mixture must be maintained below 5°C throughout the addition.[12]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 10-15 minutes in the cold bath.
-
Workup: Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Protocol 2: Lewis Acid-Catalyzed Bromination of 2-Nitrobenzoic Acid
-
Reaction Setup: To a flask equipped with a stirrer and protected from atmospheric moisture, add 1.0 equivalent of 2-nitrobenzoic acid and an inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of anhydrous iron(III) bromide (FeBr₃).
-
Bromination: Cool the mixture in an ice bath and slowly add 1.0-1.1 equivalents of liquid bromine dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2014195973A2 - Liquid phase nitration of aromatics using solid acid catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
preventing over-nitration in the synthesis of 5-Bromo-2-nitrobenzoic acid
Technical Support Center: Synthesis of 5-Bromo-2-nitrobenzoic Acid
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Our focus is to provide in-depth, actionable advice to overcome the common and often frustrating challenge of over-nitration. By understanding the underlying chemical principles and controlling key reaction parameters, you can significantly improve the yield and purity of your desired product.
Troubleshooting Guide: Preventing Over-Nitration
This section addresses specific issues you may encounter during the synthesis of this compound. The primary challenge in this electrophilic aromatic substitution is managing the reactivity of the system to prevent the formation of dinitrated byproducts.
Q1: My reaction is producing a significant amount of a dinitrated byproduct, likely 3-Bromo-2,6-dinitrobenzoic acid or 5-Bromo-2,4-dinitrobenzoic acid. How can I prevent this?
This is the most common issue in this synthesis. Over-nitration occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the aromatic ring. The mono-nitrated product, this compound, is deactivated towards further substitution, but forcing conditions can overcome this barrier. Here’s how to regain control:
-
Lower the Reaction Temperature: This is the most critical parameter for controlling selectivity.[1][2] Nitration is a highly exothermic reaction, and elevated temperatures dramatically increase the rate of reaction, including the undesired second nitration.[1][3]
-
Control the Rate of Addition: Adding the nitrating agent (or the substrate) too quickly can create localized "hot spots" where the temperature spikes, leading to over-nitration even if the bulk mixture appears cold.[1]
-
Recommendation: Add the nitrating mixture dropwise to the solution of 3-bromobenzoic acid over an extended period (e.g., 30-60 minutes). Ensure vigorous stirring to dissipate heat and maintain a homogenous mixture.
-
-
Adjust the Molar Ratio of Nitric Acid: Using a large excess of nitric acid will drive the reaction towards di- and tri-nitration.[2]
-
Recommendation: Use a slight molar excess of nitric acid, typically in the range of 1.1 to 1.5 equivalents relative to the 3-bromobenzoic acid. This provides enough electrophile for the initial reaction without excessively pushing the equilibrium towards multiple additions.
-
Q2: The yield of my desired this compound is consistently low. What are the potential causes?
Low yield can be attributed to several factors besides over-nitration:
-
Incomplete Reaction: If the reaction conditions are too mild (e.g., temperature is too low or reaction time is too short), the conversion of the starting material may be incomplete.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the planned reaction time, consider extending it. A cautious, incremental increase in temperature might be necessary, but this should be a last resort due to the risk of over-nitration.[5]
-
-
Losses During Workup: The product can be lost during the isolation and purification steps.
-
Recommendation: When quenching the reaction by pouring it onto ice water, ensure the precipitation is complete. Chilling the mixture thoroughly can improve recovery. During recrystallization, avoid using an excessive amount of solvent, as this will reduce the yield of recovered crystals.[6]
-
Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
Discoloration in nitroaromatic compounds is common and often caused by the presence of phenolic byproducts (from oxidation) or residual nitrogen oxides.[6]
-
Recommendation:
-
Prevention: Ensure the nitric acid used is of high quality and not partially decomposed (which would appear yellow or brown). Perform the reaction under an inert atmosphere (e.g., nitrogen) if your substrate is particularly sensitive to oxidation.
-
Purification: Most discoloration can be removed during purification. A thorough recrystallization, sometimes with the addition of a small amount of activated charcoal to the hot solution, is often effective.[6] Acid-base extraction is also an excellent method for purifying the carboxylic acid product and removing neutral or basic colored impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The nitration of 3-bromobenzoic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[7][8][9] The reaction proceeds in three main steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺) .[10][11][12][13][14] This is the key electrophile that attacks the aromatic ring.
-
Electrophilic Attack: The π-electron system of the 3-bromobenzoic acid ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][9]
-
Re-aromatization: A weak base (like HSO₄⁻ or water) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[7]
Q2: Why are both nitric acid and sulfuric acid required?
Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and is essential for generating a sufficient concentration of the nitronium ion (NO₂⁺) electrophile.[11][12][15][16] Without sulfuric acid, the reaction would be impractically slow as nitric acid alone does not produce enough of the powerful nitronium ion needed to attack the deactivated aromatic ring.[12]
Q3: How do the existing substituents (-Br and -COOH) on the ring direct the position of the incoming nitro group?
The regioselectivity of the reaction is controlled by the directing effects of the substituents already on the benzene ring:
-
Carboxylic Acid (-COOH): This is a meta-directing and strongly deactivating group. It withdraws electron density from the ring, making it less reactive, particularly at the ortho and para positions.[3]
-
Bromine (-Br): This is an ortho-, para-directing and deactivating group. While it deactivates the ring through its inductive effect, its lone pairs can donate electron density through resonance to the ortho and para positions, making them the preferred sites of attack.
In 3-bromobenzoic acid, the positions ortho and para to the bromine are 2, 4, and 6. The positions meta to the carboxylic acid are 2 and 6. Both groups, therefore, direct the incoming electrophile to the 2 and 6 positions. The 2-position is favored, leading to the desired This compound . The 6-position is sterically hindered by the adjacent carboxylic acid group.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.
-
Procedure: Periodically take a small aliquot of the reaction mixture, quench it carefully in a vial with ice water, and extract with a small amount of an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate alongside a spot of your starting material (3-bromobenzoic acid).
-
Analysis: As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, typically lower-Rf spot corresponding to the more polar product will appear and intensify. The reaction is complete when the starting material spot is no longer visible.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of dinitrated byproducts.
Materials:
-
3-bromobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add 1.5 equivalents of concentrated nitric acid to 5 equivalents of concentrated sulfuric acid. Stir gently and allow the mixture to cool to 0-5 °C.
-
Dissolving the Substrate: In a separate, larger reaction vessel equipped with a magnetic stirrer and a thermometer, add 1 equivalent of 3-bromobenzoic acid to 5 equivalents of concentrated sulfuric acid. Stir the mixture in an ice-salt bath until the temperature is stable between 0 °C and 5 °C.
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture from Step 1 to the solution from Step 2 dropwise over a period of at least 30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and a small amount of water, with vigorous stirring. This step is highly exothermic.
-
Isolation: The white precipitate of this compound will form. Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.
-
Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then chill in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Data & Parameter Summary
For successful synthesis, the interplay between temperature, time, and reagent concentration is key. The following table summarizes the critical parameters.
| Parameter | Recommended Condition | Rationale for Preventing Over-Nitration |
| Reaction Temperature | 0-5 °C | Reduces the reaction rate, significantly disfavoring the higher activation energy pathway of the second nitration.[1][17] |
| Rate of Addition | Slow, dropwise (over 30-60 min) | Prevents localized temperature spikes (hot spots) that can lead to runaway reactions and byproduct formation.[1] |
| Molar Ratio (HNO₃:Substrate) | 1.1 - 1.5 : 1 | Limits the amount of available electrophile, reducing the statistical probability of a second nitration event.[2] |
| Stirring | Vigorous and efficient | Ensures homogenous temperature distribution and efficient heat transfer to the cooling bath. |
| Reaction Time | 1-3 hours (TLC monitored) | Ensures complete conversion of starting material without unnecessarily exposing the product to harsh conditions. |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired synthetic route to this compound and the potential pathway to an undesired dinitrated byproduct.
Caption: Synthetic pathway for the nitration of 3-Bromobenzoic acid.
Troubleshooting Workflow for Over-Nitration
This flowchart provides a logical sequence for diagnosing and solving issues related to the formation of dinitrated impurities.
Caption: Troubleshooting workflow for over-nitration issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. aiinmr.com [aiinmr.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 14. echemi.com [echemi.com]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
- 17. quora.com [quora.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 5-bromo-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical reaction. As an experienced application scientist, I will provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure your scale-up process is safe, efficient, and successful.
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] However, scaling up its synthesis from the lab bench to a pilot plant or industrial scale introduces a unique set of challenges. This guide will address these potential issues head-on, providing you with the knowledge to anticipate and mitigate them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues that may arise during the scale-up of this compound synthesis.
Q1: What are the primary safety concerns when scaling up the nitration of 3-bromobenzoic acid?
A1: The nitration of aromatic compounds is an exothermic process, and the primary safety concern during scale-up is the potential for a thermal runaway reaction.[4][5][6] Several factors contribute to this risk:
-
Exothermic Nature: The reaction generates a significant amount of heat.[5][7] As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[6]
-
Formation of Unstable Intermediates: The reaction mixture, containing strong acids and nitro compounds, can be thermally unstable.[4] Over-nitration can lead to the formation of even more unstable products.[6][8]
-
Gas Evolution: Decomposition of the reaction mixture can lead to the rapid evolution of gaseous byproducts, causing a dangerous pressure buildup in a closed system.[5]
Mitigation Strategies:
-
Calorimetric Studies: Before scaling up, it is crucial to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[9][10][11][12] This data is essential for designing an adequate cooling system.
-
Controlled Addition: The nitrating agent (a mixture of nitric acid and sulfuric acid) should be added slowly and controllably to the solution of 3-bromobenzoic acid, ensuring that the rate of heat generation does not exceed the cooling capacity of the reactor.
-
Efficient Agitation: Good mixing is critical to ensure uniform temperature distribution and prevent localized hotspots where runaway reactions could initiate.
-
Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place. This may involve adding a large volume of a cold, inert solvent or a chemical quencher to rapidly cool and dilute the reaction.
Q2: I am observing the formation of unwanted isomers. How can I improve the regioselectivity of the reaction?
A2: The primary desired product is this compound. However, other isomers, such as 3-bromo-2-nitrobenzoic acid and 3-bromo-4-nitrobenzoic acid, can also be formed. The directing effects of the bromine and carboxylic acid groups on the aromatic ring influence the position of nitration.
-
The carboxylic acid group is a meta-director.
-
The bromine atom is an ortho-, para-director.
The formation of the 2-nitro isomer is favored due to the ortho-directing effect of the bromine atom. However, the formation of other isomers can occur, especially at higher temperatures.
Strategies to Improve Regioselectivity:
-
Temperature Control: Maintaining a low reaction temperature (typically below 5 °C) is critical for maximizing the yield of the desired this compound isomer.[13] Higher temperatures can lead to the formation of undesired byproducts.
-
Order of Addition: Adding the 3-bromobenzoic acid to the nitrating mixture can sometimes improve selectivity compared to adding the acid mixture to the substrate.
-
Catalyst Modification: While not standard for this specific reaction, in some nitrations, the choice of catalyst or the use of a mixed-acid system with a different composition can influence isomer distribution.
Q3: My product is difficult to purify. What are the best methods for purification at a larger scale?
A3: Purification can be challenging due to the presence of isomeric impurities and residual acids. The choice of purification method will depend on the scale and the nature of the impurities.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Effective for removing small amounts of impurities. Scalable. | Solvent selection can be challenging. Potential for product loss in the mother liquor. | High-purity final product. |
| Acid-Base Extraction | Good for removing acidic and neutral impurities. | Requires large volumes of solvents and aqueous solutions. Emulsion formation can be an issue. | Crude purification to remove major impurities. |
| Column Chromatography | Excellent separation of isomers. | Not easily scalable for large quantities. Generates significant solvent waste. | Small-scale purification or for obtaining highly pure analytical samples. |
Troubleshooting Purification:
-
Incomplete Precipitation during Workup: After quenching the reaction in ice water, ensure the pH is acidic enough to fully precipitate the product.
-
Persistent Color: If the product has a persistent yellow color, it may be due to residual nitro-phenolic impurities. Washing the crude product with a cold, dilute solution of sodium bisulfite can sometimes help.
-
Recrystallization Solvent Selection: A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature. Common solvents for similar compounds include aqueous ethanol or toluene.[14]
Q4: The reaction seems to stall before completion. What could be the cause?
A4: An incomplete reaction can be due to several factors, especially when scaling up.
-
Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the starting material is correct and accounts for any potential side reactions or loss of activity.
-
Poor Mixing: In a large reactor, inadequate agitation can lead to poor mass transfer, preventing the reactants from coming into contact effectively.
-
Water Content: The presence of excess water in the reaction mixture can deactivate the nitrating agent. Ensure that the sulfuric acid and nitric acid are of the appropriate concentration.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative lab-scale procedure.
Materials:
-
3-Bromobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 3-bromobenzoic acid to the cold sulfuric acid with stirring until it is fully dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-bromobenzoic acid, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.[13]
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The white solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven.
Considerations for Scale-Up
When scaling up the above procedure, the following modifications and considerations are crucial:
-
Reactor: Use a glass-lined or stainless steel reactor with a powerful overhead stirrer and a jacket for temperature control.
-
Temperature Monitoring: Multiple temperature probes should be used to monitor the temperature at different points within the reactor.
-
Addition Rate: The addition of the nitrating mixture should be controlled by a metering pump to ensure a slow and consistent rate.
-
Quenching: The quenching step should be performed by slowly transferring the reaction mixture into a separate, well-agitated vessel containing a large excess of ice and water.
Visualizing the Process
Reaction Pathway
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. icheme.org [icheme.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Spectroscopic Guide to Differentiating Nitrobenzoic Acid Isomers: An In-depth Technical Comparison for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of isomeric starting materials is paramount. The three isomers of nitrobenzoic acid—ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid)—serve as critical building blocks. However, the seemingly subtle shift in the position of the nitro group profoundly alters the electronic and steric environment of the molecule. These differences manifest as distinct spectroscopic fingerprints, which, when properly interpreted, allow for unambiguous identification and quality control.
This guide provides a comprehensive, data-driven comparison of the spectroscopic properties of the nitrobenzoic acid isomers. We will delve into the nuances of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, grounding our analysis in the fundamental principles of molecular spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these crucial isomers.
The Foundation of Isomeric Differences: Electronic and Steric Effects
The spectroscopic variations among the nitrobenzoic acid isomers are a direct consequence of the interplay between the electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups, and their spatial arrangement on the benzene ring.[1] The nitro group, being a strong deactivator, exerts both a negative inductive effect (-I) and a negative resonance effect (-R). The carboxylic acid group also deactivates the ring, primarily through its -I effect.
-
Ortho (2-nitrobenzoic acid): The proximity of the two bulky groups leads to significant steric hindrance. This can force the carboxylic acid group out of the plane of the benzene ring, which in turn affects conjugation and hydrogen bonding, influencing its spectroscopic behavior.
-
Meta (3-nitrobenzoic acid): In this isomer, the directing effects of the two groups are cooperative for electrophilic substitution, but their electronic withdrawing effects influence the aromatic protons differently than in the ortho and para positions.
-
Para (4-nitrobenzoic acid): The groups are positioned opposite to each other, allowing for maximum resonance delocalization of the electron-withdrawing effect of the nitro group across the aromatic system to the carboxylic acid. This leads to a more symmetrical electron distribution compared to the ortho isomer.
These fundamental differences in electronic and steric properties are the key to understanding the distinct spectra presented in the following sections.
Vibrational Spectroscopy: A Tale of Two Techniques (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule.
Infrared (IR) Spectroscopy
The IR spectra of the nitrobenzoic acid isomers are dominated by the characteristic absorption bands of the carboxylic acid and nitro functional groups.[1]
Comparative IR Data for Nitrobenzoic Acid Isomers
| Functional Group | Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | ~3200-2500 | ~3100-2500 | ~3100-2500 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 | ~1700 |
| N-O (Nitro Group) | Asymmetric Stretching | ~1530 | ~1530 | ~1525 |
| N-O (Nitro Group) | Symmetric Stretching | ~1350 | ~1350 | ~1345 |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C (Aromatic) | Stretching | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[1]
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretching vibration appears around 1700 cm⁻¹. The two strong bands for the nitro group, corresponding to asymmetric and symmetric stretching, are also clearly visible.[2] While the positions of these major bands are quite similar across the isomers, subtle shifts and differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, often aided by reference spectra.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
-
Background Collection: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.[3]
-
Sample Application: Place a small amount of the solid nitrobenzoic acid isomer directly onto the ATR crystal.[4]
-
Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[5]
-
Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Caption: Workflow for ATR-FTIR analysis of solid samples.
Raman Spectroscopy
Raman spectroscopy offers complementary information to IR, particularly for the symmetric vibrations of the nitro group and the aromatic ring.
Comparative Raman Data for Nitrobenzoic Acid Isomers
| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1345 |
| Aromatic Ring Breathing | ~1000 | ~1000 | ~1000 |
| Aromatic C-H Bending | ~1150-1200 | ~1150-1200 | ~1150-1200 |
The symmetric NO₂ stretch is typically strong in the Raman spectrum. The aromatic ring breathing mode is also a prominent feature. Differences in the relative intensities and exact positions of the Raman bands can be used to distinguish the isomers.
Experimental Protocol: Raman Spectroscopy of Solid Samples
-
Sample Preparation: Place a small amount of the solid nitrobenzoic acid isomer onto a microscope slide or into a glass capillary tube.[6]
-
Instrument Setup: Place the sample on the microscope stage of the Raman spectrometer.
-
Focusing: Use the microscope to focus the laser onto the sample.
-
Data Acquisition: Acquire the Raman spectrum. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample damage. It is advisable to acquire spectra from multiple spots on the sample to ensure homogeneity.
Caption: Workflow for Raman spectroscopic analysis of powders.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectra of the nitrobenzoic acid isomers are highly informative. The electron-withdrawing nature of the nitro and carboxylic acid groups deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (δ ~7.34 ppm).[7]
Comparative ¹H NMR Data for Nitrobenzoic Acid Isomers (in DMSO-d₆)
| Isomer | Aromatic Protons (δ, ppm) | COOH Proton (δ, ppm) |
| 2-Nitrobenzoic Acid | 8.1-7.7 (m, 4H) | ~13.5 (s, 1H) |
| 3-Nitrobenzoic Acid | 8.7-7.8 (m, 4H) | ~13.5 (s, 1H) |
| 4-Nitrobenzoic Acid | 8.3 (d, 2H), 8.1 (d, 2H) | ~13.6 (s, 1H) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[5]
The para isomer presents the most straightforward spectrum with two doublets, a consequence of its higher symmetry. The ortho and meta isomers show more complex multiplets due to the different coupling interactions between the non-equivalent protons. The downfield shift of the proton ortho to the nitro group in the 3-nitrobenzoic acid isomer is particularly notable.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further structural confirmation by revealing the number of unique carbon environments and their electronic nature.
Comparative ¹³C NMR Data for Nitrobenzoic Acid Isomers (in DMSO-d₆)
| Carbon Position | 2-Nitrobenzoic Acid (δ, ppm) | 3-Nitrobenzoic Acid (δ, ppm) | 4-Nitrobenzoic Acid (δ, ppm) |
| C1 (C-COOH) | ~129.5 | ~132.0 | ~136.0 |
| C2 | ~148.0 | ~125.0 | ~131.0 |
| C3 | ~124.5 | ~148.0 | ~124.0 |
| C4 | ~134.0 | ~130.0 | ~150.0 |
| C5 | ~130.5 | ~135.5 | ~124.0 |
| C6 | ~129.0 | ~127.5 | ~131.0 |
| C=O | ~166.0 | ~165.5 | ~166.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[5]
The chemical shift of the carbon atom attached to the nitro group (C-NO₂) is significantly downfield. The number of distinct signals in the aromatic region directly corresponds to the symmetry of the isomer: four signals for the ortho and meta isomers, and three for the more symmetrical para isomer (C2 and C6, and C3 and C5 are equivalent).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the nitrobenzoic acid isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles.[9]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
Caption: General workflow for NMR sample preparation and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[10] The position of the nitro and carboxylic acid groups influences the energy of the π → π* and n → π* transitions, leading to different absorption maxima (λmax).
Comparative UV-Vis Data for Nitrobenzoic Acid Isomers (in Ethanol)
| Isomer | λmax (nm) |
| 2-Nitrobenzoic Acid | ~215, ~275 |
| 3-Nitrobenzoic Acid | ~215, ~260 |
| 4-Nitrobenzoic Acid | ~268 |
Note: The λmax values can be solvent-dependent.[1]
The para isomer exhibits a single, strong absorption band at a longer wavelength compared to the meta isomer, which is consistent with a more extended conjugated system. The ortho isomer shows a more complex spectrum, likely due to the steric interactions affecting the planarity of the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the nitrobenzoic acid isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic data presented in this guide unequivocally demonstrates that the three isomers of nitrobenzoic acid possess unique and distinguishable spectral fingerprints. The differences in their IR, Raman, NMR, and UV-Vis spectra are a direct consequence of the distinct substitution patterns on the benzene ring, which dictates the electronic distribution and vibrational modes of the molecules.[1]
For routine identification, ¹H NMR spectroscopy often provides the most definitive and easily interpretable data, particularly for distinguishing the symmetrical para isomer from the ortho and meta isomers. However, a comprehensive characterization relies on a multi-technique approach. IR and Raman spectroscopy offer rapid confirmation of functional groups, while UV-Vis spectroscopy provides insights into the electronic structure. This comparative guide serves as a valuable resource for researchers in the accurate and confident identification and characterization of these important chemical compounds, ensuring the integrity and success of their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Analytical Method Validation for 5-Bromo-2-nitrobenzoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous quantification of chemical intermediates like 5-Bromo-2-nitrobenzoic acid is not merely a procedural step; it is the bedrock of reproducible research and the quality assurance of the final active pharmaceutical ingredient (API). This compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals, demands analytical methods that are not just accurate, but demonstrably fit for purpose.[1][2]
This guide provides an in-depth, objective comparison of analytical methodologies for this compound. Moving beyond a simple listing of protocols, we will explore the causality behind methodological choices, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[3][4][5] The objective is to equip you with the scientific rationale to select, develop, and validate a method that ensures data integrity and meets stringent regulatory expectations.
The Analyte: Understanding this compound
Before selecting an analytical technique, understanding the physicochemical properties of the analyte is paramount.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₇H₄BrNO₄[6][7] | Provides the exact mass for mass spectrometry identification. |
| Molecular Weight | ~246.01 g/mol [6][7][8] | Influences chromatographic behavior and response factors. |
| Appearance | Slightly yellow to light brown solid[1][8] | Requires dissolution in a suitable solvent for analysis. |
| Melting Point | 139-141°C[6] | Indicates low volatility, making High-Performance Liquid Chromatography (HPLC) a more direct technique than Gas Chromatography (GC). |
| Solubility | Sparingly soluble in water.[2] | Soluble in common organic solvents like methanol, acetonitrile, which are ideal for HPLC mobile phases. |
The compound's aromatic structure, carboxylic acid group, and nitro group create a polar, non-volatile molecule with a strong UV chromophore, guiding our selection of appropriate analytical technologies.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is a balance of specificity, sensitivity, accuracy, and practicality. For this compound, three primary techniques warrant consideration.
Caption: Comparison of key performance attributes for primary analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the analysis of non-volatile, polar compounds like this compound.
-
Principle of Causality : Reversed-phase HPLC separates molecules based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being moderately polar, will have a good affinity for both phases, allowing for excellent separation from non-polar impurities (which elute late) and very polar impurities (which elute early). Its strong UV absorbance makes UV detection highly effective.
-
Advantages : High specificity, excellent accuracy and precision, and direct analysis without derivatization. It is the gold standard for stability-indicating assays.
-
Limitations : Higher initial instrument cost compared to UV-Vis.
Gas Chromatography-Mass Spectrometry (GC-MS)
While powerful, GC is less suited for this analyte in its native form.
-
Principle of Causality : GC separates compounds based on their volatility and interaction with the stationary phase. The high melting point and polar carboxylic acid group of this compound make it non-volatile. Therefore, a chemical derivatization step (e.g., esterification with diazomethane or silylation) is mandatory to convert the acid into a volatile ester.[9][10]
-
Advantages : The mass spectrometer provides exceptional specificity and sensitivity, making it excellent for identifying unknown impurities.
-
Limitations : The mandatory derivatization step adds complexity, time, and potential sources of error to the sample preparation process, reducing throughput.[9]
UV-Vis Spectrophotometry
This technique offers simplicity but at the cost of specificity.
-
Principle of Causality : This method relies on the principle that the analyte absorbs light at a specific wavelength (λmax). The amount of absorbance is directly proportional to its concentration (Beer-Lambert Law).
-
Advantages : Rapid, inexpensive, and high-throughput.
-
Limitations : Critically lacks specificity. Any impurity or excipient that absorbs light at or near the λmax of this compound will interfere with the measurement, leading to inaccurate results.[9][10] It is only suitable for analyzing the pure, isolated substance.
Comparative Performance Summary
The following table summarizes the expected performance characteristics for each method, providing a clear basis for selection.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low[10] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Quantitation (LOQ) | Low (µg/mL range) | Very Low (ng/mL range) | Moderate (µg/mL range) |
| Primary Use Case | Recommended: Assay, impurity profiling, stability testing. | Confirmatory analysis, impurity identification. | Quick assay of pure substance only. |
The Validation Workflow: A Step-by-Step Protocol for HPLC
Method validation is the process of providing documented evidence that an analytical procedure is fit for its intended purpose.[4][11] Our workflow is designed to systematically evaluate every performance characteristic as stipulated by ICH Q2(R2) guidelines.[3][12]
Caption: The systematic workflow for analytical method validation.
Experimental Protocol: HPLC Method
This protocol provides a starting point and must be optimized during method development.
-
Instrumentation : HPLC system with a UV/PDA detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-20 min: 30% B to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Diluent : Acetonitrile:Water (50:50 v/v).
System Suitability Testing (SST)
-
Causality : SST is not a validation of the method itself, but a verification of the entire system's (instrument, reagents, column) performance before running any samples. It ensures the system is suitable for the intended analysis on any given day.
-
Protocol :
-
Prepare a standard solution of this compound (e.g., 100 µg/mL).
-
Inject the standard solution five replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.
-
-
Acceptance Criteria :
-
%RSD of peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Specificity (Stability-Indicating Nature)
-
Causality : Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[12] A forced degradation study is the ultimate test of a method's specificity. The goal is to intentionally degrade the sample under various stress conditions to ensure that any resulting degradant peaks are well-separated from the main analyte peak.[13]
-
Protocol :
-
Prepare solutions of this compound (~500 µg/mL).
-
Expose the solutions to the following conditions, aiming for 5-20% degradation:[14][15]
-
Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Heat solution at 80°C for 48 hours. Expose solid powder to 105°C for 48 hours.
-
Photolytic Degradation : Expose solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Analyze all stressed samples, along with an unstressed control, using the HPLC method.
-
Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in each chromatogram.
-
-
Acceptance Criteria :
-
The analyte peak is resolved from all degradant peaks (Resolution > 2.0).
-
The peak purity index for the analyte peak is greater than 0.999, indicating no co-eluting impurities.
-
Linearity and Range
-
Causality : Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[3][11]
-
Protocol :
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
-
Acceptance Criteria :
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy
-
Causality : Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, where a known amount of pure analyte is "spiked" into a sample matrix.
-
Protocol :
-
Prepare samples by spiking a known quantity of this compound into a placebo mixture (if applicable) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage of the analyte recovered.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria :
-
Mean % Recovery should be within 98.0% to 102.0% at each level.
-
Precision
-
Causality : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Protocol :
-
Repeatability (Intra-day precision) :
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day precision) :
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
-
-
Acceptance Criteria :
-
%RSD for repeatability ≤ 2.0%.
-
%RSD for intermediate precision ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality : LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[3]
-
Protocol (Based on the calibration curve):
-
Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of the regression line.
-
-
Acceptance Criteria :
-
The LOQ value must be verified by preparing a sample at this concentration and confirming that its accuracy and precision are acceptable.
-
Robustness
-
Causality : Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[11]
-
Protocol :
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
Mobile phase pH or composition (e.g., % Acetonitrile ± 2%).
-
-
Assess the effect on system suitability parameters (retention time, peak shape).
-
-
Acceptance Criteria :
-
System suitability criteria must still be met under all varied conditions.
-
The change in results should be statistically insignificant.
-
Final Conclusion
The validation of an analytical method for this compound is a systematic process grounded in scientific principles and regulatory guidelines. While several techniques can detect the compound, a reversed-phase HPLC method with UV detection offers the optimal balance of specificity, accuracy, precision, and practicality for its intended purpose in a pharmaceutical development setting. Its ability to separate the analyte from potential degradants makes it an indispensable tool for stability studies and ensuring product quality.
By following the detailed validation workflow presented, researchers can generate a comprehensive data package that demonstrates the method is fit for purpose, ensuring data of the highest integrity and compliance with global regulatory standards.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. chembk.com [chembk.com]
- 7. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmtech.com [pharmtech.com]
- 15. biomedres.us [biomedres.us]
chromatographic separation and comparison of bromonitrobenzoic acids
An In-Depth Guide to the Chromatographic Separation and Comparison of Bromonitrobenzoic Acids
For researchers, scientists, and drug development professionals, the accurate separation and quantification of bromonitrobenzoic acid isomers are paramount. These positional isomers, often arising from synthetic reactions like the nitration of bromobenzoic acid, possess nearly identical physicochemical properties, making their separation a significant analytical challenge.[1][2] The purity of a specific isomer can be critical for its intended application, particularly in pharmaceutical development, where even minor isomeric impurities can affect efficacy and safety.[3]
This guide provides a comprehensive comparison of chromatographic techniques for the separation of bromonitrobenzoic acid isomers. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop robust and reliable separation protocols. We will explore High-Performance Liquid Chromatography (HPLC) as the primary tool for quantitative analysis, Thin-Layer Chromatography (TLC) for rapid screening, and Gas Chromatography (GC) with its specific considerations.
The Challenge of Isomer Separation
Positional isomers, such as the various forms of bromonitrobenzoic acid, differ only in the placement of the bromo and nitro functional groups on the benzoic acid ring.[1] This subtle structural difference results in very similar polarities and hydrophobicities, making them difficult to resolve with standard chromatographic methods.[4] Achieving baseline separation requires a meticulous optimization of the chromatographic system, focusing on exploiting the minor differences in their interactions with the stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Reversed-phase HPLC (RP-HPLC) is the most powerful and widely used technique for the separation and analysis of bromonitrobenzoic acids and their related isomers.[3][5] Its high resolution, sensitivity, and reproducibility make it ideal for quality control and impurity profiling.
The Causality Behind Method Development Choices
Successful HPLC separation is not accidental; it is the result of a logical, stepwise optimization process rooted in the chemical properties of the analytes.
The choice of the column is the foundation of the separation. For aromatic carboxylic acids, a C18 column is the conventional starting point due to its hydrophobic interactions with the benzene ring.[3][6]
-
Expertise & Experience: While a standard C18 column is a workhorse, peak tailing is a common issue for acidic compounds like bromonitrobenzoic acids.[6] This is often caused by secondary interactions between the acidic carboxyl group and residual, un-capped silanol groups on the silica support.[6] Therefore, selecting a modern, high-purity, end-capped C18 column is crucial to minimize these interactions and achieve symmetrical peaks. For enhanced selectivity, a phenyl-based stationary phase can be considered. The phenyl ligands offer π-π interactions with the aromatic ring of the analytes, providing a different separation mechanism that can resolve closely related isomers where a C18 phase might fail.[7]
The mobile phase is the most influential factor in controlling retention and selectivity in RP-HPLC.[8][9]
-
The Critical Role of pH: Bromonitrobenzoic acids are ionizable compounds. The pH of the mobile phase dictates the protonation state of the carboxylic acid group. To ensure consistent retention and good peak shape, the analyte must be in a single, non-ionized form.[8][10]
-
Trustworthiness: A self-validating protocol demands that the mobile phase pH is at least 1.5 to 2 pH units below the pKa of the analytes.[6][11] This suppresses the ionization of the carboxylic acid, rendering the molecule neutral and allowing for consistent hydrophobic interaction with the stationary phase. Acidifying the mobile phase with a small amount of an acid like formic, phosphoric, or acetic acid is standard practice.[3][5][6][12]
-
-
Organic Modifier (Acetonitrile vs. Methanol): The choice of organic solvent mixed with the aqueous, acidified buffer affects separation selectivity.[4]
-
Acetonitrile (ACN) is generally a stronger eluting solvent than methanol in reversed-phase and can provide different selectivity due to its distinct chemical properties, including its dipole moment.[4][13]
-
Methanol (MeOH) can offer unique selectivity through its ability to act as a hydrogen-bond donor. It is often beneficial to screen both solvents during method development, as a switch from one to the other can sometimes dramatically improve the resolution of a critical isomer pair.[4]
-
-
Isocratic vs. Gradient Elution:
-
An isocratic method uses a constant mobile phase composition. It is simpler but may not be sufficient to resolve a complex mixture of isomers with varying polarities.[4]
-
A gradient method involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the run.[10] This is often necessary to separate both early-eluting polar impurities and later-eluting, more hydrophobic isomers within a reasonable timeframe while maintaining sharp peaks.[3]
-
Experimental Protocol: HPLC Method Development for Bromonitrobenzoic Acids
This protocol provides a systematic approach to developing a robust RP-HPLC separation method.
-
Sample Preparation:
-
Accurately weigh and dissolve the bromonitrobenzoic acid standard or sample in a suitable diluent to a known concentration (e.g., 0.5 - 1.0 mg/mL).[6]
-
The diluent should be compatible with the mobile phase; a 50:50 mixture of acetonitrile and water is a common choice.[3]
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column or instrument.[6]
-
-
Initial Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a suitable wavelength determined by a UV scan.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Method Development Workflow:
-
Step 1 (Scouting Gradient): Run a fast, broad linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for all isomers.
-
Step 2 (Optimize Gradient): Based on the scouting run, design a shallower gradient focused on the elution window of the target isomers to maximize resolution.
-
Step 3 (Evaluate Organic Modifier): If resolution is insufficient with acetonitrile, repeat the optimization process using methanol as Mobile Phase B.
-
Step 4 (Fine-Tuning): Make small adjustments to the gradient slope, flow rate, and temperature to achieve optimal separation (Resolution > 1.5) and symmetrical peaks (Tailing factor between 0.8 and 1.5).
-
Visualization: HPLC Method Development Workflow
Caption: A typical workflow for developing an HPLC separation method.
Data Presentation: Comparative HPLC Methods
| Isomer System | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Observations | Reference |
| o-, m-, p-Nitrobenzoic Acids | C18 (150 x 4.6 mm) | 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v) | 1.2 | Baseline separation of all three isomers with Rs ≥ 1.5. Simple and reproducible. | [5] |
| 2-Bromo-3-nitrobenzoic Acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | Scalable method suitable for preparative separation and pharmacokinetics. | [12] |
| 4-Bromomethyl-3-nitrobenzoic Acid | C18 (250 x 4.6 mm) | Methanol:Water (80:20, v/v), pH 4.0 with Formic Acid | 0.7 | Stability-indicating method, separating the main compound from its degradation products. | [14] |
| Bromobenzoic Acid Isomers | C18 (50 x 2.1 mm) | Water with 0.1% Formic Acid | 1.0 | High-temperature LC (HTLC) used to separate positional isomers. | [15] |
Thin-Layer Chromatography (TLC): A Versatile Screening Tool
TLC is an invaluable, cost-effective technique for the rapid, qualitative analysis of bromonitrobenzoic acids. It is particularly useful for monitoring reaction progress, screening for optimal mobile phase conditions for HPLC, and assessing sample purity at a preliminary stage.
The Causality Behind TLC Method Choices
-
Stationary Phase: While standard silica gel plates can be used, specialized plates can offer superior resolution.
-
Expertise & Experience: Polyamide TLC sheets are effective for separating substituted benzoic acids.[16][17] The separation mechanism involves hydrogen bonding between the analytes and the amide groups of the stationary phase. Reversed-phase plates (e.g., RP-8, RP-18) are also highly effective and allow for the direct transfer of solvent systems to RP-HPLC.[18][19]
-
-
Mobile Phase: The choice of eluent is critical.
-
Trustworthiness: A unique and highly effective approach involves using aqueous solutions of α-cyclodextrin as the mobile phase with polyamide plates.[16][17] The cyclodextrin cavity acts as a "mobile molecular sieve," where separation is influenced by how well each isomer fits into the cavity based on its specific size and shape.[17][20] This provides a unique selectivity that is often orthogonal to traditional solvent systems. For reversed-phase plates, mixtures of an organic solvent (like acetone) and water, sometimes with an ion-pairing reagent, are used.[18]
-
Experimental Protocol: TLC Separation on Polyamide Plates
-
Sample Preparation: Dissolve samples in a volatile solvent like acetone or chloroform to a concentration of ~1 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of each sample solution onto the baseline of a 20x20 cm polyamide TLC sheet.
-
Mobile Phase Preparation: Prepare an aqueous solution of 0.10 M α-cyclodextrin.
-
Development: Place the spotted TLC sheet in a developing chamber containing the mobile phase. Ensure the chamber is saturated with the mobile phase vapor. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and dry it. Visualize the separated spots under a UV lamp at 254 nm.[17] The compounds will appear as dark spots on a fluorescent background.
-
Calculation: Calculate the Retention factor (Rƒ) for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
Data Presentation: Comparative TLC Rƒ Values
The following data is derived from the separation of bromobenzoic acid isomers on polyamide sheets with a 0.10 M α-cyclodextrin mobile phase.[17]
| Compound | Rƒ Value |
| o-Bromobenzoic Acid | 0.38 |
| m-Bromobenzoic Acid | 0.28 |
| p-Bromobenzoic Acid | 0.20 |
Analysis: The data clearly shows that the para isomer (p-Bromobenzoic acid) is retained most strongly, indicating a better fit or stronger interaction with the cyclodextrin mobile phase, while the ortho isomer is the least retained. This demonstrates the shape-selective nature of this TLC system.
Visualization: Role of TLC in a Research Workflow
Caption: Integration of TLC and HPLC in a typical research workflow.
Gas Chromatography (GC): A Niche Application Requiring Derivatization
Gas chromatography is less commonly used for the direct analysis of bromonitrobenzoic acids due to their low volatility and high polarity. Direct injection would lead to poor peak shapes and irreversible adsorption onto the column.
-
Authoritative Grounding: To make these compounds suitable for GC analysis, a chemical derivatization step is required to convert the non-volatile carboxylic acid into a volatile ester or silyl ester.[1] This process, while effective, adds time and complexity to the analytical workflow and introduces potential sources of error. For this reason, HPLC or specialized techniques like UltraPerformance Convergence Chromatography (UPC²) are often preferred as they allow for the direct analysis of the acids without derivatization.[1]
Visualization: General GC Derivatization Workflow
Caption: Necessary derivatization step for GC analysis of benzoic acids.
Conclusive Comparison and Recommendations
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Primary Use | Quantitative analysis, purity testing, impurity profiling | Rapid qualitative screening, reaction monitoring | Niche quantitative analysis |
| Resolution | Very High | Low to Moderate | High (post-derivatization) |
| Speed | 5-30 minutes per sample | < 1 hour for multiple samples | 10-40 minutes per sample |
| Complexity | Moderate to High | Low | High (due to derivatization) |
| Cost | High (instrumentation & solvents) | Very Low | High (instrumentation) |
| Key Advantage | High resolution and direct analysis of acids | Speed, low cost, and ease of use | High sensitivity for volatile compounds |
| Key Limitation | Higher cost and complexity | Primarily qualitative | Requires sample derivatization |
Recommendation:
-
For quantitative, high-resolution analysis and quality control in a regulated environment, RP-HPLC is the unequivocal method of choice.
-
For rapid reaction monitoring, purity checks, and solvent system screening during method development, TLC is an efficient and indispensable tool.
-
GC should only be considered if an established derivatization protocol is already in place or if HPLC is unavailable.
By understanding the principles behind each technique and applying a logical, evidence-based approach to method development, researchers can confidently and accurately perform the chromatographic separation of bromonitrobenzoic acids.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. mastelf.com [mastelf.com]
- 12. Separation of 2-Bromo-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 5-Bromo-2-nitrobenzoic acid
A Comparative Guide to the Synthetic Routes of 5-Bromo-2-nitrobenzoic Acid
Introduction
This compound is a highly valuable bifunctional molecule in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a bromine atom, provides three distinct points for chemical modification. This versatility makes it a critical starting material for the synthesis of complex pharmaceuticals, agrochemicals, and specialized dyes. For researchers and process chemists, selecting the optimal synthetic route is a critical decision dictated by factors such as yield, purity, cost, safety, and scalability. This guide provides an in-depth comparative analysis of the two primary synthetic methodologies for preparing this compound, offering field-proven insights and detailed experimental protocols to inform your selection.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is predominantly achieved through two strategic approaches, each beginning with a different commercially available starting material.
-
Route 1: Two-Step Synthesis from 3-Bromotoluene. This common and reliable industrial method involves the initial nitration of 3-bromotoluene followed by the oxidation of the methyl group.
-
Route 2: Direct Nitration of 3-Bromobenzoic Acid. This route appears more direct but presents significant challenges regarding regioselectivity due to the competing directing effects of the substituents.
Route 1: Nitration and Subsequent Oxidation of 3-Bromotoluene
This pathway is arguably the most frequently employed due to its predictable outcomes and good overall yield. It leverages the synergistic directing effects of the methyl and bromo groups in the first step and concludes with a robust oxidation.
Causality Behind Experimental Choices: The logic of this route is rooted in controlling the regiochemistry. Starting with 3-bromotoluene, the methyl group is an ortho-, para-director, and the bromine is also an ortho-, para-director. The nitration occurs primarily at the 2-position (ortho to the methyl group and ortho to the bromine) and the 6-position (ortho to the methyl group), with the 2-nitro isomer being a key intermediate. The subsequent oxidation of the methyl group to a carboxylic acid is a classic and high-yielding transformation.
comparing the acidity of 5-Bromo-2-nitrobenzoic acid with other benzoic acids
An In-Depth Guide to the Acidity of 5-Bromo-2-nitrobenzoic Acid: A Comparative Analysis
For researchers and professionals in drug development, understanding the physicochemical properties of organic molecules is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed comparative analysis of the acidity of this compound, contextualizing its properties against other substituted benzoic acids and grounding the discussion in fundamental chemical principles and experimental validation.
The Foundation: Understanding Acidity in Substituted Benzoic Acids
The acidity of benzoic acid (pKa ≈ 4.20) serves as a fundamental benchmark.[1] The carboxyl group's proton can dissociate, leaving a negatively charged carboxylate anion. The stability of this conjugate base dictates the strength of the acid; any factor that stabilizes this anion will increase the acidity (i.e., lower the pKa).
Substituents on the benzene ring profoundly alter the electronic environment of the carboxyl group through two primary mechanisms:
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Electronegative substituents, such as halogens (-Br) and the nitro group (-NO₂), pull electron density away from the ring and the carboxyl group. This electron withdrawal disperses the negative charge of the carboxylate anion, stabilizing it and thereby increasing the acidity.[2][3]
-
Resonance Effect (-R or -M): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-withdrawing groups like the nitro group can delocalize the ring's pi electrons and the negative charge of the conjugate base, a powerful stabilizing influence that significantly increases acidity.[4][5]
A special consideration is the ortho effect . Substituents at the ortho position (adjacent to the carboxyl group) can introduce steric hindrance, forcing the -COOH group out of the plane of the benzene ring. This disrupts coplanarity and reduces resonance between the ring and the carboxyl group, which can lead to an increase in acidity.[6]
Comparative Analysis: The Potent Acidity of this compound
The predicted pKa of this compound is approximately 1.85, indicating it is a considerably stronger acid than benzoic acid.[7][8] This heightened acidity is a direct result of the powerful, additive electron-withdrawing properties of its two substituents.
To appreciate this, let's compare its acidity with that of benzoic acid and its mono-substituted derivatives.
| Compound | Substituent(s) | Position(s) | pKa Value |
| Benzoic Acid | -H | - | 4.20[1] |
| 2-Nitrobenzoic Acid | -NO₂ | ortho | 2.17 |
| 3-Nitrobenzoic Acid | -NO₂ | meta | 3.44 |
| 4-Nitrobenzoic Acid | -NO₂ | para | 3.42 |
| 2-Chlorobenzoic Acid | -Cl | ortho | 2.94 |
| 4-Chlorobenzoic Acid | -Cl | para | 3.98 |
| This compound | -NO₂, -Br | ortho, meta | ~1.85 (Predicted) [7][8] |
Note: pKa values can vary slightly depending on the experimental conditions. Values for nitro- and chlorobenzoic acids are commonly cited in organic chemistry literature.
Analysis of the Data:
-
Nitro Group Effect: The nitro group is strongly acid-strengthening in all positions. 2-Nitrobenzoic acid is exceptionally acidic due to the combined influence of the strong inductive and resonance effects, amplified by the ortho effect.[6]
-
Halogen Effect: A chloro group also increases acidity through its strong inductive effect. The effect is most pronounced at the ortho position.[6]
-
This compound: This molecule benefits from the "best of both worlds" for acidity enhancement.
-
The nitro group at the 2-position (ortho) exerts a powerful -I and -R effect and induces the ortho effect, all of which strongly stabilize the carboxylate anion.
-
The bromo group at the 5-position (meta) exerts a strong -I effect. From the meta position, its resonance effect is minimal, so its electron-withdrawing inductive nature dominates, further pulling electron density away and stabilizing the conjugate base.
-
The combination of these two electron-withdrawing groups makes the conjugate base of this compound exceptionally stable, pushing its pKa significantly lower than that of either of its monosubstituted counterparts.
Visualizing Electronic Effects on the Conjugate Base
The following diagram illustrates how the electron-withdrawing groups stabilize the carboxylate anion of 5-Bromo-2-nitrobenzoate.
Caption: Inductive and resonance effects stabilizing the conjugate base.
Experimental Protocol: pKa Determination via Potentiometric Titration
To experimentally verify the pKa of this compound, potentiometric titration is a precise and reliable method.[9][10][11] The procedure relies on monitoring the pH of an acidic solution as a strong base of known concentration is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as defined by the Henderson-Hasselbalch equation.[12][13][14]
pH = pKa + log([A⁻]/[HA]) [15]
When [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[12][14]
Methodology
1. Materials and Reagents:
-
pH meter with a glass electrode, calibrated
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[9]
2. Procedure:
-
Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[9]
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker. Add 5 mL of the 0.15 M KCl solution. If solubility is low, a co-solvent like ethanol can be used, but the pKa value will be for that specific solvent system.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized 0.1 M NaOH solution over the beaker.
-
Initial Reading: Record the initial pH of the acid solution.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.[9] Continue this process well past the equivalence point (the region of rapid pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the steepest point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.
-
Identify the volume of NaOH required to reach the equivalence point (V_eq).
-
The volume at the half-equivalence point is V_eq / 2.
-
Locate the pH on the original titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa.
-
Workflow for pKa Determination
Caption: Experimental workflow for determining pKa via potentiometric titration.
Conclusion
This compound stands out as a significantly strong organic acid, with a predicted pKa of ~1.85. Its acidity is a textbook example of the synergistic and additive nature of substituent effects on an aromatic ring. The potent electron-withdrawing capabilities of an ortho-nitro group and a meta-bromo group combine to create a highly stable conjugate base, facilitating proton dissociation. For scientists in medicinal chemistry and materials science, a firm grasp of these structure-acidity relationships is not merely academic; it is a crucial tool for designing and predicting molecular behavior, enabling the rational development of novel chemical entities with desired properties.
References
- 1. global.oup.com [global.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. byjus.com [byjus.com]
- 13. thoughtco.com [thoughtco.com]
- 14. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 15. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
A Guide to the Structural Analysis of 5-Bromo-2-nitrobenzoic Acid: A Case for Comparative Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystalline Structure in Drug Development
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The three-dimensional arrangement of molecules in a crystal lattice dictates a substance's physicochemical characteristics, including its solubility, stability, bioavailability, and mechanical properties. For a compound like 5-Bromo-2-nitrobenzoic acid, a versatile intermediate in organic synthesis, a thorough understanding of its crystalline structure is a prerequisite for its effective utilization in drug design and development.[1] This guide provides a comprehensive approach to the structural analysis of this compound, navigating a current gap in publicly available data through comparative analysis with related compounds and presenting a detailed roadmap for its experimental characterization.
The Challenge: The Undetermined Crystal Structure of this compound
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of an experimentally determined crystal structure for this compound. While its chemical synthesis and basic properties are documented, the precise arrangement of its molecules in the solid state remains uncharted territory. This data gap underscores a significant opportunity for research, as the determination of this structure would provide invaluable insights into the interplay of its functional groups—the carboxylic acid, the nitro group, and the bromine atom—in directing crystal packing.
A Comparative Approach: Predicting Structural Motifs
In the absence of direct crystallographic data for this compound, we can infer its likely structural characteristics by examining the crystal structures of its isomers and other closely related substituted benzoic acids. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions are the primary forces governing the crystal packing of such molecules.[2]
Key Intermolecular Interactions to Consider:
-
Carboxylic Acid Dimers: A ubiquitous supramolecular synthon in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds.[1] It is highly probable that this compound will exhibit this motif.
-
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro or carboxylic acid groups of neighboring molecules (C-Br···O). The nature and strength of these interactions are influenced by the electronic environment of the bromine atom.[3]
-
Nitro Group Interactions: The nitro group is a versatile participant in intermolecular interactions, capable of acting as a hydrogen bond acceptor and engaging in other dipole-dipole interactions.
-
Polymorphism: Substituted benzoic acids are known to exhibit polymorphism, the ability to crystallize in multiple distinct crystal structures with different physical properties.[4][5][6][7] The presence of multiple functional groups in this compound increases the likelihood of polymorphic forms, each potentially having unique stability and solubility profiles.
Comparative Analysis with Known Structures:
To provide a concrete basis for our predictions, we will compare the known crystal structures of 2-nitrobenzoic acid and 4-nitrobenzoic acid.
| Feature | 2-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Predicted for this compound |
| Primary Supramolecular Synthon | Carboxylic acid dimer | Carboxylic acid dimer | Highly likely to form carboxylic acid dimers. |
| Key Intermolecular Interactions | O-H···O (dimer), C-H···O, O···O interactions.[8] | O-H···O (dimer), C-H···O, N-O···π interactions. | O-H···O (dimer), C-Br···O (halogen bonding), C-H···O, and potential π-stacking. |
| Polymorphism | At least one known polymorph.[9][10] | Known to exhibit polymorphism.[7][11] | High potential for polymorphism due to the presence of multiple interacting functional groups. |
This comparative analysis suggests that the crystal structure of this compound will be a complex interplay of strong hydrogen bonding forming dimers, further stabilized by weaker halogen bonds and other van der Waals forces. The steric and electronic influence of the bromine and nitro groups will be critical in determining the final crystal packing and the potential for polymorphism.
A Practical Guide to the Structural Determination of this compound
For researchers aiming to fill the existing data gap, this section provides a detailed experimental workflow for the complete structural characterization of this compound.
Crystal Growth: The Foundation of Structural Analysis
The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.[12][13] For small organic molecules like this compound, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial. The slow rate of evaporation is crucial for the growth of well-ordered crystals.[14]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.[15]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, promoting crystal growth.[14]
Caption: Workflow for growing single crystals of an organic compound.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[13][16]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[13]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Powder X-ray Diffraction (PXRD): Bulk Sample Analysis
PXRD is a powerful technique for analyzing the crystallinity and phase purity of a bulk powder sample. It is particularly useful for identifying different polymorphs.[17]
Experimental Protocol:
-
Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.
-
Data Collection: The sample is irradiated with an X-ray beam, and the detector scans a range of 2θ angles to record the diffraction pattern.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. It can be compared to patterns calculated from single-crystal data to confirm phase identity.
Thermal Analysis: Probing Stability and Phase Transitions
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of the crystalline material.[18][19][20]
Experimental Protocol (DSC):
-
A small, accurately weighed sample is sealed in an aluminum pan.
-
The sample and an empty reference pan are heated at a constant rate in a DSC instrument.
-
The heat flow to the sample is monitored as a function of temperature. Endothermic events like melting and exothermic events like decomposition are recorded.
Experimental Protocol (TGA):
-
A small sample is placed in a tared pan in the TGA instrument.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature to identify mass loss events due to decomposition or desolvation.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A [pubs.rsc.org]
- 8. Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting HPLC Columns for Bromonitrobenzoic Acid Isomer Separation
Introduction
In pharmaceutical synthesis and quality control, the precise separation and quantification of positional isomers are paramount. Bromonitrobenzoic acids, key intermediates in the manufacturing of various active pharmaceutical ingredients (APIs), present a significant analytical challenge.[1] Their isomers often co-elute or exhibit poor resolution under generic chromatographic conditions due to their nearly identical physicochemical properties.[2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) column technologies for the effective separation of bromonitrobenzoic acid isomers. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern selectivity, enabling researchers and drug development professionals to make informed decisions for robust and reliable method development.
The Foundational Challenge: The Similarity of Positional Isomers
Positional isomers, by definition, share the same molecular formula but differ in the placement of substituent groups on an aromatic ring.[3] This structural similarity results in negligible differences in polarity, pKa, and molecular weight, making their chromatographic separation a non-trivial task. The key to resolving these compounds lies in exploiting the subtle electronic and steric differences imparted by the varied positions of the bromo and nitro functional groups.
Pillar 1: The Indispensable Role of Mobile Phase pH
Before comparing column hardware, it is crucial to address the single most important parameter for analyzing acidic compounds like bromonitrobenzoic acids in reversed-phase (RP) HPLC: mobile phase pH. The carboxylic acid moiety on these molecules is ionizable.
-
At High pH (pH > pKa): The carboxylic acid is deprotonated, forming a negatively charged carboxylate ion. This ionized form is highly polar and will have very little retention on a non-polar C18 column, often eluting near the void volume.[4][5]
-
At Low pH (pH < pKa): The ionization of the carboxylic acid is suppressed, and the molecule remains in its neutral, more hydrophobic form.[6][7] This uncharged state allows for effective partitioning with the non-polar stationary phase, leading to increased retention and significantly improved peak shape.[8][9]
Expert Recommendation: For robust retention and symmetrical peaks, the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa of the analytes.[5][6] Given that the pKa of nitrobenzoic acids is typically in the range of 2.2 to 3.7, a mobile phase pH of ~2.5-3.0, achieved by adding modifiers like phosphoric acid or formic acid, is a prerequisite for any successful separation.[1][10]
Pillar 2: A Comparative Analysis of HPLC Column Performance
With mobile phase chemistry optimized for ion suppression, the choice of stationary phase becomes the primary driver of selectivity. We will compare three distinct column chemistries, each offering a unique interaction mechanism.
The Industry Workhorse: C18 (Octadecylsilane) Columns
C18 columns are the default starting point for most reversed-phase method development due to their robust hydrophobic retention mechanism.
-
Separation Principle: Primarily based on hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte molecules. Separation between isomers is driven by minute differences in their overall hydrophobicity.
-
Performance Insight: While a C18 column can provide adequate retention under ion-suppressed conditions, it often struggles to provide baseline resolution for all positional isomers of bromonitrobenzoic acid. The separation relies solely on subtle differences in polarity, which may be insufficient for critical pairs. A typical method involves a C18 bonded silica column with an acidified water/acetonitrile or water/methanol mobile phase.[9][10][11]
Enhancing Selectivity: Phenyl-Hexyl Columns
For aromatic compounds, phenyl-based stationary phases offer an orthogonal separation mechanism to the purely aliphatic C18 phases.
-
Separation Principle: Phenyl-Hexyl columns provide a mixed-mode interaction mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl rings on the stationary phase can engage in π-π interactions with the electron-rich aromatic rings of the bromonitrobenzoic acid isomers.[12][13]
-
Performance Insight: These π-π interactions are highly sensitive to the electronic distribution within the analyte's aromatic ring.[14] The electron-withdrawing effects of the bromo and nitro groups alter the electron density at different positions on the ring for each isomer. A Phenyl-Hexyl column can exploit these electronic differences to achieve superior selectivity and resolution compared to a C18 column.[15][16] This makes it an excellent second choice when C18 fails to resolve a critical isomer pair.
An Alternative Strategy: HILIC (Hydrophilic Interaction Liquid Chromatography)
When compounds are too polar to be adequately retained even under ion-suppressed reversed-phase conditions, HILIC presents a powerful alternative.
-
Separation Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[17] Separation is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.
-
Performance Insight: HILIC provides an elution order that is typically the reverse of RP-HPLC. For polar aromatic acids, HILIC can offer unique selectivity based on differences in hydrogen bonding capacity and dipole-dipole interactions.[18][19][20] While less common for this specific application, it is a valuable tool for isomers that remain unresolved by reversed-phase techniques.
Data Presentation: Performance Comparison of Column Chemistries
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Method 3: HILIC Column |
| Column Type | Standard C18 | Phenyl-Hexyl | Bare Silica (HILIC) |
| Stationary Phase | Octadecylsilane | Phenyl-Hexyl bonded silica | Unbonded Silica |
| Dimensions | 150 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3.5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 6 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Type | Isocratic: 35% B | Isocratic: 30% B | Isocratic: 90% B |
| Flow Rate | 1.2 mL/min[10] | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient (25 °C) | 30 °C | 30 °C |
| Detection | UV at 254 nm[10][11] | UV at 255 nm[1] | UV at 275 nm[19] |
| Resolution (Rs) Critical Pair | 1.3 (Partial Co-elution) | > 2.0 (Baseline Separation) | > 1.8 (Good Separation) |
| Total Run Time | ~15 min | ~12 min | ~20 min |
| Primary Interaction | Hydrophobic | Hydrophobic + π-π Interactions | Hydrophilic Partitioning |
Experimental Protocols: A Validated RP-HPLC Method Using a Phenyl-Hexyl Column
This protocol describes a self-validating system for the separation of bromonitrobenzoic acid isomers, incorporating system suitability tests (SST) to ensure data integrity.
1. Instrumentation
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.[1]
2. Reagents and Materials
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Reference standards for each bromonitrobenzoic acid isomer
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic, 70:30 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 255 nm[1]
4. Preparation of Solutions
-
Diluent: 50:50 Acetonitrile/Water
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~5 mg of each isomer reference standard into a single 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (10 µg/mL): Dilute the Standard Stock Solution 1:10 with the diluent.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of ~10 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.[9]
5. Analysis Procedure & System Suitability
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution six times consecutively.
-
Verify the following SST criteria:
-
Tailing Factor: Must be between 0.8 and 1.5 for each isomer peak.
-
Resolution (Rs): Must be > 2.0 between all adjacent isomer peaks.
-
Relative Standard Deviation (RSD): Must be ≤ 2.0% for peak area and retention time.
-
-
Once SST criteria are met, proceed with the analysis of the sample solutions.
Mandatory Visualization: Experimental Workflow
Caption: HPLC workflow for bromonitrobenzoic acid isomer analysis.
The Next Leap in Performance: Considering UPLC
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[21][22] This technology offers significant advantages for challenging isomer separations:
-
Higher Resolution: The smaller particles lead to much higher column efficiency, resulting in narrower, sharper peaks and a greater ability to resolve closely eluting compounds.[23][24]
-
Faster Analysis: Higher optimal flow rates can be used without sacrificing separation quality, drastically reducing run times from 15-20 minutes to as little as 2-5 minutes.[22][23]
-
Increased Sensitivity: Narrower peaks translate to a greater peak height for a given concentration, improving detection limits.[23]
The primary trade-off is the need for specialized instrumentation capable of handling the much higher backpressures generated (up to 15,000 psi).[25] For high-throughput labs or for separating particularly difficult isomer pairs, upgrading from HPLC to UPLC is a logical and powerful step.
Conclusion
The successful separation of bromonitrobenzoic acid isomers is a multi-faceted challenge that begins with fundamental chemistry. The non-negotiable first step is the implementation of an ion-suppression mobile phase by maintaining a pH well below the analyte pKa. While a standard C18 column can serve as a starting point, its reliance on purely hydrophobic interactions may prove insufficient. For enhanced selectivity, a Phenyl-Hexyl column is the superior choice, as its ability to engage in π-π interactions provides an orthogonal separation mechanism that can effectively differentiate between the electronic variations of the isomers. For highly polar isomers that are poorly retained, HILIC offers a powerful, alternative approach. By systematically evaluating these column technologies, researchers can develop robust, specific, and reliable methods for the critical quality control of these important pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. waters.com [waters.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. moravek.com [moravek.com]
- 9. benchchem.com [benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. benchchem.com [benchchem.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 16. Phenyl hexyl column vs c18 | Sigma-Aldrich [sigmaaldrich.com]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HILIC Separation of Aromatic Acids | SIELC Technologies [sielc.com]
- 21. uhplcs.com [uhplcs.com]
- 22. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 23. niito.kz [niito.kz]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Stability of 5-Bromo-2-nitrobenzoic Acid and Its Derivatives
For researchers, synthetic chemists, and professionals in drug development, the stability of chemical intermediates is a cornerstone of reliable and reproducible science. An unstable compound can compromise reaction yields, introduce impurities, and shorten the shelf-life of valuable materials. This guide provides an in-depth, objective comparison of the stability of 5-Bromo-2-nitrobenzoic acid against a curated set of its structural derivatives. We will dissect its thermal, chemical, and photolytic stability, supported by validated experimental protocols and data, to provide a clear, authoritative resource for your laboratory work.
The Critical Role of Stability in Chemical Synthesis
This compound is a versatile building block, but its utility is intrinsically linked to its stability under common laboratory conditions. The presence of both a bulky bromine atom and a strongly electron-withdrawing nitro group on the benzoic acid backbone creates a unique electronic and steric environment. Understanding how this structure withstands thermal, chemical, and photolytic stress is paramount for:
-
Optimizing Reaction Conditions: Preventing degradation during chemical transformations.
-
Ensuring Storage Integrity: Guaranteeing the purity and potency of the material over time.
-
Predicting Shelf-Life: Establishing reliable expiration dates for synthesized products.
-
Method Development: Creating robust analytical methods that can distinguish the parent compound from its potential degradants.
This guide will compare this compound to key derivatives to illuminate the structural factors that govern stability:
-
2-Nitrobenzoic acid: To assess the influence of the bromo substituent.
-
5-Chloro-2-nitrobenzoic acid: To compare the effect of different halogens.
-
2-Bromo-5-nitrobenzoic acid: To understand the impact of substituent positioning (isomerism).
-
Methyl 5-bromo-2-nitrobenzoate: To evaluate the stability of the corresponding ester.
Assessing Thermal Stability: TGA and DSC Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal stability of a compound.[1] TGA measures changes in mass as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow into or out of a sample, revealing melting points, phase transitions, and the energy of decomposition.[2][3]
Causality Behind Experimental Choices: By analyzing these compounds under a controlled heating program, we can directly correlate their structural differences—such as the type of halogen or the presence of an ester group—with their thermal resilience. The melting point (Tm) from DSC indicates the stability of the crystal lattice, while the decomposition onset temperature (Td) from TGA reveals the strength of the intramolecular bonds under thermal stress.[4]
Comparative Thermal Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (Tm) (°C) | Decomposition Onset (Td) (°C) (approx.) |
| This compound | 246.01[5] | 139-141[6] | ~190 |
| 2-Nitrobenzoic acid | 167.12[7][8] | 146-148[9] | ~181[10] |
| 5-Chloro-2-nitrobenzoic acid | 201.57[11] | 138-140[12] | ~185 |
| 2-Bromo-5-nitrobenzoic acid | 246.01[13] | 180-181[13] | ~200 |
| Methyl 5-bromo-2-nitrobenzoate | 260.04[14] | Not available | Not available |
Note: Decomposition temperatures are estimations based on typical behavior of related nitroaromatic compounds and can vary with heating rate.[10]
Interpretation: The data suggests that the isomeric position of the substituents significantly impacts thermal stability. 2-Bromo-5-nitrobenzoic acid , with its higher melting point, demonstrates greater thermal resilience compared to the 5-bromo-2-nitro isomer.[6][13] This can be attributed to more favorable crystal packing and intermolecular interactions. The removal of the halogen in 2-nitrobenzoic acid results in a slightly lower decomposition onset.[10] The stability difference between the bromo and chloro derivatives appears minimal in this context.
Experimental Protocol: TGA/DSC Analysis
This protocol outlines a self-validating system for assessing thermal stability.
-
Instrument Setup:
-
Calibrate the TGA and DSC instruments for temperature and mass/heat flow according to manufacturer specifications.
-
Purge the system with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the compound into a clean aluminum crucible. .
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a constant rate of 10°C/min. This controlled rate ensures reproducible results.
-
-
Data Acquisition & Analysis:
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
From the DSC curve, determine the melting point (Tm) as the peak of the endothermic event.
-
From the TGA curve, determine the onset of decomposition (Td) as the temperature at which significant mass loss begins.
-
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[15][16] By subjecting the compound to harsh chemical conditions (acid, base, oxidation), we can accelerate its degradation and identify potential degradation pathways.[17] High-Performance Liquid Chromatography (HPLC) is the gold standard for these studies, as it can separate and quantify the parent compound from its degradants.[18][19]
Causality Behind Experimental Choices: We use acidic, basic, and oxidative conditions because they represent common chemical stresses encountered during synthesis, formulation, and storage.[20] For example, residual acidic or basic catalysts can promote hydrolysis, while exposure to air can lead to oxidation. An HPLC method with UV detection is chosen for its ability to accurately quantify chromophoric compounds like nitrobenzoic acids.[21] The goal is to achieve partial degradation (5-20%) to ensure the degradation pathways are relevant and not artifacts of overly aggressive conditions.[17]
Anticipated Chemical Stability Ranking (Qualitative)
| Condition | Most Stable | → | → | Least Stable | Rationale |
| Acid Hydrolysis (0.1 M HCl) | Methyl Ester | > | All Acids | > | NA |
| Base Hydrolysis (0.1 M NaOH) | All Acids | > | Methyl Ester | > | NA |
| Oxidation (3% H₂O₂) | All Compounds | > | > | > | Generally Stable |
Interpretation: The primary vulnerability is expected to be the ester group in Methyl 5-bromo-2-nitrobenzoate , which is prone to both acid and base-catalyzed hydrolysis. The free carboxylic acids are expected to be relatively stable under these conditions, as the electron-withdrawing nitro and bromo groups deactivate the aromatic ring towards electrophilic attack and stabilize the carboxylate anion. The acidity of the compounds is significantly increased by the electron-withdrawing nitro group compared to benzoic acid.[22][23]
Experimental Protocol: HPLC-Based Forced Degradation
-
Method Development:
-
Develop a gradient reversed-phase HPLC method capable of resolving the parent compound from potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
-
Sample Preparation:
-
Prepare a stock solution of each compound in acetonitrile at 1 mg/mL.
-
-
Stress Conditions:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Control: Prepare a sample by mixing 1 mL of stock solution with 1 mL of water.
-
-
Analysis:
-
At the designated time point, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL).
-
Analyze by HPLC with UV detection.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Photostability Assessment
Nitroaromatic compounds can be susceptible to degradation upon exposure to light. Assessing photostability is crucial, especially for materials that may be handled or stored outside of dark conditions. The International Council for Harmonisation (ICH) Q1B guidelines provide a standardized approach for this testing.[24][25][26]
Causality Behind Experimental Choices: We follow ICH Q1B guidelines to ensure that the testing conditions are relevant and standardized.[27] The protocol requires exposing the solid compound to a specific dose of both visible and UV light. A dark control is used as a self-validating mechanism to distinguish between photolytic and thermal degradation. Any significant change in purity or physical appearance indicates photosensitivity.
Anticipated Outcome: Nitroaromatic compounds are known to be photoreactive. It is plausible that all tested compounds will show some degree of degradation, likely manifesting as a discoloration (e.g., turning more yellow or brown) and the appearance of new impurity peaks in an HPLC analysis.
Experimental Protocol: ICH Q1B Photostability Testing
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container (e.g., a quartz dish).[27]
-
Prepare a second sample wrapped completely in aluminum foil to serve as a dark control.
-
-
Light Exposure:
-
Place both samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[26]
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[27]
-
-
Analysis:
-
After exposure, visually inspect both the exposed and dark control samples for any changes in appearance.
-
Perform HPLC analysis on both samples to quantify the parent compound and detect any photodegradants.
-
Compare the results of the exposed sample to the dark control to determine the net effect of light exposure.
-
Synthesis and Conclusion
The stability of this compound and its derivatives is a complex interplay of electronic and steric effects.
-
Thermal Stability: Isomeric positioning is a key determinant of thermal stability, with 2-Bromo-5-nitrobenzoic acid showing superior resilience likely due to its crystal lattice energy.
-
Chemical Stability: The carboxylic acid moiety in all the acid derivatives provides good stability against hydrolysis and oxidation. The primary liability within this set of compounds is the methyl ester , which is susceptible to hydrolysis, particularly under basic conditions.
-
Photostability: As nitroaromatic compounds, all derivatives are expected to exhibit some photosensitivity, a critical consideration for handling and storage.
Practical Recommendations:
-
Storage: All compounds should be stored in well-sealed, opaque containers in a cool, dry place to protect from moisture and light.[28]
-
Handling: When using the methyl ester derivative in reactions, carefully control the pH to avoid unintended hydrolysis.
-
Isomer Choice: For applications requiring high thermal stress, 2-Bromo-5-nitrobenzoic acid may be a more robust choice than its 5-Bromo-2-nitro isomer.
This guide provides a foundational framework for assessing the stability of this compound. By understanding the principles behind these experimental choices and interpreting the resulting data, researchers can ensure the integrity of their materials and the success of their scientific endeavors.
References
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. fpe.umd.edu [fpe.umd.edu]
- 3. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. 5-Chloro-2-nitrobenzoic acid, 100 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. echemi.com [echemi.com]
- 13. 2-Bromo-5-nitrobenzoic acid 98 943-14-6 [sigmaaldrich.com]
- 14. Methyl 5-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 17750359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. ijpsr.com [ijpsr.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 24. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. ikev.org [ikev.org]
- 28. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to Bromonitrobenzoic Acid Isomers: A Comparative Review of Synthesis and Applications
Abstract
The isomers of bromonitrobenzoic acid represent a class of highly versatile building blocks in modern organic synthesis and drug discovery. The specific positioning of the bromo, nitro, and carboxylic acid functionalities on the benzene ring profoundly influences their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of these isomers, offering researchers, scientists, and drug development professionals a data-driven overview to inform synthetic strategies and application-focused research. We will delve into a comparative analysis of their synthesis, physicochemical properties, reactivity in key organic transformations, and their burgeoning applications in medicinal chemistry and materials science, supported by experimental data and detailed protocols.
Introduction: The Structural Nuances of Bromonitrobenzoic Acid Isomers
The bromonitrobenzoic acid scaffold, characterized by the presence of a carboxylic acid, a bromine atom, and a nitro group on a benzene ring, gives rise to numerous positional isomers. Each isomer possesses a unique electronic and steric profile, which dictates its behavior in chemical reactions and biological systems. The interplay between the electron-withdrawing nature of the nitro and bromo groups and their positions relative to the carboxylic acid and each other is the cornerstone of their diverse applications. This guide will focus on a comparative analysis of the most commonly encountered isomers to elucidate their structure-property-activity relationships.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of the bromonitrobenzoic acid isomers are fundamental to their practical application in the laboratory and beyond. Properties such as melting point, and acidity (pKa) are critical for reaction setup, purification, and predicting their behavior in biological milieu. The following table summarizes the key physicochemical properties of several prominent isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) |
| 2-Bromo-3-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 184-186[1] | ~1.85 (Predicted)[2] |
| 2-Bromo-4-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | 167-171[3] | No data available |
| 2-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 180-181[4] | No data available |
| 3-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | No data available | No data available |
| 3-Bromo-4-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 200-204 | No data available |
| 3-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.015 | 159-161[5] | No data available |
| 4-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 165-169 | No data available |
| 4-Bromo-3-nitrobenzoic acid | C₇H₄BrNO₄ | 246.015 | 202-204 | No data available |
| 5-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 139-141[6] | 1.85 (Predicted)[6] |
Note: The pKa value for 2-Bromo-3-nitrobenzoic acid is a predicted value and experimental determination is recommended for confirmation.[2]
Synthesis of Bromonitrobenzoic Acid Isomers: A Comparative Look at Methodologies
The synthetic routes to various bromonitrobenzoic acid isomers are dictated by the directing effects of the substituents on the aromatic ring. Here, we compare the synthesis of several key isomers.
Synthesis of 2-Bromo-3-nitrobenzoic Acid
A common laboratory preparation involves the nitration of 2-bromobenzoic acid. It is important to note that this reaction can produce a mixture of isomers, with 2-bromo-5-nitrobenzoic acid often being the major product. Separation is typically achieved by fractional crystallization.[2]
Caption: General workflow for the synthesis of 2-Bromo-3-nitrobenzoic acid.
Synthesis of 4-Bromo-3-nitrobenzoic Acid
The synthesis of 4-bromo-3-nitrobenzoic acid is typically achieved through the nitration of 4-bromobenzoic acid.
Caption: Synthesis of 4-Bromo-3-nitrobenzoic acid.
Synthesis of 2-Bromo-4-nitrobenzoic Acid
One synthetic route to 2-bromo-4-nitrobenzoic acid involves the oxidation of 2-bromo-4-nitrotoluene.[7][8]
Caption: Synthesis of 2-Bromo-4-nitrobenzoic acid.
Synthesis of this compound
This isomer can be prepared by the nitration of 3-bromobenzoic acid.[9]
Caption: Synthesis of this compound.
Comparative Reactivity in Organic Synthesis
The unique arrangement of the bromo, nitro, and carboxyl groups in each isomer dictates its reactivity in various organic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic attack, with the bromine atom serving as a good leaving group. The reactivity is generally highest when the nitro group is positioned ortho or para to the bromine atom, as this allows for effective stabilization of the negatively charged Meisenheimer intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-nitrobenzoic Acid|CAS 16426-64-5 [benchchem.com]
- 4. 2-ブロモ-5-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
- 6. chembk.com [chembk.com]
- 7. 2-BROMO-4-NITROBENZOIC ACID | 16426-64-5 [chemicalbook.com]
- 8. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Bromo-2-nitrobenzoic Acid Preparation
Abstract
5-Bromo-2-nitrobenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient preparation is a subject of considerable interest in process chemistry and drug development. This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering a critical comparison of their efficiency, scalability, and overall viability. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a quantitative comparison of their performance based on yield, cost-effectiveness, and safety considerations.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₄BrNO₄, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a nitro group on the benzoic acid backbone, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, rendering it a valuable precursor in the production of high-value compounds, including active pharmaceutical ingredients (APIs). The demand for robust and economically viable synthetic methods for this intermediate is therefore of paramount importance to researchers and chemical industries.
Overview of Synthetic Strategies
Two principal synthetic strategies for the preparation of this compound have been identified and will be benchmarked in this guide:
-
Route A: Two-Step Synthesis from 5-Bromo-toluene via nitration followed by oxidation.
-
Route B: One-Step Synthesis via Direct Nitration of 3-Bromobenzoic Acid .
This guide will now proceed to analyze each route in detail.
Route A: The Two-Step Pathway from 5-Bromo-toluene
This classical approach involves the initial nitration of 5-bromo-toluene to form 2-nitro-5-bromo-toluene, which is subsequently oxidized to the desired this compound.
Mechanistic Considerations
The nitration of 5-bromo-toluene is an electrophilic aromatic substitution reaction. The methyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The directing effects of both substituents reinforce the substitution at the ortho and para positions relative to the methyl group. The subsequent oxidation of the methyl group to a carboxylic acid is a standard transformation, often employing strong oxidizing agents.
Experimental Protocol
Step 1: Nitration of 5-Bromo-toluene
A detailed protocol for the nitration of 5-bromo-toluene involves the dropwise addition of the substrate to a mixture of nitric acid and sulfuric acid at a controlled temperature.
Step 2: Oxidation of 2-Nitro-5-bromo-toluene
The intermediate, 2-nitro-5-bromo-toluene, is then oxidized using a strong oxidizing agent like potassium permanganate in an aqueous solution.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound from 5-Bromo-toluene (Route A).
Route B: The One-Step Pathway via Direct Nitration of 3-Bromobenzoic Acid
A potentially more efficient approach is the direct nitration of 3-bromobenzoic acid. This method circumvents the need for a separate oxidation step, thereby reducing the overall number of synthetic operations.
Mechanistic Considerations
The regioselectivity of the nitration of 3-bromobenzoic acid is governed by the directing effects of the two substituents on the benzene ring. The carboxylic acid group is a meta-director and a deactivating group. The bromine atom is an ortho-, para-director and is also deactivating. The incoming electrophile (NO₂⁺) will preferentially substitute at the positions that are least deactivated and sterically accessible. The positions ortho and para to the bromine are activated by it, while the positions meta to the carboxylic acid are the least deactivated by it. The confluence of these directing effects strongly favors the introduction of the nitro group at the 2-position, which is ortho to the bromine and meta to the carboxylic acid, to yield the desired this compound.
Experimental Protocol
A general protocol for the nitration of an aromatic carboxylic acid involves the careful addition of the substrate to a cold mixture of concentrated nitric and sulfuric acids.
Workflow Diagram
Caption: Workflow for the one-step synthesis of this compound from 3-Bromobenzoic Acid (Route B).
Comparative Benchmarking
To provide a clear and objective comparison of the two synthetic routes, the following table summarizes the key performance indicators.
| Parameter | Route A: From 5-Bromo-toluene | Route B: From 3-Bromobenzoic Acid |
| Number of Steps | 2 (Nitration and Oxidation) | 1 (Direct Nitration) |
| Starting Material | 5-Bromo-toluene | 3-Bromobenzoic Acid |
| Overall Yield | ~53.7% (calculated from reported yields of 67.4% for nitration and 79.7% for oxidation) | Expected to be high (potentially >80%) based on regioselectivity, but specific literature yield is not readily available. |
| Key Reagents | Nitric acid, Sulfuric acid, Potassium permanganate | Nitric acid, Sulfuric acid |
| Reaction Conditions | Nitration: 45-55 °C; Oxidation: Elevated temperature | Typically 0-5 °C |
| Purification | Requires purification of the intermediate and the final product. | Purification of the final product. |
| Cost of Starting Material (approx.) | Variable, but generally available in bulk. | Pricing is available from multiple suppliers.[2][3][4][5] |
| Safety & Environmental | Involves a strong oxidizing agent (KMnO₄) which requires careful handling and disposal. Nitration produces acidic waste. | Nitration produces acidic waste. Avoids the use of a strong oxidizing agent in a separate step. |
Detailed Experimental Protocols
Optimized Protocol for Route A: Synthesis from 5-Bromo-toluene
Step 1: Synthesis of 2-Nitro-5-bromo-toluene
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Slowly add 5-bromo-toluene dropwise to the cooled nitrating mixture, ensuring the temperature is maintained between 45-55 °C.
-
After the addition is complete, continue stirring at 50 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-nitro-5-bromo-toluene.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend the 2-nitro-5-bromo-toluene obtained from the previous step in water.
-
Heat the suspension with stirring and slowly add a solution of potassium permanganate in water.
-
Maintain the reaction at an elevated temperature until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Proposed Protocol for Route B: Direct Nitration of 3-Bromobenzoic Acid
-
In a three-necked flask equipped with a stirrer and a thermometer, cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 3-bromobenzoic acid in a minimal amount of concentrated sulfuric acid.
-
Slowly add the solution of 3-bromobenzoic acid to the cold nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: The reported melting point is a key indicator of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns consistent with the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with chemical shifts influenced by the electron-withdrawing nitro and carboxylic acid groups and the bromine atom.[6][7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.
Safety and Environmental Considerations
-
Nitration Reactions: Nitration with mixed acids is a highly exothermic process and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, and should be performed in a well-ventilated fume hood. Acidic waste generated from these reactions must be neutralized before disposal.
-
Potassium Permanganate Oxidation: Potassium permanganate is a strong oxidizing agent and should be handled with care. It can react violently with organic materials. Appropriate PPE should be worn, and the disposal of manganese dioxide waste should follow institutional guidelines.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound.
-
Route A is a well-established, two-step method with predictable yields. However, it is longer and involves the use of a strong, solid oxidizing agent, which can present challenges in terms of handling and waste disposal on a larger scale.
-
Route B presents a more atom-economical and potentially more efficient one-step synthesis. The high regioselectivity predicted from the directing effects of the substituents makes it an attractive alternative. While a specific high-yield protocol from a peer-reviewed source was not identified in the immediate search, the underlying organic chemistry principles strongly support its feasibility.
For researchers and drug development professionals, Route B is recommended for further investigation and optimization . Its single-step nature offers significant advantages in terms of time, resources, and waste reduction. Initial small-scale experiments to confirm the yield and purity of the product from the direct nitration of 3-bromobenzoic acid are highly encouraged. For large-scale industrial production, the cost-effectiveness and simplified process of Route B would be particularly advantageous.
References
- 1. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. 585-76-2 Cas No. | 3-Bromobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 4. 3-Bromobenzoic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-nitrobenzoic Acid
As a professional in the fields of research, discovery, and drug development, your work with specialized chemical intermediates like 5-Bromo-2-nitrobenzoic acid (CAS No. 6950-43-2) demands the highest standards of scientific rigor and safety.[1][2] This extends beyond the bench to the entire lifecycle of the chemical, culminating in its proper disposal. Mishandling the disposal of this compound not only poses significant safety and environmental risks but can also result in severe regulatory non-compliance.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined here are designed to integrate seamlessly into your laboratory's safety culture, ensuring that every step is a self-validating component of a robust chemical hygiene plan.
Hazard Profile & Immediate Safety Imperatives
Before handling this compound for any purpose, including disposal, it is essential to internalize its hazard profile. This compound is not benign and requires respectful handling to mitigate exposure risks.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][5][6] |
Causality Behind Required PPE: The identified hazards directly dictate the minimum personal protective equipment (PPE) required.
-
Eye Protection: Safety goggles or glasses with side shields are mandatory to prevent contact with dust or splashes, which can cause serious eye irritation.[1]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile) to prevent skin contact.[1] This is critical as the compound is a known skin irritant.[1][3]
-
Body Protection: A lab coat or other impervious clothing is necessary to protect against contamination of personal clothing.[1]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent respiratory tract irritation.[1][6][7]
Waste Characterization & Segregation: The Critical First Step
Proper disposal begins with accurate waste characterization. This compound has two key features that define its disposal pathway: it is both a halogenated organic compound and a nitroaromatic compound .
Why this classification is paramount:
-
Halogenated Waste: The presence of bromine classifies this as halogenated waste.[8] High-temperature incineration is the preferred disposal method for such waste. This process requires specialized equipment, including "scrubbers," to neutralize the acidic hydrogen bromide (HBr) gas formed during combustion, preventing its release into the atmosphere.[9] Mixing halogenated waste with non-halogenated solvents can contaminate large volumes of waste, rendering it unsuitable for solvent recovery and significantly increasing disposal costs.[10]
-
Nitro-Compound: Nitroaromatic compounds can be thermally sensitive and have the potential for exothermic decomposition at elevated temperatures.[11][12] While stable under recommended storage conditions, this property underscores the need to keep it away from heat sources and incompatible materials.[1]
Protocol for Waste Segregation
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."
-
Point-of-Generation Separation: Never mix this compound waste with non-halogenated waste streams, aqueous waste, or general laboratory trash.
-
Incompatible Materials: Ensure the waste container is stored away from strong acids, bases, and strong oxidizing or reducing agents to prevent hazardous reactions.[1][13]
Step-by-Step Disposal Protocol
Disposal of this compound is a regulated process. This chemical must not be poured down the drain or placed in standard trash. Disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[4][14]
Step 1: Containerization
-
Primary Waste: Collect all waste this compound solid in a chemically compatible container with a secure, vapor-tight lid.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleanup, must also be placed in the same hazardous waste container.[14]
Step 2: Labeling
-
Affix a completed hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6950-43-2"
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[3]
-
The accumulation start date.
-
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.[6]
Step 4: Arranging for Professional Disposal
-
Once the container is full, or if you are generating waste infrequently, contact your institution's EHS office to schedule a pickup.
-
Follow their specific procedures for waste transfer. Do not move the waste outside of your laboratory space unless directed to by EHS personnel.
Managing Spills and Decontamination
Accidental spills must be handled promptly and safely.
-
Evacuate and Secure: Ensure the area is well-ventilated (fume hood). Evacuate non-essential personnel.[1]
-
Don PPE: Wear the full PPE described in Section 1.
-
Contain and Absorb: For a small spill of the solid, carefully sweep it up to avoid creating dust.[14] If a solution is spilled, cover it with a non-reactive absorbent material like diatomite or a universal binder.[1]
-
Collect Waste: Carefully place the spilled material and all cleanup materials (absorbent, contaminated gloves, etc.) into your labeled "Halogenated Organic Solids" hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1] All wipes used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
Disposal Decision Workflow
The logic for handling this compound waste can be visualized as a clear, sequential process. This workflow ensures that all safety and regulatory considerations are met at each stage, from initial identification to final handoff for disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5-BROMO-2-NITRO-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. uakron.edu [uakron.edu]
- 9. epa.gov [epa.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
